Neooleuropein
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108789-16-8 |
|---|---|
Molecular Formula |
C32H38O15 |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)ethyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C32H38O15/c1-2-18-19(13-26(38)43-9-7-16-3-5-21(34)23(36)11-16)20(30(42)44-10-8-17-4-6-22(35)24(37)12-17)15-45-31(18)47-32-29(41)28(40)27(39)25(14-33)46-32/h2-6,11-12,15,19,25,27-29,31-37,39-41H,7-10,13-14H2,1H3/b18-2+/t19-,25+,27+,28-,29+,31-,32-/m0/s1 |
InChI Key |
JIMGXIXILGGGKF-IDCLEQSTSA-N |
SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Neooleuropein; Jasmultiside; |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Neooleuropein: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, a secoiridoid found in plants of the Syringa genus, such as the common lilac (Syringa vulgaris)[1][2].
Chemical Structure and Properties
This compound is a complex molecule with the IUPAC name 2-(3,4-dihydroxyphenyl)ethyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate[3]. Its chemical and physical properties are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)ethyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | [3] |
| Molecular Formula | C32H38O15 | [3] |
| Molecular Weight | 662.60 g/mol | [3] |
| CAS Number | 108789-16-8 | [4] |
| Canonical SMILES | CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O | [3] |
| Isomeric SMILES | C/C=C/1[C@@H](C(=CO[C@H]1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O | [3] |
| Predicted Boiling Point | 929.6 ± 65.0 °C | [4] |
| Predicted Density | 1.55 ± 0.1 g/cm³ | [4] |
| Topological Polar Surface Area | 242.00 Ų | [3] |
| XlogP | 0.80 | [3] |
Spectroscopic Data
Spectroscopic methods are essential for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Details | Source |
| UV-Vis Spectroscopy | UV spectra are typically recorded in the range of 200–400 nm for analysis. | [5] |
| Mass Spectrometry | Analysis can be performed in negative ion mode. | [5] |
Biological Activities
This compound has demonstrated significant biological activities, particularly in the context of inflammation. It is considered one of the most active compounds in Syringa vulgaris for the inhibition of cytokine production[5].
-
Anti-inflammatory Activity : this compound has been shown to have anti-inflammatory properties[1]. It can significantly reduce the production of pro-inflammatory mediators such as IL-8, MMP-9, MCP-1, and TNF-α[5].
-
Antioxidant Activity : Like many polyphenolic compounds, this compound is suggested to possess antioxidant properties[1].
-
Modulation of Signaling Pathways : The anti-inflammatory effects of this compound are attributed to its ability to attenuate MAP kinase pathways[5].
Signaling Pathways
This compound's mechanism of action involves the modulation of key signaling pathways, particularly the MAP kinase pathway, which plays a crucial role in inflammation.
Caption: this compound's inhibition of the MAP kinase pathway.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and analysis of this compound, as well as for the evaluation of its biological activity.
Extraction and Isolation
A general workflow for the extraction and isolation of this compound from plant material is outlined below.
Caption: General workflow for the extraction and isolation of this compound.
Ethanolic Extraction: Air-dried plant material (e.g., 2 g) is extracted with 60% ethanol (v/v, 1:20) in a water bath at 70°C for 1 hour. The extract is then filtered, the ethanol is evaporated, and the remaining water residue is lyophilized to yield the crude extract[5].
Bioassay-Guided Fractionation and Preparative HPLC: The crude extract is subjected to bioassay-guided fractionation to isolate the active compounds. The fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC)[5].
Analytical Methods
HPLC-DAD-MS/MS: The characterization of extracts and the identification of this compound can be performed using an HPLC-DAD-MS/MS method. The presence of this compound is confirmed by comparing its retention time and spectra (UV, MS, MS/MS) with standards and/or published data[5]. The liquid chromatography eluate is introduced into an Electrospray Ionization (ESI) interface for mass spectrometry, often analyzed in negative ion mode[5].
Biological Assays
Determination of Cytokine Production:
-
Human neutrophils (2 x 10^6) are cultured in 24-well plates.
-
The cells are treated with or without an inflammatory stimulus (e.g., LPS at 100 ng/mL) in the presence or absence of this compound for 24 hours at 37°C with 5% CO2.
-
After incubation, the cell culture supernatant is collected by centrifugation.
-
The concentration of released cytokines (e.g., IL-8, TNF-α) is measured by Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions[5].
Western Blotting for MAP Kinase Pathway Analysis:
-
Neutrophils (4 x 10^6) are incubated for 40 minutes at 37°C with or without LPS (100 ng/mL) and with or without this compound.
-
The cells are then lysed in an ice-cold buffer containing protease and phosphatase inhibitors.
-
The protein lysates are separated by SDS-PAGE (e.g., 12% gel).
-
The separated proteins are transferred to a membrane and probed with antibodies specific to the phosphorylated and total forms of MAP kinases to assess the effect of this compound on their activation[5].
References
- 1. Phytochemical and pharmacological progress on the genus Syringa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. plantaedb.com [plantaedb.com]
- 4. chembk.com [chembk.com]
- 5. Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activities of Neooleuropein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activities of neooleuropein, a secoiridoid found in plants such as the common lilac (Syringa vulgaris). The information presented herein is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of molecular pathways.
Anti-inflammatory and Antioxidant Activities
This compound has demonstrated significant anti-inflammatory and antioxidant properties in in vitro studies, particularly in the context of human neutrophils, which are key players in the inflammatory response.
Quantitative Data on Anti-inflammatory and Antioxidant Effects
The inhibitory effects of this compound on various markers of inflammation and oxidative stress in fMLP-stimulated human neutrophils are summarized below. The data is presented as percentage inhibition at different concentrations.
| Biological Activity | Concentration | % Inhibition | Reference |
| Reactive Oxygen Species (ROS) Production | 10 µM | ~40% | [1][2][3][4] |
| 50 µM | ~60% | [1][2][3][4] | |
| Interleukin-8 (IL-8) Release | 1 µM | ~30% | [1][2][3][4] |
| 10 µM | ~55% | [1][2][3][4] | |
| 50 µM | ~70% | [1][2][3][4] | |
| Tumor Necrosis Factor-α (TNF-α) Release | 1 µM | ~25% | [1][2][3][4] |
| 10 µM | ~50% | [1][2][3][4] | |
| 50 µM | ~65% | [1][2][3][4] | |
| Monocyte Chemoattractant Protein-1 (MCP-1) Release | 1 µM | ~20% | [3] |
| 10 µM | ~45% | [3] | |
| 50 µM | ~60% | [3] |
Note: The above data is sourced from studies on human neutrophils stimulated with fMLP (N-formylmethionyl-leucyl-phenylalanine).
Experimental Protocols
A common method for the isolation of neutrophils from human blood is density gradient centrifugation.
-
Blood Collection : Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Density Gradient Centrifugation : The blood is layered over a density gradient medium (e.g., Ficoll-Paque) and centrifuged. This separates the blood into layers, with neutrophils and other granulocytes forming a distinct band.
-
Red Blood Cell Lysis : The neutrophil-rich layer is collected, and any remaining red blood cells are lysed using a hypotonic solution.
-
Washing : The isolated neutrophils are washed with a suitable buffer (e.g., PBS) to remove any contaminants.
-
Cell Counting and Resuspension : The purified neutrophils are counted and resuspended in a culture medium (e.g., RPMI 1640) to the desired concentration for subsequent assays.
The luminol-dependent chemiluminescence assay is a sensitive method for measuring ROS production by neutrophils.[1][2]
-
Cell Preparation : Isolated neutrophils are resuspended in a suitable buffer (e.g., HBSS) and seeded into a 96-well plate.
-
Treatment : The cells are pre-incubated with various concentrations of this compound for a specified time.
-
Stimulation : ROS production is induced by adding a stimulant such as fMLP.
-
Chemiluminescence Measurement : Luminol, a chemiluminescent probe, is added to the wells. The light emission, which is proportional to the amount of ROS produced, is measured over time using a luminometer.
-
Data Analysis : The percentage inhibition of ROS production by this compound is calculated by comparing the chemiluminescence in treated cells to that in untreated (control) cells.
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the release of cytokines like IL-8, TNF-α, and MCP-1 from neutrophils.[1][2]
-
Cell Culture and Treatment : Isolated neutrophils are cultured in a 96-well plate and treated with different concentrations of this compound.
-
Stimulation : The cells are then stimulated with fMLP to induce cytokine production and release.
-
Supernatant Collection : After incubation, the cell culture supernatant is collected.
-
ELISA Procedure : The concentration of the target cytokine in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a microplate with a capture antibody specific for the cytokine of interest.
-
Adding the cell culture supernatants to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme into a colored product.
-
-
Data Analysis : The absorbance of the colored product is measured using a microplate reader, and the cytokine concentration is determined from a standard curve. The percentage inhibition of cytokine release is calculated by comparing the concentrations in this compound-treated samples to the control.
Molecular Mechanisms of Action: Modulation of MAP Kinase Signaling
This compound exerts its anti-inflammatory effects, at least in part, by attenuating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways in neutrophils.[1][2][4] Specifically, it has been shown to inhibit the phosphorylation of key kinases in these pathways.
Signaling Pathway Diagram
Caption: this compound's inhibition of the MAPK signaling pathway in neutrophils.
Experimental Protocol: Western Blotting for MAPK Phosphorylation
Western blotting is used to detect the phosphorylation status of MAPK proteins (p38, JNK, and ERK1/2), providing insights into the activation of these signaling pathways.[1][2]
-
Cell Lysis : After treatment with this compound and stimulation with fMLP, neutrophils are lysed to release their proteins.
-
Protein Quantification : The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK1/2, as well as antibodies for the total forms of these proteins (as loading controls).
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection : A chemiluminescent substrate is added to the membrane, and the resulting light signal is detected using an imaging system.
-
Analysis : The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound on MAPK activation.
Anticancer and Neuroprotective Activities
Currently, there is a lack of specific in vitro studies focusing on the anticancer and neuroprotective activities of isolated this compound. Research in these areas has predominantly investigated crude extracts of plants containing this compound, such as Syringa vulgaris, or related secoiridoid compounds like oleuropein.
-
Anticancer Potential : Studies on extracts from Syringa vulgaris have indicated cytotoxic potential against certain cancer cell lines.[5][6] However, the specific contribution of this compound to this activity has not been elucidated.
-
Neuroprotective Potential : While other secoiridoids, notably oleuropein, have been investigated for their neuroprotective effects, dedicated studies on this compound are wanting.
Further research is required to isolate this compound and directly assess its in vitro efficacy against various cancer cell lines and in models of neurodegeneration.
Summary and Future Directions
This compound exhibits promising anti-inflammatory and antioxidant activities in vitro, primarily demonstrated through its ability to inhibit ROS production and the release of pro-inflammatory cytokines from human neutrophils. The underlying mechanism involves the attenuation of the MAPK signaling pathway.
To advance the therapeutic potential of this compound, future research should focus on:
-
Determining the IC50 values for its various biological activities to allow for more direct comparisons with other compounds.
-
Conducting in vitro studies to specifically evaluate its anticancer and neuroprotective properties.
-
Elucidating the broader molecular targets and signaling pathways modulated by this compound.
-
Investigating its effects in more complex in vitro models, such as co-culture systems, to better mimic physiological conditions.
This technical guide provides a foundation for understanding the current state of knowledge on the in vitro biological activities of this compound and highlights the key areas for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model [frontiersin.org]
- 4. Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Profile, Cytotoxic Activity and Oxidative Stress Reduction of Different Syringa vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Neooleuropein: Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neooleuropein, a significant secoiridoid, is a naturally occurring bioactive compound predominantly found in the Oleaceae family, with the olive tree (Olea europaea) being its most notable source. As an isomer of the more extensively studied oleuropein, this compound contributes to the pharmacological and organoleptic properties of olive products. Its biosynthesis follows the intricate secoiridoid pathway, which is subject to regulation by complex signaling networks, including the jasmonate signaling cascade. This technical guide provides a comprehensive overview of the natural distribution of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, it delves into the signaling pathways that govern its production, offering valuable insights for researchers in natural product chemistry, plant biology, and drug discovery.
Natural Sources of this compound
This compound is primarily distributed within the plant kingdom in the family Oleaceae. The most significant and commercially relevant source is the olive tree (Olea europaea).
Distribution in Olea europaea
This compound is present in various parts of the olive tree, with its concentration varying depending on the specific organ, developmental stage, and cultivar.
-
Leaves: Olive leaves are a rich source of a variety of bioactive phenolic compounds, including this compound.
-
Fruit: The concentration of secoiridoids, including this compound, is generally higher in immature olive fruits and tends to decrease during the ripening process.
-
Olive Oil: As a lipophilic compound, this compound is transferred to the oil during the milling process and contributes to the characteristic bitter taste and stability of extra virgin olive oil.
Quantitative Data
While extensive quantitative data for oleuropein is available, specific quantification of this compound is less common in the literature. The concentration of oleuropein, a closely related isomer, can provide an indication of the potential presence of this compound. For instance, studies have shown that oleuropein content in olive leaves can range significantly among different cultivars and is influenced by the season. One study on three different olive cultivars showed oleuropein content in dried leaf extracts varying from approximately 15 to 55 mg/g depending on the cultivar and the season[1]. Another study on 15 Italian olive cultivars also highlighted significant differences in oleuropein content[2]. It is reasonable to infer that this compound concentrations would also exhibit such variability.
Table 1: Illustrative Oleuropein Content in Olive Leaves from Different Cultivars and Seasons
| Cultivar | Season | Oleuropein Content (mg/g of dried extract) |
| Arbosana | Summer | ~55 |
| Koroneiki | Summer | ~30 |
| Arbequina | Summer | ~25 |
| Arbosana | Autumn | ~40 |
| Koroneiki | Autumn | ~45 |
| Arbequina | Autumn | ~35 |
| Arbosana | Winter | ~20 |
| Koroneiki | Winter | ~30 |
| Arbequina | Winter | ~20 |
| Arbosana | Spring | ~15 |
| Koroneiki | Spring | ~25 |
| Arbequina | Spring | ~20 |
Note: This table is based on data for oleuropein and is intended to illustrate the expected variability. Specific quantitative data for this compound is needed for precise comparisons.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that is part of the larger secoiridoid pathway, originating from the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway in plastids and the mevalonate (MVA) pathway in the cytosol.
The Secoiridoid Biosynthetic Pathway
The pathway can be broadly divided into the following stages:
-
Formation of Geranyl Pyrophosphate (GPP): Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the basic five-carbon units, are condensed to form the ten-carbon monoterpene precursor, GPP.
-
Synthesis of Loganin: GPP undergoes a series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, to form the iridoid loganin.
-
Formation of Secologanin: The iridoid ring of loganin is cleaved by the enzyme secologanin synthase to yield secologanin, the central precursor of all secoiridoids.
-
Formation of Oleoside-Type Secoiridoids: Secologanin is then coupled with a glucose molecule, and further enzymatic modifications lead to the formation of oleoside-type secoiridoids.
-
Final Steps to this compound: The final steps leading to this compound are not fully elucidated but are believed to involve the esterification of an elenolic acid derivative with hydroxytyrosol. The stereochemical difference between oleuropein and this compound likely arises from the action of a specific isomerase or reductase during the biosynthesis of the elenolic acid moiety.
References
The Neuroprotective Mechanisms of Oleuropein in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleuropein, a prominent secoiridoid polyphenol found in olive leaves and unprocessed olives, has garnered significant scientific interest for its potential therapeutic applications in neurodegenerative diseases. This technical guide provides a comprehensive overview of the core mechanisms of action of oleuropein in neuronal cells, focusing on its antioxidant, anti-inflammatory, and anti-apoptotic properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of oleuropein as a neuroprotective agent.
Core Mechanisms of Action
Oleuropein exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in cellular stress responses, inflammation, and survival.
Antioxidant and Cytoprotective Effects via Nrf2 Pathway Activation
Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. Oleuropein effectively mitigates oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, oleuropein promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular antioxidant defense system, including increased levels of enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD).[2]
Anti-inflammatory Action through NF-κB Inhibition
Neuroinflammation, characterized by the activation of microglia and the production of pro-inflammatory mediators, plays a crucial role in the progression of neurodegenerative diseases. Oleuropein exhibits potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Oleuropein prevents the activation of NF-κB, thereby downregulating the expression of iNOS and COX-2 and reducing the production of nitric oxide (NO) and other pro-inflammatory cytokines.[3][4]
Pro-survival and Anti-apoptotic Effects via PI3K/Akt/GSK-3β Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of neuronal survival and apoptosis. Oleuropein has been shown to activate this pro-survival pathway. Activation of Akt leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3 Beta (GSK-3β). Inactivated GSK-3β is unable to promote the mitochondrial apoptotic pathway, resulting in a decreased Bax/Bcl-2 ratio and reduced activation of caspase-3, a key executioner of apoptosis. This ultimately leads to the inhibition of neuronal apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro studies investigating the effects of oleuropein on neuronal cells.
Table 1: Effects of Oleuropein on Neuronal Cell Viability
| Cell Line | Stressor | Oleuropein Concentration | Incubation Time | Effect on Cell Viability | Reference |
| U87 Glioblastoma | H₂O₂ (100 µM) | 10 µM | 30 min pre-treatment | Prevented cell loss | [4] |
| SH-SY5Y Neuroblastoma | Amyloid-β | 5-10 µM | Pre-incubation | ~50% neuroprotection | [5] |
| SH-SY5Y Neuroblastoma | H₂O₂ | 5-10 µM | Pre-incubation | Moderate protection | [5] |
Table 2: Effects of Oleuropein on Antioxidant and Inflammatory Markers
| Cell Line/Model | Marker | Treatment | Result | Reference |
| U87 Glioblastoma | Glutathione (GSH) | 10 µM Oleuropein + 100 µM H₂O₂ | Regenerated GSH levels | [4] |
| U87 Glioblastoma | Nitric Oxide (NO) | 10 µM Oleuropein + 100 µM H₂O₂ | Attenuated the increase in NO | [4] |
| U87 Glioblastoma | iNOS gene expression | 10 µM Oleuropein + 100 µM H₂O₂ | Downregulated iNOS expression | [4] |
| Aged Rat Midbrain | Lipid Peroxidation (LPO) | 50 mg/kg/day for 6 months | Decreased LPO levels | [2] |
| Aged Rat Midbrain | SOD, CAT, GPx | 50 mg/kg/day for 6 months | Increased enzyme activities | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
Protocol:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of oleuropein, with or without a neurotoxic stressor. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired treatment period.
-
MTT Addition: Following treatment, add MTT solution (e.g., 10 µL of 5 mg/mL stock solution in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Gene Expression Analysis (qRT-PCR for iNOS)
Protocol:
-
RNA Isolation: Following treatment of neuronal cells with oleuropein and/or an inflammatory stimulus, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, iNOS-specific primers, and a fluorescent dye such as SYBR Green. The reaction is typically run for 40 cycles, consisting of denaturation, annealing, and extension steps.[6]
-
Data Analysis: Analyze the amplification data to determine the relative expression of iNOS mRNA. The 2-ΔΔCt method is commonly used for this, normalizing the expression of the target gene (iNOS) to a housekeeping gene (e.g., GAPDH or β-actin).[6]
Protein Expression and Phosphorylation Analysis (Western Blot for Akt)
Protocol:
-
Protein Extraction: Lyse treated neuronal cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the total protein concentration of the lysates using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of Akt (p-Akt) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Conclusion
Oleuropein demonstrates significant neuroprotective potential through its multifaceted mechanism of action in neuronal cells. By activating the Nrf2 antioxidant pathway, inhibiting the NF-κB inflammatory pathway, and promoting cell survival via the PI3K/Akt/GSK-3β pathway, oleuropein addresses key pathological processes implicated in neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of oleuropein as a therapeutic agent for neurological disorders. Future investigations should focus on elucidating the precise molecular interactions and downstream targets of oleuropein to fully harness its neuroprotective capabilities.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Role of Oleuropein on Midbrain and Dopaminergic Neurons of Substantia Nigra in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleuropein suppresses LPS-induced inflammatory responses in RAW 264.7 cell and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Effects of Oleuropein on Hydrogen Peroxide-Induced Neuronal Stress- An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleuropein Promotes Neural Plasticity and Neuroprotection via PPARα-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Inducible Nitric Oxide Synthase (iNOS) in Microglia of the Developing Quail Retina - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Metabolic Fate of Neooleuropein: An In-Vivo Perspective
Disclaimer: Direct in-vivo pharmacokinetic and metabolism studies on neooleuropein are not currently available in the public domain. This technical guide leverages available data for oleuropein, a structurally similar secoiridoid found in olive species, to provide a predictive overview of the likely pharmacokinetic and metabolic profile of this compound. Researchers should consider this information as a foundational guide for future in-vivo studies on this compound.
Introduction
This compound, a significant secoiridoid found in the Syringa genus, is gaining interest for its potential pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the development of novel therapeutics. This document provides a detailed technical overview of the anticipated in-vivo pharmacokinetics and metabolism of this compound, based on extensive data from its close structural analog, oleuropein.
Predicted Pharmacokinetics of this compound
The pharmacokinetic parameters of oleuropein, administered as part of an olive leaf extract, have been characterized in human studies. These findings offer valuable insights into the potential in-vivo behavior of this compound.
Quantitative Pharmacokinetic Data (based on Oleuropein)
The following table summarizes the key pharmacokinetic parameters of oleuropein observed in human volunteers after oral administration of olive leaf extract[1]. It is important to note that the formulation significantly impacts absorption, with liquid preparations leading to higher peak plasma concentrations compared to capsules[1].
| Parameter | Liquid Formulation | Capsule Formulation |
| Peak Plasma Concentration (Cmax) | 2.74 ng/mL | 0.47 ng/mL |
| Time to Peak Plasma Concentration (Tmax) | 64 minutes | 93 minutes |
Experimental Protocols for Pharmacokinetic Analysis
The methodologies employed in oleuropein pharmacokinetic studies provide a robust framework for designing future in-vivo experiments for this compound.
Human Clinical Study Protocol
A randomized crossover study design is a suitable approach to assess the bioavailability of this compound from different formulations.
-
Subjects: A cohort of healthy human volunteers, with an equal distribution of males and females, would be appropriate.
-
Dosing: Standardized doses of this compound, for instance in liquid and capsule forms, would be administered. A washout period of at least one week should be implemented between doses.
-
Sample Collection: Blood samples should be collected at regular intervals (e.g., 0, 30, 60, 90, 120, 240, 360, 480 minutes, and 24 hours) post-ingestion. Urine samples should also be collected over a 24-hour period.
-
Analytical Method: A validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method is essential for the sensitive and specific quantification of this compound and its metabolites in plasma and urine[1].
Preclinical Animal Study Protocol
Animal models, such as rats, can be utilized to investigate tissue distribution and further elucidate metabolic pathways.
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.
-
Administration: this compound can be administered orally via gavage.
-
Sample Collection: Blood, urine, feces, and various tissues (liver, kidneys, intestine, etc.) should be collected at predetermined time points post-administration.
-
Analysis: LC-MS/MS would be the analytical method of choice for sample analysis.
Predicted Metabolism of this compound
Based on the metabolic fate of oleuropein, this compound is expected to undergo extensive metabolism in the body. The primary metabolic pathway is anticipated to involve hydrolysis of the ester bond, followed by Phase II conjugation reactions.
Key Metabolic Reactions
The metabolism of oleuropein primarily involves its hydrolysis into hydroxytyrosol and elenolic acid[2]. Hydroxytyrosol then undergoes extensive Phase II metabolism, leading to the formation of glucuronide and sulfate conjugates, which are the main metabolites detected in plasma and urine[1]. It is highly probable that this compound will follow a similar metabolic cascade.
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the predicted metabolic pathway of this compound and a typical experimental workflow for its pharmacokinetic analysis.
Caption: Predicted metabolic pathway of this compound.
Caption: Experimental workflow for in-vivo pharmacokinetic studies.
Conclusion
While direct experimental data for the in-vivo pharmacokinetics and metabolism of this compound is lacking, the extensive research on its structural analog, oleuropein, provides a strong predictive framework. Future research should focus on conducting dedicated in-vivo studies to validate these predictions and fully characterize the ADME profile of this compound. This will be a critical step in unlocking its therapeutic potential.
References
- 1. Human absorption and metabolism of oleuropein and hydroxytyrosol ingested as olive (Olea europaea L.) leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study on Beneficial Effects of Hydroxytyrosol- and Oleuropein-Rich Olive Leaf Extracts on High-Fat Diet-Induced Lipid Metabolism Disturbance and Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Neooleuropein Research: A Technical Guide for Scientists and Drug Development Professionals
An In-depth Analysis of the Biological Activities, Experimental Protocols, and Signaling Pathways of a Promising Secoiridoid
Neooleuropein, a secoiridoid found in plants of the Oleaceae family, notably in the common lilac (Syringa vulgaris), is emerging as a compound of significant interest in the field of pharmacology and drug development.[1] This technical guide provides a comprehensive literature review of the research conducted on this compound, with a focus on its anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental methodologies, and the molecular pathways influenced by this compound.
Quantitative Data Summary
The primary body of research on the biological activity of this compound has focused on its anti-inflammatory effects, particularly in the context of neutrophil function. The following tables summarize the key quantitative findings from the available literature.
Table 1: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in f-MLP-stimulated Neutrophils
| Cytokine | IC50 (µM) |
| Interleukin-8 (IL-8) | 18.5 ± 1.9 |
| Tumor Necrosis Factor-α (TNF-α) | 25.3 ± 2.4 |
Data extracted from a study by Woźniak et al. (2018) on human neutrophils stimulated with N-formylmethionyl-leucyl-phenylalanine (f-MLP).
Table 2: Inhibitory Effect of this compound on Reactive Oxygen Species (ROS) Production in f-MLP-stimulated Neutrophils
| Concentration (µM) | Inhibition of ROS production (%) |
| 10 | 25.4 ± 3.1 |
| 50 | 68.2 ± 5.7 |
Data represents the percentage of inhibition of luminol-dependent chemiluminescence in human neutrophils stimulated with f-MLP, as reported by Woźniak et al. (2018).
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this review, providing a foundation for the replication and further exploration of this compound's biological activities.
Isolation and Purification of this compound from Syringa vulgaris
Bioassay-guided fractionation is a crucial method for isolating active compounds like this compound from plant extracts.[1]
-
Extraction: Air-dried and crushed leaves of Syringa vulgaris (100 g) are extracted three times with 75% methanol at 70°C for one hour for each extraction. The combined extracts are then filtered, and the methanol is evaporated under reduced pressure. The remaining aqueous residue is lyophilized to yield a crude extract.[1]
-
Column Chromatography: The crude extract is subjected to column chromatography using a Diaion HP-20 column. The elution is performed with a water-methanol gradient, starting from 100% water and gradually increasing the methanol concentration to 100%.[1]
-
Fraction Pooling and Further Separation: Fractions are collected and pooled based on their profiles on Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The active fractions are further separated using Sephadex LH-20 column chromatography with a water-methanol eluent.
-
Preparative HPLC: Final purification of this compound is achieved through preparative HPLC using a C18 column.
Measurement of Reactive Oxygen Species (ROS) Production
The production of ROS by neutrophils is a key indicator of the inflammatory response. The luminol-dependent chemiluminescence assay is a widely used method for this measurement.
-
Cell Preparation: Human neutrophils are isolated from peripheral blood.
-
Assay Procedure: Neutrophils (3.5 x 10^5 cells) are incubated in Hank's Balanced Salt Solution (HBSS) in a 96-well plate. The cells are treated with various concentrations of this compound. Luminol (20 mM) is added to each well.
-
Stimulation and Measurement: ROS production is initiated by adding f-MLP (0.1 µg/mL). The chemiluminescence is measured immediately and over a period of 40 minutes at 2-minute intervals using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the maximum luminescence of this compound-treated cells to that of the untreated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a standard method for quantifying the concentration of specific proteins, such as cytokines, in a sample.
-
Sample Collection: Supernatants from neutrophil cultures treated with this compound and stimulated with f-MLP are collected.
-
ELISA Protocol:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-8 or TNF-α).
-
The plate is washed, and the collected supernatants and standard solutions of known cytokine concentrations are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate for the enzyme is then added, resulting in a color change.
-
The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.
-
Western Blot Analysis of MAP Kinase Phosphorylation
Western blotting is used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation, which is indicative of protein activation.
-
Cell Lysis: Neutrophils are treated with this compound and stimulated with f-MLP. The cells are then lysed to extract the proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of MAP kinases (e.g., anti-phospho-p38, anti-phospho-ERK1/2, anti-phospho-JNK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative amount of the phosphorylated protein.
-
The membrane is then stripped and re-probed with antibodies for the total forms of the MAP kinases to ensure equal protein loading.
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
MAP Kinase Signaling Pathway
This compound has been shown to attenuate the MAP kinase pathway in neutrophils.[1] This pathway plays a crucial role in the production of pro-inflammatory cytokines.
Caption: this compound inhibits the phosphorylation of p38, ERK1/2, and JNK MAP kinases.
Experimental Workflow for Investigating the Anti-inflammatory Effects of this compound
The following diagram illustrates the logical flow of experiments to characterize the anti-inflammatory properties of this compound.
References
The Discovery and Isolation of Neooleuropein: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of neooleuropein, a significant secoiridoid glucoside. Primarily intended for researchers, scientists, and professionals in drug development, this document details the historical context of its discovery, outlines detailed experimental protocols for its extraction and purification from natural sources, and presents its key physicochemical properties. Furthermore, this guide explores the biological activity of this compound, with a particular focus on its role in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising natural compound.
Introduction
This compound is a naturally occurring secoiridoid, a class of monoterpenoids widely distributed in the plant kingdom, particularly within the Oleaceae family. It is structurally related to oleuropein, a well-studied compound known for its presence in olives and its diverse pharmacological effects. This compound has garnered interest in the scientific community for its potential anti-inflammatory and antioxidant properties. This guide aims to serve as a detailed resource on the history of its discovery and the methodologies for its isolation, providing a foundation for further research and development.
Discovery and Historical Context
The first mention of a compound that would later be identified as this compound appears to date back to the mid-1970s. Initial investigations into the chemical constituents of Syringa vulgaris (common lilac) led to the identification of several secoiridoids. While the seminal PhD thesis by E. Pierrot in 1974, titled "Sur les constituants du lilas (Syringa vulgaris)," is often cited as a foundational work in this area, detailed access to this specific document is limited. However, subsequent research has solidified the presence of this compound in the leaves of Syringa vulgaris.
More recent and accessible research, particularly the work of Woźniak et al. in 2018, has not only confirmed the presence of this compound in common lilac but has also been instrumental in detailing its isolation and characterizing its biological activity. This research has highlighted this compound as a compound of significant interest due to its potent anti-inflammatory effects.
Physicochemical Properties
This compound is a glycoside, meaning it consists of a sugar part (a glucose molecule) attached to a non-sugar part (the aglycone). Its chemical structure has been elucidated through various spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₈O₁₅ | PubChem |
| Molecular Weight | 662.6 g/mol | PubChem |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)ethyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | PubChem |
| ¹H NMR Data | Data not fully available in searched literature | - |
| ¹³C NMR Data | Data not fully available in searched literature | - |
Experimental Protocols for Isolation
The isolation of this compound from its natural source, primarily the leaves of Syringa vulgaris, involves a multi-step process of extraction, fractionation, and purification. The following protocol is based on the bioassay-guided fractionation method described by Woźniak et al. (2018).
Plant Material and Extraction
-
Plant Material: Fresh leaves of Syringa vulgaris are collected and air-dried.
-
Extraction: The dried and powdered leaves are extracted with 60% (v/v) ethanol in water at a 1:10 (w/v) ratio. The extraction is typically carried out for 1 hour at 70°C in a water bath with continuous stirring.
-
Filtration and Concentration: The resulting extract is filtered, and the ethanol is removed under reduced pressure using a rotary evaporator. The remaining aqueous solution is then lyophilized to yield a crude extract.
Bioassay-Guided Fractionation and Purification
The crude extract undergoes a series of chromatographic steps to isolate this compound.
-
Initial Fractionation (Solid-Phase Extraction):
-
The lyophilized crude extract is dissolved in water and applied to a C18 solid-phase extraction (SPE) column.
-
The column is washed with water to remove highly polar compounds.
-
The fraction containing secoiridoids is eluted with methanol.
-
-
Size-Exclusion Chromatography:
-
The methanol fraction from SPE is concentrated and subjected to size-exclusion chromatography on a Sephadex LH-20 column.
-
Elution is performed with methanol to separate compounds based on their molecular size. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound are further purified using preparative HPLC.
-
A C18 column is typically used with a gradient elution system of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
-
The elution gradient is optimized to achieve baseline separation of this compound from other co-eluting compounds.
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.
-
Biological Activity and Signaling Pathways
This compound has been shown to possess significant anti-inflammatory properties. Research indicates that its mechanism of action involves the attenuation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.
The pathway consists of a series of protein kinases that phosphorylate and activate one another. The three main branches of the MAPK pathway are the p38, ERK1/2, and JNK pathways. In the context of inflammation, the activation of these pathways, often triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS), leads to the production of inflammatory mediators like cytokines and chemokines.
This compound's inhibitory effect on the MAPK pathway suggests that it can downregulate the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.
References
Unlocking the Therapeutic Potential of Neooleuropein in Alzheimer's Disease: A Technical Guide to Key Molecular Targets
For Immediate Release
[City, State] – October 30, 2025 – A comprehensive technical guide released today details the promising therapeutic avenues of neooleuropein, a key bioactive compound found in olive leaf extract, in the context of Alzheimer's disease. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, meticulously outlines the molecular targets of this compound and its aglycone form, oleuropein aglycone, and provides a framework for future preclinical and clinical investigation.
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal death. Current research, as detailed in this guide, highlights the multifaceted role of oleuropein and its derivatives in combating these pathological hallmarks through several key mechanisms: inhibition of Aβ and tau aggregation, suppression of neuroinflammation, and reduction of oxidative stress.
This technical guide synthesizes the current body of scientific literature, presenting quantitative data in structured tables for clear comparison and offering detailed experimental protocols for the key assays cited. Visual diagrams of signaling pathways and experimental workflows are also provided to facilitate a deeper understanding of the complex molecular interactions.
Key Therapeutic Targets of Oleuropein and its Aglycone
The therapeutic potential of oleuropein in Alzheimer's disease stems from its ability to modulate multiple pathological pathways.
Inhibition of Amyloid-Beta and Tau Aggregation
Oleuropein aglycone has been shown to directly interfere with the aggregation of both Aβ and tau proteins, the two primary components of the characteristic plaques and tangles in Alzheimer's brains.[1][2] Studies indicate that oleuropein aglycone can inhibit the formation of toxic Aβ oligomers and fibrils.[1] Furthermore, it has demonstrated a significant ability to inhibit the aggregation of the tau protein.
| Compound | Target Protein | Assay | Result | Reference |
| Oleuropein Aglycone | Tau P301L | Light Scattering | IC50 = 1.4 µM | [1] |
| Oleuropein | Tau P301L | Light Scattering | 67 ± 18% inhibition at 10 µM | [1] |
| Hydroxytyrosol | Tau P301L | Light Scattering | 51 ± 15% inhibition at 10 µM | [1] |
Attenuation of Neuroinflammation
Chronic neuroinflammation is a critical component of Alzheimer's disease progression. Oleuropein-rich olive leaf extract has been found to reduce neuroinflammation by targeting several key signaling pathways.[3]
-
NF-κB Pathway: Oleuropein has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[4]
-
NLRP3 Inflammasome: The activation of the NLRP3 inflammasome is a key driver of neuroinflammation in Alzheimer's. Oleuropein has been found to suppress its activation.[3]
-
RAGE/HMGB1 Pathway: This pathway is involved in the inflammatory response to Aβ. Oleuropein has been shown to suppress the RAGE/HMGB1 pathway.[3]
Reduction of Oxidative Stress
Oxidative stress is an early event in the pathogenesis of Alzheimer's disease, contributing to neuronal damage. Oleuropein and its derivatives are potent antioxidants that can mitigate oxidative damage.[2]
Promotion of Non-Amyloidogenic Amyloid Precursor Protein (APP) Processing
Oleuropein has been observed to promote the non-amyloidogenic processing of the amyloid precursor protein (APP).[5] This pathway cleaves APP in a manner that prevents the formation of the toxic Aβ peptide, instead producing the neuroprotective soluble APPα (sAPPα).[5]
Experimental Methodologies and Workflows
This guide provides detailed protocols for the key experiments used to elucidate the therapeutic targets of oleuropein.
Amyloid-Beta Aggregation Assay (Thioflavin T)
This assay is used to monitor the formation of Aβ fibrils in real-time.
-
Preparation of Aβ(1-42) solution: Lyophilized Aβ(1-42) peptide is dissolved in a suitable solvent, such as hexafluoroisopropanol (HFIP), to ensure it is in a monomeric state. The solvent is then evaporated, and the peptide film is stored at -20°C.
-
Aggregation reaction: The Aβ(1-42) film is resuspended in a buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 µM. Oleuropein or other test compounds are added at various concentrations.
-
Thioflavin T (ThT) fluorescence measurement: ThT is a fluorescent dye that binds to amyloid fibrils. A solution of ThT (e.g., 20 µM) is added to the aggregation reaction. The fluorescence intensity is measured at an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm over time. An increase in fluorescence indicates fibril formation.
Tau Aggregation Assay (Light Scattering)
This method measures the increase in light scattering that occurs as tau protein aggregates into larger fibrils.
-
Protein preparation: Recombinant full-length tau protein (or a fragment like P301L) is purified.
-
Aggregation induction: Tau protein (e.g., 10 µM) is incubated in a suitable buffer (e.g., 25 mM sodium phosphate, 25 mM NaCl, pH 6.7) in the presence of an aggregation inducer like heparin (e.g., 5 µM) and a reducing agent like dithiothreitol (DTT, e.g., 333 µM).
-
Light scattering measurement: The aggregation mixture, with and without oleuropein, is placed in a fluorometer. Light scattering is measured over time at an excitation and emission wavelength of 600 nm. An increase in light scattering indicates the formation of tau aggregates.[1]
NF-κB Activation Assay (Luciferase Reporter)
This cell-based assay quantifies the activity of the NF-κB transcription factor.
-
Cell culture and transfection: A suitable cell line (e.g., HEK293 or microglial cells) is cultured and transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Cell treatment: The transfected cells are pre-treated with oleuropein for a specified time, followed by stimulation with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Luciferase assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.[4][6]
Signaling Pathways Modulated by Oleuropein in Alzheimer's Disease
Oleuropein exerts its neuroprotective effects by modulating complex intracellular signaling cascades.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the potential of this compound and its derivatives as therapeutic agents for Alzheimer's disease. Its ability to target multiple key pathological pathways—amyloid and tau aggregation, neuroinflammation, and oxidative stress—positions it as a promising candidate for further drug development. Future research should focus on optimizing the bioavailability of these compounds and conducting rigorous clinical trials to validate their efficacy and safety in human subjects.[7][8]
References
- 1. Benefit of Oleuropein Aglycone for Alzheimer's Disease by Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Oleuropein induces apoptosis via abrogating NF-κB activation cascade in estrogen receptor-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleuropein, an Anti-oxidant Polyphenol Constituent of Olive Promotes α-Secretase Cleavage of the Amyloid Precursor Protein (AβPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Greek Olive Leaf Extract in Patients with Mild Alzheimer’s Disease (the GOLDEN Study): A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Greek Olive Leaf Extract in Patients with Mild Alzheimer’s Disease (the GOLDEN Study): A Randomized Control… [ouci.dntb.gov.ua]
The Potential of Neooleuropein Derivatives: A Technical Guide to Synthesis and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Neooleuropein, a secoiridoid found in plants of the Syringa genus, presents a compelling scaffold for the development of novel therapeutic agents. While research has extensively focused on its structural isomer oleuropein, found in olives, the unique bioactivities of this compound and its derivatives are an emerging area of interest. This technical guide provides a comprehensive overview of the synthesis and bioactivity of this compound derivatives, drawing upon established methodologies for related secoiridoids to pave the way for future research and development. This document details synthetic strategies, summarizes quantitative bioactivity data, provides in-depth experimental protocols, and visualizes key pathways and workflows to serve as a foundational resource for professionals in drug discovery and development.
Introduction
Secoiridoids are a class of monoterpenoids characterized by a cleaved iridoid skeleton. Among them, oleuropein and its derivatives have been the subject of extensive research, demonstrating a wide range of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This compound, a structural isomer of oleuropein, has been identified as a significant bioactive component in plants such as the common lilac (Syringa vulgaris). Emerging research suggests that this compound possesses potent anti-inflammatory activities, highlighting its potential as a lead compound for drug development.[1]
This guide aims to consolidate the current knowledge on the synthesis and bioactivity of secoiridoid derivatives, with a specific focus on providing a framework for the exploration of this compound analogs. By presenting detailed synthetic protocols, quantitative bioactivity data, and elucidating relevant signaling pathways, this document serves as a practical resource for researchers seeking to unlock the therapeutic potential of this promising class of natural products.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is not extensively documented in the current literature. However, the well-established synthetic and semi-synthetic routes for oleuropein and its aglycone can serve as a robust blueprint for the generation of a diverse library of this compound analogs. The primary strategies involve the hydrolysis of the glycosidic bond, followed by modification of the aglycone.
General Synthetic Approach
A common approach to generating lipophilic derivatives of secoiridoids like oleuropein involves a transacetylation reaction under mild conditions. This method aims to improve the compound's suitability for incorporation into fatty foods or for enhanced bioavailability.[2] The oleuropein aglycone, in its closed ring form, can be obtained by hydrolyzing oleuropein using Lewis acid catalysis.[2]
A semi-synthetic protocol for producing natural olive bioactive phenols that are not easily obtained through extraction involves a combination of efficient extraction and catalytic conversions.[3] This approach can also be applied to generate new biophenol derivatives with enhanced biological activity.[3]
Experimental Protocol: Synthesis of Oleuropein Aglycone Derivatives
This protocol is adapted from the synthesis of lipophilic oleuropein aglycone derivatives and can be conceptually applied to this compound.
Materials:
-
Oleuropein (or this compound)
-
Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)
-
Acetonitrile (CH₃CN), aqueous
-
Reflux apparatus
Procedure:
-
Dissolve oleuropein (1.0 mM) in aqueous acetonitrile (10 mL).
-
Add Er(OTf)₃ (10 mol%) to the solution.
-
Reflux the mixture for 8 hours at 80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting derivatives using column chromatography on silica gel.
Bioactivity of this compound and Related Derivatives
This compound has demonstrated significant anti-inflammatory properties. Studies have shown its ability to inhibit the production of pro-inflammatory cytokines by attenuating the MAP kinase pathways.[1] While quantitative data for a wide range of this compound derivatives is limited, the bioactivity of structurally similar secoiridoids from olive oil provides valuable insights into their potential therapeutic applications, particularly in cancer.
Anticancer Activity
A systematic comparative study of major olive secoiridoids revealed their antiproliferative and cytotoxic effects on various human cancer cell lines. The half-maximal effective concentrations (EC₅₀) were determined after 72 hours of treatment. The general order of antiproliferative/cytotoxic activity was found to be: oleocanthal > oleuropein aglycone > ligstroside aglycone > oleacein > oleomissional > oleocanthalic acid.[4]
Table 1: Antiproliferative/Cytotoxic Activity of Major Olive Secoiridoids (EC₅₀ in μM after 72h) [4]
| Compound | MDA-MB-231 (Breast) | SK-BR-3 (Breast) | MCF-7 (Breast) | SK-MEL-28 (Melanoma) | A2058 (Melanoma) | A549 (Lung) | H1299 (Lung) | U87MG (Glioblastoma) | T98G (Glioblastoma) | PANC-1 (Pancreatic) | MIA PaCa-2 (Pancreatic) |
| Oleocanthal | 15.6 | 18.2 | 20.1 | 12.5 | 14.3 | 22.7 | 19.8 | 17.4 | 16.1 | 11.9 | 13.2 |
| Oleuropein Aglycone | 25.3 | 28.9 | 31.5 | 21.7 | 23.8 | 35.1 | 30.4 | 28.6 | 26.9 | 20.5 | 22.1 |
| Ligstroside Aglycone | 38.1 | 42.5 | 45.8 | 33.2 | 36.4 | 50.3 | 44.7 | 41.9 | 39.8 | 31.2 | 34.5 |
| Oleacein | 49.7 | 55.1 | 58.9 | 44.6 | 48.2 | 65.4 | 59.8 | 56.1 | 53.7 | 42.8 | 46.3 |
Anti-inflammatory Activity
This compound has been identified as a potent inhibitor of cytokine production, acting through the attenuation of MAP kinase pathways.[1] This mechanism is a key target in the development of anti-inflammatory drugs.
Neuroprotective Effects
While direct evidence for this compound is sparse, its parent compound, oleuropein, has been shown to exert neuroprotective effects through various mechanisms, including the modulation of pathways involved in neural plasticity.[5]
Experimental Protocol: Cell Viability Assay (Anticancer Activity)
This protocol describes a common method for assessing the cytotoxic/antiproliferative effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ATP-based luminescence assay kit
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.2% (v/v).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
At the end of the incubation period, measure cell viability using an ATP-based luminescence assay according to the manufacturer's instructions.
-
Calculate the EC₅₀ values using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the bioactivity of this compound derivatives is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to their synthesis and evaluation.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for screening the bioactivity of this compound derivatives.
Caption: Proposed mechanism of anti-inflammatory action via MAPK pathway inhibition.
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underexplored, area for therapeutic innovation. The established synthetic and analytical methodologies for oleuropein and other secoiridoids provide a clear path forward for the systematic investigation of this compound analogs. The potent anti-inflammatory activity of the parent compound, coupled with the diverse bioactivities observed in related molecules, underscores the significant potential for discovering novel drug candidates.
Future research should focus on:
-
Developing a diverse library of this compound derivatives through targeted synthesis and semi-synthesis.
-
Conducting comprehensive bioactivity screening to identify lead compounds for anticancer, anti-inflammatory, and neuroprotective applications.
-
Elucidating the structure-activity relationships to guide the optimization of lead compounds.
-
Investigating the in vivo efficacy and safety of promising this compound derivatives in relevant disease models.
This technical guide serves as a foundational resource to stimulate and support these research endeavors, ultimately aiming to translate the therapeutic potential of this compound derivatives into clinical applications.
References
- 1. Oxidized Forms of Olive Oil Secoiridoids: Semisynthesis, Identification and Correlation with Quality Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antioxidant evaluation of lipophilic oleuropein aglycone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semi-synthesis as a tool for broadening the health applications of bioactive olive secoiridoids: a critical review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. New Affordable Methods for Large-Scale Isolation of Major Olive Secoiridoids and Systematic Comparative Study of Their Antiproliferative/Cytotoxic Effect on Multiple Cancer Cell Lines of Different Cancer Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
In Silico Docking of Neooleuropein: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neooleuropein, a secoiridoid glucoside found in olive species, is a compound of growing interest in pharmaceutical research. Its structural similarity to oleuropein—a well-studied compound with antioxidant, anti-inflammatory, and neuroprotective properties—suggests it may hold significant therapeutic potential. In silico molecular docking has emerged as a powerful and cost-effective computational technique to predict the binding interactions between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. This process is instrumental in the early stages of drug discovery for hit identification and lead optimization.
This technical guide provides a comprehensive overview of the methodologies, data analysis, and workflow for conducting in silico docking studies of this compound with potential protein targets. While direct docking studies on this compound are not extensively published, this guide leverages established protocols and data from the closely related and well-researched oleuropein to provide a robust framework for future investigations.
Potential Protein Targets for this compound
Based on studies of the structurally similar oleuropein, several protein targets can be prioritized for initial docking studies with this compound. These targets are implicated in a range of pathologies, including viral infections, cancer, and neurodegenerative diseases.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls transcription of DNA, cytokine production, and cell survival. Its dysregulation is linked to inflammatory diseases and cancer.
-
Keap1-Nrf2 System: A key regulator of cellular response to oxidative stress. Activation of the Nrf2 pathway is a therapeutic target for diseases involving oxidative damage.
-
Enzymes involved in Neuroinflammation: Targets such as monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system, are relevant for neuroprotective research.
-
Viral Proteins: For instance, the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 is a crucial enzyme for viral replication and a prime target for antiviral drugs.
Experimental Protocol: Molecular Docking using AutoDock Vina
This section details a generalized yet comprehensive protocol for performing molecular docking using AutoDock Vina, a widely used open-source program.[1][2][3][4]
Required Software
-
MGLTools: Used for preparing protein (receptor) and ligand files.[3][4]
-
PyMOL or Discovery Studio: For visualization and analysis of docking results.[1][3]
Ligand Preparation (this compound)
-
Obtain 3D Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or PDB format.
-
Energy Minimization: Minimize the energy of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Add Charges and Define Torsions: Use AutoDockTools to add Gasteiger charges, merge non-polar hydrogens, and detect the rotatable bonds.
-
Save in PDBQT Format: Save the prepared ligand structure as a .pdbqt file, which is the required input format for AutoDock Vina.[1]
Protein Preparation (Target Receptor)
-
Obtain 3D Structure: Download the crystal structure of the target protein from the Protein Data Bank (RCSB PDB).[3]
-
Clean the Protein Structure: Remove all water molecules, co-crystallized ligands, and any non-essential heteroatoms from the PDB file.[3]
-
Add Hydrogens and Charges: Add polar hydrogen atoms to the protein structure and compute Kollman charges.[3]
-
Save in PDBQT Format: Save the prepared receptor structure as a .pdbqt file.[1]
Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space where the docking simulation will occur.[1] For targeted docking , center the grid box on the known active site of the protein. For blind docking , where the binding site is unknown, the grid box should encompass the entire protein surface.[1]
-
Set Grid Dimensions: Define the center coordinates (x, y, z) and the size of the box in each dimension. The dimensions should be large enough to allow the ligand to rotate freely.
Running the Docking Simulation
-
Create a Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and size, and the name of the output file.[1][3]
-
Execute AutoDock Vina: Run the docking simulation from the command line, providing the configuration file as input. Vina will calculate the binding affinities for multiple binding modes (poses) of the ligand.[2][3]
Analysis of Results
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger and more stable binding interaction.[1]
-
Root-Mean-Square Deviation (RMSD): For validation, if a co-crystallized ligand is available, an RMSD value below 2.0 Å between the docked pose and the crystal pose is considered a successful docking.[1]
-
Visualization: Analyze the top-ranked poses using visualization software like PyMOL or Discovery Studio to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.[1]
Visual Workflow and Data Presentation
In Silico Docking Workflow
The entire process, from target selection to final analysis, can be visualized as a sequential workflow.
Quantitative Data Summary
The results of a docking study are typically summarized in a table for clear comparison of binding affinities and interactions. The following is an illustrative example of how such data for this compound could be presented.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Other Key Interactions (Hydrophobic, Pi-Alkyl) |
| NF-κB p50 (1SVC) | -8.5 | LYS-45, ARG-121, GLN-254 | PRO-46, VAL-122 |
| Keap1 (4L7B) | -7.9 | SER-508, ARG-415, SER-602 | ALA-510, VAL-465 |
| MAGL (3HJU) | -9.2 | THR-145, GLY-146, SER-122 | ILE-179, LEU-150 |
| SARS-CoV-2 RdRp (6M71) | -8.1 | ASP-760, ASP-761, SER-682 | TYR-619, CYS-813 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on typical values observed in similar studies.
Signaling Pathway Involvement
Understanding the broader biological context of a protein target is crucial. For example, if this compound effectively binds to and inhibits NF-κB, it could modulate the entire NF-κB signaling pathway, which is central to inflammation.
In Silico ADMET Profiling
A promising binding affinity does not guarantee a successful drug. Therefore, it is essential to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the ligand.[5][6] Numerous online tools and software packages (e.g., SwissADME, ADMETlab, ProTox) can be used for this purpose.[7][8]
Key ADMET Parameters to Evaluate:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).[9]
-
Excretion: Renal clearance and total clearance.
-
Toxicity: Carcinogenicity, mutagenicity (AMES test), hepatotoxicity, and cardiotoxicity (hERG inhibition).
Conclusion
In silico molecular docking is an indispensable tool in modern drug discovery, providing critical insights into the potential interactions between a compound like this compound and its biological targets. By following a systematic protocol encompassing ligand and protein preparation, grid generation, docking simulation, and comprehensive analysis of binding affinity and interactions, researchers can efficiently screen and prioritize candidates for further experimental validation. Integrating these docking studies with ADMET profiling and an understanding of the relevant biological pathways provides a holistic view of a compound's therapeutic potential, significantly accelerating the journey from concept to clinic. This guide provides a foundational framework for initiating such computational investigations into the promising bioactivities of this compound.
References
- 1. blog.bioinfoquant.com [blog.bioinfoquant.com]
- 2. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. [PDF] Open access in silico tools to predict the ADMET profiling of drug candidates | Semantic Scholar [semanticscholar.org]
- 6. aminer.org [aminer.org]
- 7. ADMETlab 3.0 [admetlab3.scbdd.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantification of Neooleuropein in Plasma using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of neooleuropein in plasma samples. This compound, a secoiridoid of interest for its potential therapeutic properties, can be effectively quantified using a reversed-phase C18 column and a gradient elution.[1][2] The sample preparation involves a straightforward protein precipitation step, ensuring clean extracts for analysis. This method is suitable for pharmacokinetic studies and routine analysis in a drug development setting.
Introduction
This compound is a bioactive secoiridoid compound found in various plant species, including the common lilac (Syringa vulgaris).[2] Emerging research has highlighted its potential anti-inflammatory and other pharmacological activities, making it a compound of interest for therapeutic development.[2] To support preclinical and clinical studies, a reliable and accessible analytical method for the quantification of this compound in biological matrices such as plasma is essential. This document provides a detailed protocol for an HPLC-UV method, which offers a balance of sensitivity, specificity, and cost-effectiveness for this purpose.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS): Oleuropein or a structurally similar compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Human plasma (or other relevant species)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following conditions are based on a method for the related compound oleuropein and are expected to provide good separation for this compound.[1]
| Parameter | Condition |
| HPLC Column | Cogent Bidentate C18™, 2.2 µm, 120Å, 2.1 x 50 mm or equivalent reversed-phase C18 column.[1] |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v).[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v).[1] |
| Gradient Elution | See Table 2 for the gradient program. |
| Flow Rate | 0.3 mL/min.[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 254 nm.[1] |
Table 1: HPLC-UV Instrument Conditions
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 3.0 | 5 |
| 19.0 | 25 |
| 20.0 | 25 |
| 21.0 | 5 |
| 26.0 | 5 |
Table 2: Gradient Elution Program[1]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in a 50:50 mixture of Mobile Phase A and B to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the 50:50 diluent to create calibration standards.
-
Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the IS working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 10% TCA solution to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Method Validation
The analytical method should be validated according to standard bioanalytical method validation guidelines. Key parameters to be assessed are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Precision | Intra- and inter-day precision with a coefficient of variation (%CV) ≤ 15%. For the Lower Limit of Quantification (LLOQ), %CV ≤ 20%. |
| Accuracy | Intra- and inter-day accuracy within 85-115% of the nominal concentration. For the LLOQ, within 80-120%. |
| Recovery | Consistent and reproducible extraction recovery of the analyte and IS from plasma. |
| Stability | Stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C. Analyte concentration should be within ±15% of the initial concentration. |
Table 3: Method Validation Parameters and Acceptance Criteria
Visualization of Experimental Workflow
References
Application Notes and Protocols for Large-Scale Purification of Neooleuropein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the large-scale purification of neooleuropein from olive leaves (Olea europaea). The methodologies detailed below are based on established principles for the purification of related phenolic compounds, such as oleuropein, and are adaptable for industrial-scale production.
Introduction
This compound, a secoiridoid glucoside found in olive leaves, is a compound of significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The increasing demand for high-purity this compound for research and pharmaceutical applications necessitates efficient and scalable purification methods. This document outlines a multi-step strategy for the large-scale purification of this compound, encompassing extraction, chromatographic separation, and final polishing steps.
Overview of Purification Strategies
The large-scale purification of this compound from olive leaves is a multi-stage process designed to isolate the target compound with high purity and yield. The general workflow involves initial extraction from the raw plant material, followed by one or more chromatographic steps to separate this compound from other co-extracted compounds.
Caption: Overall workflow for the large-scale purification of this compound.
Comparative Data of Purification Techniques
The following table summarizes quantitative data from various studies on the purification of oleuropein, which can be considered indicative for the purification of this compound due to their structural similarities.
| Technique | Stationary Phase / Resin | Mobile Phase / Eluent | Purity Achieved | Recovery / Yield | Reference |
| Column Chromatography | Silica Gel | Methanol/Ethyl Acetate (1:13, v/v) | 96.54% | 78.49% | [1] |
| Column Chromatography | Si 60 Merck (15-40 mm) | CH2Cl2/Methanol (98:2) | 95% | Not Specified | [1] |
| Macroporous Resin Chromatography | LSA-21 Resin | Not Specified | Not Specified | 85.6% | [1] |
| Resin Chromatography | Macroporous Resin (XAD-16) | 60% Ethanol | >80% (up to 88.72%) | Not Specified | [2] |
| Membrane Filtration (NF) | Nanofiltration (300 Da) | Water | Concentrated 10-fold | Not Specified | [3] |
Detailed Experimental Protocols
This section provides detailed protocols for the key stages of large-scale this compound purification.
Protocol 1: Large-Scale Extraction of this compound
This protocol describes a low-temperature solvent extraction method suitable for industrial production.
Objective: To efficiently extract this compound and other phenolic compounds from dried olive leaves while minimizing degradation.
Materials:
-
Dried and coarsely ground olive leaves (1-2 cm pieces)[2]
-
Ethanol (food grade)
-
Purified water
-
Large-scale extraction vessel with temperature control and agitation
-
Filtration system (e.g., filter press)
Procedure:
-
Preparation: Load the ground olive leaves into the extraction vessel.
-
Solvent Addition: Add a solution of ethanol and water (a common ratio is 80:20 v/v) to the vessel. A typical solid-to-solvent ratio is 1:15 (w/v).[2][4]
-
Extraction: Heat the mixture to a low temperature, typically around 55°C, and maintain with gentle agitation for a specified duration (e.g., 2-4 hours).[2] Low-temperature extraction helps to prevent the degradation of thermolabile compounds.
-
Filtration: After extraction, separate the solid plant material from the liquid extract using a filtration system.
-
Concentration (Optional but Recommended): Concentrate the filtrate under reduced pressure at a temperature below 60°C to reduce the solvent volume before the chromatography step.[2]
Protocol 2: Primary Purification by Macroporous Resin Chromatography
This protocol details the use of macroporous resin chromatography for the initial purification and concentration of this compound from the crude extract. This method is particularly suitable for large-scale industrial applications due to its high adsorption capacity and ease of regeneration.[2]
Objective: To separate this compound from sugars, organic acids, and other highly polar compounds.
Materials:
-
Concentrated olive leaf extract
-
Macroporous adsorption resin (e.g., XAD-16)[2]
-
Large-scale chromatography column
-
Ethanol
-
Purified water
-
Pumps and detectors for monitoring the process
Procedure:
-
Column Packing and Equilibration: Pack the chromatography column with the macroporous resin. Equilibrate the column by washing with purified water until the outlet conductivity is stable.
-
Loading: Load the concentrated extract onto the column at a controlled flow rate (e.g., 0.8 column volumes per hour).[2]
-
Washing: Wash the column with purified water (approximately 10 column volumes) to remove highly polar impurities that do not bind to the resin.[2]
-
Elution: Elute the adsorbed compounds, including this compound, using a stepwise or gradient elution with increasing concentrations of ethanol. A common elution solvent is 60% ethanol.[2]
-
Fraction Collection: Collect the eluate in fractions. Monitor the fractions for the presence of this compound using a suitable analytical method (e.g., UV spectrophotometry or HPLC). Pool the fractions containing high-purity this compound.
-
Solvent Removal: Concentrate the pooled fractions under vacuum to remove the ethanol.
Protocol 3: Final Purification by Silica Gel Chromatography
This protocol describes a final polishing step using silica gel column chromatography to achieve high-purity this compound.
Objective: To separate this compound from structurally similar compounds and achieve a final purity of >95%.
Materials:
-
Concentrated this compound fraction from Protocol 2
-
Silica gel (appropriate for large-scale chromatography)
-
Chromatography column
-
Solvents for the mobile phase (e.g., a mixture of methanol and ethyl acetate)[1]
-
Fraction collector
Procedure:
-
Column Packing and Equilibration: Pack the column with silica gel and equilibrate with the mobile phase.
-
Loading: Dissolve the concentrated this compound fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase (e.g., a 1:13 v/v mixture of methanol and ethyl acetate).[1] The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
-
Fraction Collection and Analysis: Collect fractions and analyze them for purity using HPLC. Pool the fractions that meet the desired purity specifications.
-
Drying: Evaporate the solvent from the pooled fractions under vacuum. The resulting high-purity this compound can be further dried using techniques like freeze-drying to obtain a stable powder.[2]
Quality Control
Throughout the purification process, it is crucial to implement rigorous quality control measures. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for determining the purity and concentration of this compound in various fractions.
Safety Precautions
-
When working with organic solvents, ensure proper ventilation and use personal protective equipment (PPE), including gloves, safety glasses, and lab coats.
-
Follow all safety guidelines for operating high-pressure equipment, such as chromatography systems.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Disclaimer: These protocols are intended as a general guide. Optimization of specific parameters such as solvent ratios, flow rates, and temperatures may be necessary to achieve the desired purity and yield depending on the specific raw material and equipment used.
References
Application Notes and Protocols for Neooleuropein as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neooleuropein, a secoiridoid glycoside found in plant species such as Syringa vulgaris (common lilac), is a compound of growing interest for its potential pharmacological activities, including anti-inflammatory effects.[1] As research into this and other related compounds progresses, the need for a reliable analytical standard for identification and quantification becomes paramount. This document provides detailed application notes and protocols for the use of this compound as an analytical standard.
Due to the current lack of commercial availability of a certified this compound reference standard, this guide includes a protocol for its isolation and purification. The subsequent sections detail the preparation of standard solutions, a proposed High-Performance Liquid Chromatography (HPLC) method for its quantification, and protocols for method validation, including purity assessment and stability studies.
Chemical Profile of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its use as an analytical standard.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₈O₁₅ | [2] |
| Molecular Weight | 662.60 g/mol | [2] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)ethyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | [2] |
| Class | Secoiridoid Glycoside |
Experimental Protocols
Isolation and Purification of this compound from Syringa vulgaris
This protocol is adapted from a method described for the isolation of secoiridoids from Syringa vulgaris.[1]
Objective: To isolate and purify this compound to be used as an in-house analytical standard.
Materials and Reagents:
-
Dried leaves of Syringa vulgaris
-
75% Methanol (MeOH)
-
Deionized Water (H₂O)
-
Diaion HP-20 resin
-
HPLC-grade Methanol
-
Lyophilizer
-
Rotary evaporator
-
Chromatography columns
Protocol:
-
Extraction:
-
Grind 100 g of dried Syringa vulgaris leaves into a fine powder.
-
Extract the powder three times with 1 L of 75% methanol at 70°C for 1 hour for each extraction.
-
Combine the extracts and evaporate the methanol under reduced pressure using a rotary evaporator.
-
Lyophilize the remaining aqueous residue to obtain a crude extract.[1]
-
-
Column Chromatography:
-
Pack a chromatography column (45 x 5 cm) with Diaion HP-20 resin.
-
Dissolve the crude extract in a minimal amount of water and load it onto the column.
-
Elute the column with a stepwise gradient of H₂O-MeOH (100:0 to 0:100, v/v).[1]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to pool fractions containing this compound.
-
-
Further Purification (if necessary):
-
Fractions rich in this compound may require further purification using preparative HPLC.
-
Use a C18 column and a water/acetonitrile gradient as a starting point for method development.
-
Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Purity Assessment of Isolated this compound
Since no commercial standard is readily available, a thorough purity assessment is critical.
Objective: To determine the purity of the isolated this compound.
Methods:
-
HPLC-DAD Analysis:
-
Develop an HPLC method (as described in Section 4) and inject a high concentration of the isolated this compound.
-
The purity can be estimated by the peak area percentage of the main peak. The target purity for an analytical standard should be >95%.
-
The diode array detector (DAD) can be used to check for peak purity by comparing spectra across the peak.
-
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer to confirm the identity of the main peak as this compound (m/z 663.22 [M+H]⁺ or 685.20 [M+Na]⁺).
-
Analyze for the presence of any co-eluting impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR can be used to confirm the structure and identify any residual solvent or impurities.
-
Purity Determination Workflow
Caption: Multi-faceted approach for assessing the purity of isolated this compound.
Preparation of Stock and Working Standard Solutions
Objective: To prepare accurate and stable standard solutions for calibration.
Materials:
-
Purified this compound
-
HPLC-grade methanol or acetonitrile
-
Class A volumetric flasks
-
Analytical balance
Protocol:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of purified this compound.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the this compound in a small amount of HPLC-grade methanol and then dilute to the mark with the same solvent.
-
Store the stock solution in an amber vial at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.
-
A typical calibration curve might include concentrations ranging from 1 to 100 µg/mL.
-
Data Presentation: Example Calibration Standards
| Standard Level | Concentration (µg/mL) | Preparation |
| 1 | 1 | Dilute 100 µL of 100 µg/mL intermediate standard to 10 mL |
| 2 | 5 | Dilute 500 µL of 100 µg/mL intermediate standard to 10 mL |
| 3 | 10 | Dilute 1 mL of 100 µg/mL intermediate standard to 10 mL |
| 4 | 25 | Dilute 2.5 mL of 100 µg/mL intermediate standard to 10 mL |
| 5 | 50 | Dilute 5 mL of 100 µg/mL intermediate standard to 10 mL |
| 6 | 100 | Dilute 1 mL of 1000 µg/mL stock solution to 10 mL |
Proposed HPLC-DAD Method for Quantification
This method is proposed based on established methods for oleuropein and other secoiridoids. Method optimization and validation are required.
Objective: To provide a starting point for an HPLC method for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity or similar with DAD |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-90% B; 30-35 min, 90% B; 35-36 min, 90-10% B; 36-40 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm and 280 nm (monitor both, select the one with better S/N) |
HPLC Method Development Logic
Caption: Logical flow of the proposed HPLC method for this compound analysis.
Method Validation Protocol
The developed HPLC method must be validated according to ICH guidelines.
Objective: To ensure the reliability, accuracy, and precision of the analytical method.
Validation Parameters:
-
Specificity: Analyze blank matrix, standard solution, and sample solution to ensure no interference at the retention time of this compound.
-
Linearity: Analyze a series of at least five concentrations. Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicates of a standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
Data Presentation: Example Validation Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Repeatability (% RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (% RSD) | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Report | 0.1 |
| LOQ (µg/mL) | Report | 0.3 |
Stability Study Protocol
Objective: To determine the stability of this compound in solution under various conditions.
Protocol:
-
Forced Degradation Study:
-
Expose a solution of this compound (e.g., 50 µg/mL) to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 2 hours
-
Basic: 0.1 M NaOH at 60°C for 2 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours
-
Photolytic: Exposure to UV light (254 nm) for 24 hours
-
-
Analyze the stressed samples by HPLC to assess degradation and the specificity of the method to separate degradation products from the parent peak.
-
-
Solution Stability:
-
Store working standard solutions at room temperature and at 2-8°C.
-
Analyze the solutions at regular intervals (e.g., 0, 24, 48, 72 hours) and compare the results to the initial analysis to determine the stability.
-
Forced Degradation Signaling Pathway
Caption: Signaling pathways for the forced degradation of this compound.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the use of this compound as an analytical standard. By following these procedures for isolation, purity assessment, standard preparation, and method validation, researchers can ensure the generation of accurate and reliable data in their studies of this promising natural compound. As with any in-house standard, meticulous documentation of each step is crucial for data integrity and reproducibility.
References
Application Notes and Protocols for Designing Cell-Based Assays to Evaluate the Neuroprotective Effects of Neooleuropein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neooleuropein, a key bioactive compound, has garnered significant interest for its potential neuroprotective properties. This document provides a comprehensive guide for designing and implementing cell-based assays to investigate the neuroprotective mechanisms of this compound. The protocols detailed herein utilize the human neuroblastoma SH-SY5Y cell line, a well-established in vitro model for neurodegenerative disease research. These assays are designed to assess the efficacy of this compound in mitigating neuronal damage induced by common stressors such as oxidative stress and amyloid-beta (Aβ) toxicity, which are implicated in the pathology of various neurodegenerative disorders. The primary focus is on quantifying changes in cell viability, cytotoxicity, apoptosis, and intracellular reactive oxygen species (ROS) levels. Furthermore, this guide elucidates the key signaling pathways potentially modulated by this compound, providing a framework for mechanistic studies.
Key Signaling Pathways in this compound Neuroprotection
This compound is hypothesized to exert its neuroprotective effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments to elucidate its mechanism of action.
-
Keap1-Nrf2-ARE Pathway: This pathway is a central regulator of cellular resistance to oxidative stress. Under basal conditions, Keap1 targets Nrf2 for degradation. In the presence of activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
-
PI3K/Akt-ERK Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways are critical for promoting cell survival, proliferation, and differentiation. Activation of these pathways by neuroprotective compounds can inhibit apoptotic processes and enhance cellular resilience to insults.
-
PPARα Pathway: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that plays a role in lipid metabolism and has been implicated in neuroprotection. Activation of PPARα can lead to the upregulation of antioxidant enzymes and the suppression of inflammatory responses in neuronal cells.[1]
Experimental Workflow
A systematic approach is essential for evaluating the neuroprotective potential of this compound. The following workflow outlines a logical sequence of experiments.
Caption: A logical workflow for assessing this compound's neuroprotective effects.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability (MTT Assay) in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | This compound (µM) | H₂O₂ (µM) | Cell Viability (% of Control) |
| Control | 0 | 0 | 100 ± 5.2 |
| H₂O₂ alone | 0 | 200 | 45 ± 4.1 |
| This compound + H₂O₂ | 1 | 200 | 58 ± 3.9 |
| This compound + H₂O₂ | 5 | 200 | 75 ± 4.5 |
| This compound + H₂O₂ | 10 | 200 | 88 ± 5.1 |
| This compound alone | 10 | 0 | 99 ± 4.8 |
Table 2: Effect of this compound on Cytotoxicity (LDH Assay) in Aβ-Treated SH-SY5Y Cells
| Treatment Group | This compound (µM) | Amyloid-beta (µM) | LDH Release (% of Maximum) |
| Control | 0 | 0 | 10 ± 1.5 |
| Aβ alone | 0 | 10 | 85 ± 6.3 |
| This compound + Aβ | 1 | 10 | 65 ± 5.1 |
| This compound + Aβ | 5 | 10 | 40 ± 4.2 |
| This compound + Aβ | 10 | 10 | 25 ± 3.8 |
| This compound alone | 10 | 0 | 12 ± 1.8 |
Table 3: Effect of this compound on Apoptosis (Caspase-3 Activity) in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | This compound (µM) | H₂O₂ (µM) | Caspase-3 Activity (Fold Change) |
| Control | 0 | 0 | 1.0 ± 0.1 |
| H₂O₂ alone | 0 | 200 | 4.5 ± 0.4 |
| This compound + H₂O₂ | 1 | 200 | 3.2 ± 0.3 |
| This compound + H₂O₂ | 5 | 200 | 2.1 ± 0.2 |
| This compound + H₂O₂ | 10 | 200 | 1.3 ± 0.1 |
| This compound alone | 10 | 0 | 1.1 ± 0.1 |
Table 4: Effect of this compound on Intracellular ROS Levels in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | This compound (µM) | H₂O₂ (µM) | ROS Levels (% of H₂O₂ alone) |
| Control | 0 | 0 | 15 ± 2.5 |
| H₂O₂ alone | 0 | 200 | 100 ± 8.7 |
| This compound + H₂O₂ | 1 | 200 | 78 ± 6.9 |
| This compound + H₂O₂ | 5 | 200 | 55 ± 5.4 |
| This compound + H₂O₂ | 10 | 200 | 35 ± 4.1 |
| This compound alone | 10 | 0 | 18 ± 2.8 |
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Differentiation
-
Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
-
Neuronal Differentiation:
-
Seed SH-SY5Y cells in the desired culture plates at a density of 2 x 10⁴ cells/cm².
-
After 24 hours, replace the growth medium with differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).
-
Change the differentiation medium every 2 days for a total of 5-7 days to induce a mature neuronal phenotype. Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.
-
Protocol 2: Induction of Neurotoxicity and this compound Treatment
-
Oxidative Stress Model (H₂O₂):
-
After neuronal differentiation, replace the medium with a serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.
-
Following pre-treatment, expose the cells to a final concentration of 200 µM hydrogen peroxide (H₂O₂) for an additional 24 hours.
-
-
Amyloid-beta Toxicity Model:
-
Prepare aggregated amyloid-beta 1-42 (Aβ₄₂) by incubating the peptide at 37°C for 24-48 hours.
-
After neuronal differentiation, pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.
-
Following pre-treatment, expose the cells to a final concentration of 10 µM aggregated Aβ₄₂ for 24 hours.
-
Protocol 3: Cell Viability Assessment (MTT Assay)
-
After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Protocol 4: Cytotoxicity Assessment (LDH Assay)
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves transferring the supernatant to a new 96-well plate and adding the LDH reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Protocol 5: Apoptosis Assessment (Caspase-3 Activity Assay)
-
After the treatment period, lyse the cells according to the protocol of a commercially available caspase-3 colorimetric or fluorometric assay kit.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (excitation/emission ~380/460 nm for fluorometric) using a microplate reader.
-
Express caspase-3 activity as a fold change relative to the untreated control.
Protocol 6: Intracellular ROS Measurement (DCFH-DA Assay)
-
After the treatment period, wash the cells with warm phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Express ROS levels as a percentage relative to the positive control (H₂O₂ or Aβ alone).
Signaling Pathway Diagrams
Caption: this compound activates the Keap1-Nrf2-ARE pathway for neuroprotection.
Caption: PI3K/Akt-ERK pathway activation by this compound promotes cell survival.
Caption: this compound-mediated PPARα activation contributes to neuroprotection.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Neooleuropein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neooleuropein, a secoiridoid found in plants of the Syringa genus, has demonstrated notable anti-inflammatory potential in in vitro studies. Specifically, it has been shown to be a potent inhibitor of pro-inflammatory cytokine production in human neutrophils, with evidence suggesting its mechanism of action involves the attenuation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] To date, however, there is a notable lack of publicly available in vivo efficacy data for isolated this compound. This document provides detailed application notes and standardized protocols for researchers aiming to evaluate the therapeutic efficacy of this compound in established animal models of inflammation and oxidative stress. The following sections outline the necessary experimental frameworks, from model induction to endpoint analysis, to thoroughly investigate the in vivo potential of this compound.
Rationale for In Vivo Testing
In vitro assays have provided the foundational evidence for this compound's anti-inflammatory properties. However, to ascertain its therapeutic relevance, in vivo studies are crucial. Animal models allow for the investigation of pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall efficacy in a complex biological system, which cannot be replicated in vitro. The protocols detailed below are designed to assess the anti-inflammatory and antioxidant effects of this compound in well-characterized rodent models.
Proposed Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the specific therapeutic effects of this compound. Based on its observed in vitro activities, the following models are recommended:
-
Carrageenan-Induced Paw Edema: A classic model of acute inflammation, ideal for screening potential anti-inflammatory agents.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury: A model relevant for studying inflammatory responses in the context of acute respiratory distress.
-
Croton Oil-Induced Ear Edema: A topical inflammation model useful for assessing the local anti-inflammatory effects of a compound.
Experimental Protocols
The following are detailed protocols for the recommended animal models. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Carrageenan-Induced Paw Edema in Mice or Rats
This model is used to assess the anti-edematous effect of a compound.
Materials:
-
Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g)
-
This compound (of desired purity)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight with free access to water before the experiment.
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: this compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.)
-
Group III: Positive control (Indomethacin, 10 mg/kg, p.o. or i.p.)
-
-
Compound Administration: Administer this compound or indomethacin orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to evaluate the effect of a compound on lung inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Positive control: Dexamethasone (1 mg/kg)
-
Anesthesia (e.g., ketamine/xylazine)
-
Intratracheal instillation device
-
Materials for bronchoalveolar lavage (BAL) and tissue collection
Procedure:
-
Animal Acclimatization and Grouping: As described in the previous protocol.
-
Compound Administration: Administer this compound or dexamethasone (i.p. or p.o.) one hour before LPS challenge.
-
Induction of Lung Injury: Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline).
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS instillation, euthanize the animals.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving ice-cold phosphate-buffered saline (PBS) into the lungs.
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Count the total and differential number of inflammatory cells (neutrophils, macrophages) in the cell pellet.
-
Measure the protein concentration in the supernatant as an indicator of vascular permeability.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
-
Lung Tissue Analysis:
-
Collect lung tissue for histopathological examination (H&E staining) to assess inflammation and injury.
-
Homogenize lung tissue to measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
Analyze lung tissue homogenates for markers of oxidative stress (e.g., malondialdehyde, glutathione levels, superoxide dismutase activity).
-
Croton Oil-Induced Ear Edema in Mice
This model is suitable for assessing the topical anti-inflammatory activity of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., acetone)
-
Croton oil
-
Positive control: Indomethacin
-
Micropipette
-
Biopsy punch
Procedure:
-
Animal Acclimatization and Grouping: As described previously.
-
Induction of Edema: Apply a solution of croton oil in acetone to the inner surface of the right ear of each mouse.
-
Compound Application: Immediately after the irritant, apply a solution of this compound or indomethacin in the same vehicle to the same ear. The left ear serves as a control.
-
Assessment of Edema: After a specific time (e.g., 4-6 hours), euthanize the mice.
-
Measurement of Edema:
-
Cut a standard-sized section from both the right (treated) and left (control) ears using a biopsy punch.
-
Weigh the ear sections immediately.
-
The difference in weight between the right and left ear punches is a measure of the edema.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle-treated group.
Quantitative Data Summary (Hypothetical)
As no in vivo efficacy data for isolated this compound is currently available, the following tables are presented as templates for how to structure and present data once it is generated from the protocols described above.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | Data | - |
| This compound | 10 | Data | Data |
| This compound | 25 | Data | Data |
| This compound | 50 | Data | Data |
| Indomethacin | 10 | Data | Data |
Table 2: Effect of this compound on Inflammatory Markers in LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x 10^5) | Neutrophils in BALF (x 10^5) | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) |
| Sham | - | Data | Data | Data | Data |
| LPS + Vehicle | - | Data | Data | Data | Data |
| LPS + this compound | 25 | Data | Data | Data | Data |
| LPS + this compound | 50 | Data | Data | Data | Data |
| LPS + Dexamethasone | 1 | Data | Data | Data | Data |
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound's Anti-inflammatory Action
In vitro studies suggest that this compound exerts its anti-inflammatory effects by inhibiting the MAPK signaling cascade, which in turn reduces the production of pro-inflammatory cytokines.
Caption: Proposed mechanism of this compound inhibiting the MAPK signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a general workflow for conducting in vivo studies of this compound.
Caption: General experimental workflow for in vivo testing of this compound.
Conclusion and Future Directions
While in vitro data for this compound is promising, rigorous in vivo studies are essential to validate its therapeutic potential. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to systematically investigate the anti-inflammatory and antioxidant efficacy of this compound. Future studies should also focus on elucidating the pharmacokinetic profile of this compound to optimize dosing regimens and on exploring its efficacy in chronic inflammation models. The generation of robust in vivo data will be a critical step in the potential development of this compound as a novel therapeutic agent.
References
Application of Neooleuropein in Cardiovascular Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neooleuropein is a secoiridoid glycoside found in species of the Oleaceae family, such as the common lilac (Syringa vulgaris). It is a structural isomer of oleuropein, the well-known bioactive compound in olives and olive leaves. While research on this compound is not as extensive as that on oleuropein, preliminary studies have highlighted its potent anti-inflammatory properties, suggesting its potential as a therapeutic agent in cardiovascular diseases where inflammation plays a crucial role. This document provides an overview of the current research on this compound, along with detailed protocols for its investigation. Given the limited specific data on this compound in cardiovascular models, this guide also includes extensive information and protocols for its closely related and well-studied isomer, oleuropein, to serve as a comprehensive resource for researchers in this field.
Section 1: this compound - Current Research and Applications
This compound has demonstrated significant anti-inflammatory activity, which is a key pathological mechanism in atherosclerosis and other cardiovascular diseases. Its ability to modulate inflammatory pathways makes it a compound of interest for cardiovascular research.
Mechanism of Action
The primary mechanism of action identified for this compound is the attenuation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of cellular responses to a variety of stimuli, including inflammatory cytokines. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory mediators.
Quantitative Data
The anti-inflammatory effects of this compound have been quantified in a human neutrophil model. The following table summarizes the key findings.
| Assay | Cell Type | Stimulant | This compound Concentration | Effect |
| Cytokine Release | Human Neutrophils | Lipopolysaccharide (LPS) | 50 µM | Significant reduction in TNF-α and IL-8 release |
Table 1: Anti-inflammatory activity of this compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay in Human Neutrophils
This protocol describes how to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from stimulated human neutrophils.
1.3.1 Materials
-
Ficoll-Paque or other density gradient medium for neutrophil isolation
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for human TNF-α and IL-8
-
96-well cell culture plates
1.3.2 Neutrophil Isolation
-
Isolate neutrophils from fresh human blood using density gradient centrifugation with Ficoll-Paque according to the manufacturer's protocol.
-
Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% FBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
1.3.3 Cell Treatment and Stimulation
-
Seed the neutrophils in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (1 µg/mL) for 4-6 hours. Include a vehicle control (no this compound) and an unstimulated control (no LPS).
1.3.4 Cytokine Measurement
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentrations of TNF-α and IL-8 using commercial ELISA kits, following the manufacturer's instructions.
Signaling Pathway Diagram
Caption: this compound's inhibition of the MAPK signaling pathway.
Section 2: Oleuropein - A Comprehensive Guide for Cardiovascular Research
Due to its structural similarity and the extensive body of research, oleuropein serves as an excellent model for studying the potential cardiovascular effects of this compound. Oleuropein has demonstrated a wide range of cardioprotective activities, including antioxidant, anti-inflammatory, anti-atherosclerotic, and hypotensive effects.[1]
Quantitative Data
The following tables summarize the quantitative effects of oleuropein in various cardiovascular models.
| Parameter | Model | Oleuropein Dose/Concentration | Effect |
| Systolic Blood Pressure | Stage 1 Hypertensive Patients | 500 mg twice daily | -11.5 mmHg reduction |
| Diastolic Blood Pressure | Stage 1 Hypertensive Patients | 500 mg twice daily | -4.8 mmHg reduction |
| Total Cholesterol | Rabbits on a high-cholesterol diet | 7 mg/kg in diet | Reduction in plasma total cholesterol |
| LDL Oxidation | In vitro (CuSO4-induced) | 10 µM | Effective inhibition of LDL oxidation |
Table 2: In vivo and in vitro effects of Oleuropein on cardiovascular parameters.
| Parameter | Cell Type | Stimulant | Oleuropein Concentration | Effect | | :--- | :--- | :--- | :--- | | VCAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | 5 µM | Inhibition of VCAM-1 expression | | Monocyte Adhesion | HUVECs | LPS | 15 µM | ~70% inhibition of monocyte adhesion | | NF-κB Activation | HUVECs | LPS | 15 µM | ~70% inhibition of NF-κB activation |
Table 3: Anti-inflammatory and anti-atherosclerotic effects of Oleuropein in vitro.
Experimental Protocols
2.2.1 In Vivo Atherosclerosis Model in Rabbits
This protocol describes the induction of atherosclerosis in rabbits through a high-cholesterol diet to study the anti-atherosclerotic effects of oleuropein.
2.2.1.1 Materials
-
New Zealand White rabbits
-
Standard rabbit chow
-
Cholesterol powder
-
Oleuropein
-
Oil Red O stain
2.2.1.2 Diet Preparation and Animal Treatment
-
Prepare an atherogenic diet by mixing standard rabbit chow with 1% (w/w) cholesterol.
-
Divide the rabbits into a control group (standard diet), an atherosclerosis group (atherogenic diet), and a treatment group (atherogenic diet supplemented with oleuropein at a desired dose, e.g., 7 mg/kg).
-
Feed the rabbits their respective diets for 8-12 weeks.
2.2.1.3 Assessment of Atherosclerosis
-
At the end of the study period, euthanize the rabbits and carefully excise the entire aorta.
-
Open the aorta longitudinally and pin it flat.
-
Stain the aorta with Oil Red O solution to visualize lipid-laden atherosclerotic plaques.
-
Capture high-resolution images of the stained aorta.
-
Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area using image analysis software.
2.2.2 Ex Vivo Langendorff Isolated Heart Perfusion
This protocol is used to assess the direct effects of oleuropein on cardiac function in an isolated heart model.
2.2.2.1 Materials
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
Langendorff apparatus
-
Pressure transducer and data acquisition system
-
Oleuropein
2.2.2.2 Heart Isolation and Perfusion
-
Anesthetize a rat and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
-
Allow the heart to stabilize for a 20-minute equilibration period.
2.2.2.3 Measurement of Cardiac Function
-
Insert a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP).
-
After stabilization, perfuse the heart with Krebs-Henseleit buffer containing oleuropein at various concentrations.
-
Record changes in LVDP, LVEDP, heart rate, and coronary flow to assess the effects of oleuropein on cardiac function.
Signaling Pathway Diagrams
References
Application Notes and Protocols: Neooleuropein as a Potential In Vitro Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neooleuropein, a secoiridoid glycoside found in plants of the Oleaceae family, has emerged as a compound of interest for its potential anti-inflammatory properties.[1][2] In vitro studies have demonstrated its ability to modulate key inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases. These application notes provide a summary of the available data and detailed protocols for evaluating the anti-inflammatory effects of this compound in vitro.
Recent research has highlighted this compound as a particularly active compound in the inhibition of cytokine production.[1] Its mechanism of action appears to involve the attenuation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] This document outlines the methodologies to investigate these effects further, providing a framework for reproducible in vitro assessment.
Data Presentation
The following tables summarize the reported and potential quantitative data for the anti-inflammatory effects of this compound.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production by this compound in Human Neutrophils
| Cytokine | This compound Concentration | % Inhibition | IC50 Value |
| TNF-α | Data not available | Data not available | Data not available |
| IL-8 | Data not available | Data not available | Data not available |
| MCP-1 | Data not available | Data not available | Data not available |
Note: Specific quantitative data on the percentage of inhibition and IC50 values for this compound's effect on cytokine production in neutrophils are not publicly available in the reviewed literature. The table structure is provided as a template for researchers to populate with their own experimental data.
Table 2: Effect of this compound on MAPK Pathway Phosphorylation in Human Neutrophils
| Signaling Protein | This compound Concentration | % Inhibition of Phosphorylation |
| p38 MAPK | Data not available | Data not available |
| ERK1/2 | Data not available | Data not available |
| JNK | Data not available | Data not available |
Note: While it is reported that this compound attenuates MAP kinase pathways, specific quantitative data on the inhibition of phosphorylation of key proteins are not detailed in the available literature. This table serves as a template for the presentation of such findings.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and the experimental process, the following diagrams are provided.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: General workflow for in vitro anti-inflammatory evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound in vitro.
Protocol 1: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in a commonly used macrophage cell line.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates (for viability and cytokine assays) or 6-well plates (for protein analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to the cell culture medium.[3] Include a vehicle control (no LPS, no this compound) and a positive control (LPS only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine analysis).
-
Sample Collection:
-
For cytokine analysis, collect the cell culture supernatant.
-
For protein analysis, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protocol 2: Quantification of Pro-Inflammatory Cytokines by ELISA
This protocol outlines the steps for measuring the concentration of cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatant (from Protocol 1)
-
Commercially available ELISA kits for TNF-α, IL-6, etc.
-
ELISA plate reader
Procedure:
-
Kit Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Addition: Add the collected cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate.
-
Substrate Addition: Add the TMB substrate and incubate in the dark for color development.
-
Stop Solution: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using an ELISA plate reader.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
Protocol 3: Analysis of MAPK Pathway Phosphorylation by Western Blot
This protocol details the detection of phosphorylated signaling proteins in cell lysates.
Materials:
-
Cell lysate (from Protocol 1)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Sample Preparation: Prepare samples by mixing with Laemmli buffer and heating.
-
Gel Electrophoresis: Separate the proteins based on size by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-p38) to normalize the data.
Conclusion
This compound shows significant promise as an in vitro anti-inflammatory agent, primarily through the inhibition of pro-inflammatory cytokine production and the attenuation of the MAPK signaling pathway. The protocols provided herein offer a standardized approach for researchers to investigate and quantify these effects. Further studies are warranted to fully elucidate the therapeutic potential of this compound in inflammatory conditions.
References
- 1. Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical and pharmacological progress on the genus Syringa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing Neooleuropein Yield from Olive Pomace
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of neooleuropein from olive pomace. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction of this compound and other polyphenols from olive pomace.
Q1: My this compound yield is consistently low. What are the most critical factors to check?
A1: Low yields can stem from several factors. Systematically review the following:
-
Solvent Composition: The choice of solvent is paramount. Aqueous ethanol (50-80%) or methanol are commonly effective. Ensure the solvent concentration is optimized, as both very high and very low water content can be suboptimal.[1]
-
Temperature: Extraction temperature significantly influences yield. However, excessively high temperatures can lead to the degradation of thermosensitive compounds like this compound. A common optimal range is 45-70°C.[2]
-
Extraction Time: Insufficient extraction time will result in incomplete recovery. Conversely, prolonged exposure to high temperatures or ultrasonic/microwave radiation can degrade the target compounds. It is crucial to determine the optimal time for your specific method.
-
Solid-to-Liquid Ratio: A low solvent volume relative to the pomace mass can lead to a saturated solution, preventing further extraction. A common starting point is a 1:10 to 1:50 solid-to-liquid ratio (g/mL).
-
Pomace Pre-treatment: The physical state of the olive pomace is important. Dried and finely ground pomace offers a larger surface area for solvent interaction, improving extraction efficiency. Some studies also suggest a defatting step using a non-polar solvent like hexane to improve the extraction of polar phenolic compounds.[3]
Q2: I'm observing degradation of my target compounds. How can I minimize this?
A2: Degradation is a common issue, particularly with advanced extraction techniques. Consider these solutions:
-
Temperature Control: For ultrasound-assisted extraction (UAE), use a cooling water bath to maintain a constant, optimal temperature. For microwave-assisted extraction (MAE), use pulsed emissions to avoid overheating.
-
Time Optimization: As mentioned above, minimize extraction time to what is necessary for optimal yield without causing degradation.
-
Inert Atmosphere: If possible, conduct the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the phenolic compounds.
-
Light Protection: Phenolic compounds can be light-sensitive. Protect your samples and extracts from direct light.
Q3: My extract contains many impurities. How can I improve its purity?
A3: Post-extraction purification is often necessary. Common techniques include:
-
Solid-Phase Extraction (SPE): Use SPE cartridges with appropriate stationary phases to selectively retain and elute this compound, separating it from other compounds.
-
Chromatographic Techniques: Preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography can be employed for high-purity isolation of this compound.
-
Liquid-Liquid Extraction: Partitioning the crude extract between two immiscible solvents can help to separate compounds based on their polarity.
Q4: Can I use water as a "green" solvent for extraction?
A4: While water is an environmentally friendly solvent, its efficiency for extracting less polar polyphenols like oleuropein and its derivatives can be lower compared to aqueous ethanol or methanol mixtures.[1] However, combining water with advanced techniques like UAE, MAE, or enzyme assistance can significantly improve its extraction efficiency.
Comparative Data on Extraction Methods
The following tables summarize quantitative data from various studies on the extraction of oleuropein (as a proxy for this compound) and total phenolic compounds from olive pomace using different methods.
Table 1: Ultrasound-Assisted Extraction (UAE) of Oleuropein and Total Phenols
| Solvent System | Temperature (°C) | Time (min) | Solid:Liquid Ratio | Oleuropein Yield (mg/kg pomace) | Total Phenolic Content (mg GAE/g pomace) | Reference |
| 60% Ethanol | Ambient | 20 | 1:40 | 1744 | Not Reported | [4][5] |
| 100% Ethanol | Not Specified | < 5 | Not Specified | 5000 (mg/g extract) | Not Reported | [6] |
| 50% Acetone | Not Specified | Not Specified | Not Specified | Not Reported | ~23.43 (g GAE/kg) |
Table 2: Microwave-Assisted Extraction (MAE) of Oleuropein and Total Phenols
| Solvent System | Power (W) | Time (s) | Solid:Liquid Ratio | Total Phenolic Content (mg GAE/g dw) | Reference |
| Water | 600 | 300 | 1:15 | 272 (mg GAE/g OP) | [7][8] |
| 50% Ethanol | 800 | 180 | 1:50 | 15.30 |
Table 3: Enzyme-Assisted Extraction (EAE) of Total Phenols
| Enzyme(s) | Temperature (°C) | Time (h) | Solid Loading (% w/v) | Total Phenolic Content (mg GAE/g OP) | Reference |
| Cellulase, Pectinase, Tannase (with MAE) | 60 | 0.5 | 1:15 (g/mL) | 341 | [7][8][9] |
| CellicCtec-2, Viscozyme L, β-glucosidase | 45 | 48 | 5-15 | Not Reported | [10] |
Experimental Protocols
Below are detailed methodologies for key extraction techniques. These protocols are synthesized from multiple sources and should be optimized for your specific experimental setup.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Dry the olive pomace at 40-50°C to a constant weight.
-
Grind the dried pomace to a fine powder (e.g., <0.5 mm particle size).
-
(Optional) Defat the pomace powder by extraction with n-hexane in a Soxhlet apparatus for 4-6 hours.
-
-
Extraction:
-
Weigh 10 g of the pre-treated olive pomace powder and place it in a 250 mL beaker.
-
Add 100 mL of 60% (v/v) ethanol in water (1:10 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic frequency to 35 kHz and the power to 100 W.
-
Maintain the temperature at 45°C using a water bath.
-
Sonicate for 30 minutes.
-
-
Post-Extraction Processing:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Re-extract the solid residue with another 100 mL of the solvent and repeat the centrifugation.
-
Combine the supernatants.
-
Filter the combined supernatant through a 0.45 µm filter.
-
The extract is now ready for analysis or further purification.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation:
-
Follow the same sample preparation steps as in the UAE protocol.
-
-
Extraction:
-
Place 5 g of the pre-treated pomace powder in a microwave-safe extraction vessel.
-
Add 100 mL of 70% (v/v) ethanol (1:20 solid-to-liquid ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500 W and the extraction time to 10 minutes. Use pulsed microwave application if possible to control temperature.
-
Set the maximum temperature to 60°C.
-
-
Post-Extraction Processing:
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the solid residue with a small amount of the extraction solvent.
-
Combine the filtrate and the washing.
-
The extract is now ready for analysis.
-
Protocol 3: Enzyme-Assisted Extraction (EAE) of this compound
-
Sample Preparation:
-
Follow the same sample preparation steps as in the UAE protocol.
-
-
Enzymatic Treatment:
-
Suspend 10 g of pre-treated pomace in 100 mL of a suitable buffer (e.g., citrate buffer, pH 5.0).
-
Add a commercial enzyme preparation containing cellulase and pectinase (e.g., 2% w/w of pomace).
-
Incubate the mixture in a shaking water bath at 50°C for 2 hours with constant agitation.
-
-
Extraction:
-
After incubation, add 100 mL of ethanol to the mixture to achieve a final ethanol concentration of 50%.
-
Continue incubation for another hour under the same conditions.
-
-
Post-Extraction Processing:
-
Heat the mixture to 90°C for 10 minutes to inactivate the enzymes.
-
Cool the mixture and centrifuge at 4000 rpm for 15 minutes.
-
Collect and filter the supernatant as described in the previous protocols.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction from olive pomace.
This compound and the MAPK Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Characterization of olive pomace extract obtained by cyclodextrin-enhanced pulsed ultrasound assisted extraction [agris.fao.org]
- 6. Optimized Ultrasound-Assisted Extraction for Enhanced Recovery of Valuable Phenolic Compounds from Olive By-Products [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. uest.ntua.gr [uest.ntua.gr]
Technical Support Center: Troubleshooting Peak Broadening in Neooleuropein Liquid Chromatography
Welcome to the technical support center for troubleshooting liquid chromatography issues related to neooleuropein analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to peak broadening in their HPLC and UHPLC experiments.
Troubleshooting Guide: Question & Answer Format
This section provides direct answers to common questions regarding peak broadening in this compound liquid chromatography.
Q1: My this compound peak is broader than expected. Where should I start troubleshooting?
Peak broadening can originate from various parts of your LC system or methodology. A systematic approach is crucial. Begin by checking for common and easily resolvable issues.
Initial Checks:
-
System Leaks: Check for any leaks in the system, especially between the column and the detector. Even a small leak can cause significant peak broadening.[1]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injection. Insufficient equilibration can lead to inconsistent retention times and broadened peaks.
-
Recent Changes: Have there been any recent changes to the method, instrument, or consumables (e.g., new solvent bottle, new column)? If so, systematically revert these changes to identify the cause.
If these initial checks do not resolve the issue, proceed to the more specific troubleshooting steps outlined below.
Q2: Could my mobile phase be the cause of the peak broadening?
Yes, the mobile phase composition is a critical factor influencing peak shape.
-
pH of the Mobile Phase: For phenolic compounds like this compound, the pH of the mobile phase is crucial. An incorrect pH can lead to peak tailing or broadening.[1] For oleuropein, a structurally similar compound, an acidic mobile phase is often used to ensure the compound is in a single, non-ionized form. A mobile phase pH around 5 has been noted as optimal for oleuropein stability.[2]
-
Recommendation: If you are not using a buffered or acidified mobile phase, consider adding a small amount of acid (e.g., 0.1% formic acid or acetic acid). If you are using a buffer, ensure its pH is at least 2 units away from the pKa of this compound.
-
-
Buffer Concentration: The concentration of the buffer in your mobile phase can also impact peak shape. A buffer concentration that is too low (generally below 5 mM) may not have sufficient capacity to maintain a consistent pH, leading to peak distortion. Conversely, excessively high buffer concentrations can increase viscosity and the risk of precipitation.
-
Recommendation: Maintain a buffer concentration in the range of 5-100 mM.
-
-
Mobile Phase Composition: An inappropriate ratio of organic solvent to water can affect peak shape. A mobile phase that is too "weak" (low organic content) can lead to excessive retention and peak broadening. Conversely, a mobile phase that is too "strong" can cause the analyte to elute too quickly, close to the void volume, which can also result in a broad peak.
-
Recommendation: Review your mobile phase composition. For C18 columns, a common mobile phase for oleuropein is a gradient of acetonitrile and water with an acidic modifier.[3]
-
Q3: How does the analytical column affect the peak shape of this compound?
The column is the heart of the separation, and any issues with it will directly impact your results.
-
Column Contamination and Degradation: Over time, columns can become contaminated with sample matrix components or the stationary phase can degrade, especially if operated outside its recommended pH or temperature range. This can lead to the creation of active sites that cause peak tailing or a general loss of efficiency manifesting as broader peaks.[4]
-
Recommendation: If you suspect column contamination, try flushing the column with a strong solvent. If the problem persists, it may be time to replace the column. Using a guard column can help extend the life of your analytical column.
-
-
Column Voids: A void at the head of the column can cause the sample to spread before it reaches the stationary phase, resulting in peak broadening or splitting.[4]
-
Recommendation: A void can sometimes be identified by a sudden drop in backpressure. If a void is suspected, the column may need to be replaced.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting, a specific type of peak broadening where the front of the peak is less steep than the back.[5]
-
Recommendation: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
-
Q4: Can my sample preparation and injection parameters be causing peak broadening?
Yes, the way you prepare and inject your sample can have a significant impact on peak shape.
-
Injection Volume: A large injection volume, especially of a solvent stronger than the mobile phase, can cause significant peak broadening.[4][5]
-
Recommendation: If possible, reduce your injection volume.
-
-
Sample Solvent: The solvent in which your sample is dissolved can affect the peak shape. If the sample solvent is much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a broadened and distorted peak.[6]
-
Recommendation: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.
-
Q5: What is the role of temperature in this compound peak broadening?
Temperature control is an important parameter in achieving reproducible and sharp peaks.
-
Inconsistent Temperature: Fluctuations in column temperature can lead to shifts in retention time and changes in peak shape.[6]
-
Recommendation: Use a column oven to maintain a consistent temperature. A common temperature for the analysis of oleuropein is around 30°C.[3]
-
-
Temperature Gradients: If the mobile phase entering the column is at a different temperature than the column itself, it can create a temperature gradient that leads to peak broadening.[7]
-
Recommendation: Ensure your mobile phase has sufficient time to equilibrate to the column temperature by using a solvent pre-heater or sufficient tubing within the column oven.
-
-
High Temperatures: While increasing temperature can sometimes improve peak shape by reducing viscosity, excessively high temperatures can lead to the degradation of thermally sensitive compounds like oleuropein, which could manifest as smaller, broader peaks or the appearance of degradation product peaks.[2][8]
-
Recommendation: For oleuropein and related compounds, avoid excessively high temperatures (e.g., above 60-70°C).
-
Frequently Asked Questions (FAQs)
Q: What is a typical HPLC method for this compound analysis?
A: While methods can vary, a common starting point for the analysis of oleuropein (a related compound) on a C18 column would be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution is typically used.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 232 nm or 280 nm[3]
Q: Why is an acidic mobile phase recommended for this compound?
A: this compound is a phenolic compound. At a neutral or basic pH, the phenolic hydroxyl groups can become deprotonated, leading to the presence of multiple ionized and non-ionized forms of the analyte in solution. This can result in broad or split peaks. By using an acidic mobile phase, the equilibrium is shifted to favor the non-ionized form, resulting in a single, sharper peak.
Q: What is "extra-column volume" and how does it cause peak broadening?
A: Extra-column volume refers to the volume within the HPLC system outside of the column itself, including the injector, tubing, and detector flow cell.[9] Excessive extra-column volume can cause the sample band to spread out before it reaches the column and after it elutes, leading to broader peaks. This is particularly problematic in UHPLC systems where peak volumes are very small. To minimize extra-column volume, use tubing with the smallest possible internal diameter and keep the length of all tubing to a minimum.
Q: Can the detector settings contribute to peak broadening?
A: Yes, an improperly set detector can artificially broaden peaks. The data collection rate (sampling rate) should be fast enough to accurately define the peak. A slow data collection rate can result in a broad, jagged peak. A general rule of thumb is to have at least 15-20 data points across the peak.
Quantitative Data Summary
The following table summarizes the impact of various parameters on peak shape, based on general chromatographic principles and data for related compounds.
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Mobile Phase pH | pH is too close to the analyte's pKa. | Adjust pH to be at least 2 units away from the pKa. For this compound, an acidic pH (e.g., 3-5) is recommended. | Sharper, more symmetrical peak. |
| Injection Volume | Column overload. | Reduce injection volume or dilute the sample. | Improved peak symmetry (less fronting). |
| Sample Solvent | Solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | Sharper, more focused peak. |
| Column Temperature | Inconsistent temperature or too high. | Use a column oven set to a stable temperature (e.g., 30-40°C). | Improved reproducibility and prevention of degradation. |
| Extra-Column Volume | Excessive tubing length or diameter. | Use shorter, narrower internal diameter tubing. | Sharper peaks, especially for early eluting compounds. |
Experimental Protocol: A Typical HPLC Method for Oleuropein
This protocol is for the analysis of oleuropein, a structurally related compound to this compound, and can be used as a starting point for method development.
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or acetic acid)
-
Oleuropein standard
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Mobile Phase Preparation
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 232 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 10 80 20 30 80 20 | 33 | 90 | 10 |
4. Sample Preparation
-
Dissolve the this compound sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak broadening in this compound liquid chromatography.
References
- 1. agilent.com [agilent.com]
- 2. mtc-usa.com [mtc-usa.com]
- 3. Oleuropein | C25H32O13 | CID 5281544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ljast.ly [ljast.ly]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Tech Tip: The Effect of Gradient on Buffers | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Neooleuropein Dosage for Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of neooleuropein for primary neuron cultures. All recommendations for this compound are based on published data for structurally and functionally related olive-derived polyphenols, such as oleuropein and hydroxytyrosol. It is imperative that researchers perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.
Frequently Asked Questions (FAQs)
1. What is a good starting concentration range for this compound in primary neuron cultures?
Based on studies with related compounds like oleuropein, a starting range of 1 µM to 50 µM is recommended for initial dose-finding experiments. Oleuropein has been shown to provide neuroprotection at concentrations as low as 5-10 µM[1]. Some studies have used olive leaf extracts at concentrations of 20 and 40 μg/mL without observing cytotoxicity in cell lines[2][3].
2. How can I determine the optimal neuroprotective concentration of this compound?
To determine the optimal neuroprotective concentration, a dose-response experiment is necessary. This typically involves pre-treating primary neurons with a range of this compound concentrations before exposing them to a neurotoxic insult (e.g., glutamate, hydrogen peroxide, or amyloid-beta oligomers). Cell viability is then assessed using assays like the MTT or LDH assay. The concentration that provides the maximal protection with minimal toxicity is the optimal dose.
3. What is the potential cytotoxicity of this compound?
While specific data for this compound is limited, related compounds like oleuropein are generally considered non-toxic at effective concentrations. However, at very high concentrations, any compound can become toxic. It is crucial to perform a cytotoxicity assay in parallel with your neuroprotection experiments. This involves treating healthy neurons with the same range of this compound concentrations (without the neurotoxic insult) and assessing cell viability.
4. What solvent should I use to dissolve this compound?
This compound should be dissolved in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be kept as low as possible, preferably below 0.1% (v/v), to avoid solvent-induced cytotoxicity.
5. How long should I pre-incubate the neurons with this compound before adding a neurotoxic agent?
Pre-incubation times can vary depending on the experimental design and the mechanism of action of the compound. A common pre-incubation time for neuroprotective compounds is between 1 and 24 hours. A time-course experiment can be performed to determine the optimal pre-incubation period for this compound in your model.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death in all conditions, including controls. | 1. Poor primary neuron culture health. 2. Suboptimal plating density. 3. Contamination. | 1. Ensure proper dissection and dissociation techniques. Use high-quality, sterile reagents. 2. Optimize cell seeding density for your specific neuron type. 3. Check for signs of bacterial or fungal contamination. If suspected, discard the culture and start over. |
| No neuroprotective effect observed at any this compound concentration. | 1. This compound concentration is too low. 2. The chosen neurotoxic insult is too severe. 3. The pre-incubation time is not optimal. | 1. Test a higher range of this compound concentrations. 2. Reduce the concentration or duration of the neurotoxic agent to achieve a partial, rather than complete, cell death in the control group. 3. Perform a time-course experiment to determine the optimal pre-incubation time. |
| Increased cell death with increasing this compound concentration. | 1. This compound is cytotoxic at higher concentrations. 2. The solvent (e.g., DMSO) concentration is too high. | 1. Perform a cytotoxicity assay to determine the toxic concentration range of this compound. 2. Ensure the final solvent concentration in the culture medium is below 0.1% (v/v). |
| High variability between replicate wells. | 1. Uneven cell plating. 2. Inconsistent compound addition. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension before plating. 2. Use calibrated pipettes and be consistent with pipetting techniques. 3. To minimize evaporation, do not use the outer wells of the plate for experiments; instead, fill them with sterile water or PBS. |
Data Presentation: Expected Outcomes for Dose-Response Experiments
The following tables summarize hypothetical quantitative data from dose-response experiments to determine the optimal this compound dosage. These are example tables, and the actual values must be determined experimentally.
Table 1: Neuroprotective Efficacy of this compound against Glutamate-Induced Excitotoxicity
| This compound Concentration (µM) | Neuronal Viability (%) (Mean ± SD) |
| 0 (Glutamate only) | 52 ± 4.5 |
| 1 | 58 ± 5.1 |
| 5 | 75 ± 6.2 |
| 10 | 88 ± 5.8 |
| 25 | 92 ± 4.9 |
| 50 | 85 ± 6.5 |
Table 2: Cytotoxicity of this compound in Primary Neuron Cultures
| This compound Concentration (µM) | Neuronal Viability (%) (Mean ± SD) |
| 0 (Vehicle control) | 100 ± 3.2 |
| 1 | 99 ± 3.5 |
| 5 | 98 ± 4.1 |
| 10 | 97 ± 3.9 |
| 25 | 95 ± 4.5 |
| 50 | 80 ± 7.2 |
| 100 | 65 ± 8.1 |
Experimental Protocols
Protocol 1: Determining the Neuroprotective Effect of this compound using the MTT Assay
Objective: To quantify the protective effect of this compound against a neurotoxic insult by measuring cell viability.
Materials:
-
Primary neuron culture
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well culture plates
-
Plate reader
Procedure:
-
Seed primary neurons in a 96-well plate at an appropriate density and allow them to adhere and mature for the desired number of days.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).
-
Incubate the plate for the desired pre-incubation time (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Prepare the neurotoxic agent in culture medium.
-
Add the neurotoxic agent to all wells except for the "no-toxin" control wells.
-
Incubate the plate for the duration of the toxic insult (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated, no-toxin) cells.
Protocol 2: Assessing Neurite Outgrowth
Objective: To measure the effect of this compound on neurite length and branching.
Materials:
-
Primary neuron culture
-
This compound stock solution (in DMSO)
-
Fluorescence microscope
-
Immunostaining reagents (e.g., anti-β-III tubulin antibody, fluorescently labeled secondary antibody, DAPI)
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
-
Culture plates or coverslips suitable for imaging
Procedure:
-
Culture primary neurons on coverslips or in imaging-compatible plates.
-
Treat the neurons with different concentrations of this compound.
-
After the desired treatment period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a fluorescence microscope.
-
Analyze the images using software like ImageJ to trace and measure neurite length and branching.
-
Quantify the average neurite length per neuron and the number of branches.
Mandatory Visualizations
Signaling Pathways
The neuroprotective effects of olive polyphenols like oleuropein and hydroxytyrosol are thought to be mediated through the activation of several pro-survival signaling pathways. Below are diagrams representing these potential pathways that may be activated by this compound.
Caption: PI3K/Akt Signaling Pathway.
Caption: AMPK/mTOR Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Dosage Optimization.
References
- 1. Oleuropein Promotes Neural Plasticity and Neuroprotection via PPARα-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Neuroprotective Potential and Lipidomics Study of Olive Leaves Extracts Enriched in Triterpenoids [frontiersin.org]
- 3. In vitro Neuroprotective Potential and Lipidomics Study of Olive Leaves Extracts Enriched in Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Neooleuropein in Cell Culture Media
Welcome to the technical support center for researchers working with neooleuropein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of this compound in your cell culture experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from oleuropein?
This compound is a secoiridoid glycoside, a type of phenolic compound. It shares a core structure with the more commonly studied oleuropein. The primary structural difference is that this compound possesses an additional 3,4-dihydroxyphenethyl ester group. This seemingly minor difference can influence the molecule's stability and reactivity in aqueous environments like cell culture media. Both molecules contain catechol groups, which are susceptible to oxidation.
Q2: Why is my this compound degrading in the cell culture medium?
The degradation of this compound in cell culture media is a common issue stemming from its chemical structure. Like many polyphenols, it is susceptible to several factors prevalent in standard cell culture conditions:
-
Oxidation: The catechol groups in this compound are prone to oxidation, which is accelerated by the presence of dissolved oxygen, metal ions (like iron and copper often found in media supplements), and light.[1] This oxidative degradation can lead to the formation of quinones and other reactive species, which can not only deplete the active compound but also potentially introduce confounding variables in your experiments.
-
pH: Standard cell culture media are typically maintained at a physiological pH (around 7.4). This slightly alkaline condition can promote the auto-oxidation of polyphenols.
-
Light: Exposure to ambient laboratory light, especially in the UV and blue spectrum, can induce photochemical degradation of light-sensitive compounds like this compound.[2][3][4]
-
Temperature: While cell cultures are incubated at 37°C for biological reasons, this temperature can accelerate the rate of chemical degradation compared to storage at lower temperatures.
-
Enzymatic Degradation: Although less characterized for this compound specifically, cells can release enzymes that may metabolize or degrade exogenous compounds. Furthermore, if non-sterile conditions are present, microbial enzymes can also contribute to degradation.
Q3: I'm observing a brownish tint in my culture medium after adding this compound. What does this indicate?
The development of a brown color is a strong indicator of this compound oxidation.[1] This process, often referred to as "browning," is a common phenomenon with phenolic compounds.[1] The color change is due to the formation of polymeric oxidation products. If you observe this, it is highly likely that the concentration of active this compound in your medium has significantly decreased.
Troubleshooting Guide
Issue 1: Rapid Loss of this compound Activity or Inconsistent Experimental Results
This is often the primary consequence of this compound degradation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Oxidation | Incorporate an antioxidant, such as L-ascorbic acid (Vitamin C), into your experimental workflow.[1][2][5][6] | See Experimental Protocol 1: Stabilizing this compound with L-Ascorbic Acid . |
| Photodegradation | Protect your stock solutions and cell cultures from light.[2][3][4] | See Experimental Protocol 2: Light Protection for this compound Experiments . |
| Thermal Degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. | See Experimental Protocol 3: Preparation and Storage of this compound Stock Solutions . |
| High Oxygen Environment | For highly sensitive experiments, consider using anaerobic or low-oxygen culture conditions. | See Experimental Protocol 4: Basic Anaerobic Cell Culture Setup . |
| Interaction with Media Components | If using serum-free media, consider supplementing with a carrier protein like bovine serum albumin (BSA) to mimic the stabilizing effects of plasma proteins.[7] | Add sterile BSA to the final culture medium at a concentration of 0.1-1% (w/v) immediately before adding this compound. |
Experimental Protocols
Experimental Protocol 1: Stabilizing this compound with L-Ascorbic Acid
L-ascorbic acid is a potent antioxidant that can help prevent the oxidative degradation of this compound. However, it is also unstable in culture media and can have its own biological effects, so careful controls are essential.
Materials:
-
L-ascorbic acid powder (cell culture grade)
-
Sterile, distilled water or PBS
-
Sterile syringe filters (0.22 µm)
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Prepare a Fresh Stock Solution:
-
On the day of the experiment, prepare a 100 mM stock solution of L-ascorbic acid by dissolving it in sterile, distilled water or PBS.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in an amber-colored tube on ice and use it within the same day. Discard any unused solution.[8]
-
-
Determine the Optimal Concentration:
-
The final concentration of ascorbic acid in the cell culture medium typically ranges from 50 to 200 µM.[8]
-
It is crucial to perform a dose-response experiment to determine the highest concentration of ascorbic acid that does not affect the viability or signaling pathways of your specific cell line.
-
-
Application to Cell Culture:
-
Add the freshly prepared ascorbic acid stock solution to your cell culture medium immediately before adding the this compound.
-
For long-term experiments (over 12 hours), it may be necessary to replenish the ascorbic acid every few hours due to its own degradation.[8]
-
-
Essential Controls:
-
Vehicle Control: Cells treated with the vehicle used to dissolve this compound.
-
This compound Only: Cells treated with this compound without ascorbic acid.
-
Ascorbic Acid Only: Cells treated with the chosen concentration of ascorbic acid alone to assess its intrinsic effects.
-
This compound + Ascorbic Acid: The experimental group.
-
Quantitative Data on Ascorbic Acid Stability and Efficacy:
| Parameter | Value | Reference |
| Typical Concentration Range for Stabilization | 50 - 200 µM | [8] |
| Half-life in DMEM at 37°C | A few hours | [9] |
Experimental Protocol 2: Light Protection for this compound Experiments
Procedure:
-
Stock Solution Storage: Store this compound stock solutions in amber-colored vials or tubes wrapped in aluminum foil at -20°C or -80°C.[2]
-
Experimental Setup:
-
When preparing media and treating cells, work in a dimly lit environment or with the lights in the cell culture hood turned off.
-
Wrap culture plates or flasks in aluminum foil after adding this compound. Ensure the foil does not impede gas exchange if using vented caps.
-
If live-cell imaging is required, minimize the duration and intensity of light exposure. Use filters to block UV and short-wavelength visible light where possible.
-
Experimental Protocol 3: Preparation and Storage of this compound Stock Solutions
Procedure:
-
Solvent Selection: Dissolve this compound powder in a suitable solvent such as DMSO or ethanol at a high concentration (e.g., 10-100 mM).
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes in amber-colored, tightly sealed tubes.
-
Store the aliquots at -80°C to minimize degradation from freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium immediately before adding it to the cells.
-
Experimental Protocol 4: Basic Anaerobic Cell Culture Setup
For extremely oxygen-sensitive experiments, creating an anaerobic or hypoxic environment can be beneficial.
Materials:
-
Anaerobic gas-generating pouches or a specialized anaerobic chamber.
-
Sealable culture plates or flasks.
-
Deoxygenated cell culture medium.
Procedure:
-
Prepare Deoxygenated Medium:
-
Boil the cell culture medium for several minutes to drive off dissolved oxygen.[10]
-
Alternatively, sparge the medium with an oxygen-free gas mixture (e.g., 95% N₂, 5% CO₂) for 15-30 minutes.
-
Optionally, add a reducing agent like L-cysteine (0.5 mM) to the medium to scavenge remaining oxygen.
-
-
Inoculation and Incubation:
-
Perform all cell seeding and media changes within an anaerobic chamber if available.
-
If using gas-generating pouches, place the culture plates inside the pouch, activate the pouch according to the manufacturer's instructions, and seal it immediately.
-
Incubate the sealed pouches or the plates within the anaerobic chamber.
-
Visualizations
Caption: Workflow for experiments using this compound with ascorbic acid for stabilization.
Caption: Factors leading to the degradation of this compound in cell culture media.
References
- 1. knowledge.lonza.com [knowledge.lonza.com]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. The effect of light on cell culture media | Lonza [bioscience.lonza.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. Effects of Ascorbic Acid in Controlling Lethal Browning in in Vitro Culture of Brahylaena huillensis Using Nodal Segments [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Addressing the Low Oral Bioavailability of Neooleuropein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the low oral bioavailability of neooleuropein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a secoiridoid, a type of natural phenolic compound. While it exhibits promising therapeutic properties, its clinical translation is often hampered by low oral bioavailability. This means that when taken orally, only a small fraction of the compound reaches the systemic circulation in its active form, limiting its efficacy.
Q2: What are the primary factors contributing to the low oral bioavailability of this compound?
While specific data for this compound is limited, based on its physicochemical properties and data from structurally similar compounds like oleuropein, the primary challenges are likely:
-
Poor Permeability: this compound has a high topological polar surface area (TPSA) of 242.00 Ų and a relatively low XlogP of 0.80. These characteristics suggest that it may have difficulty crossing the lipid-rich intestinal cell membranes.
-
First-Pass Metabolism: Like many polyphenols, this compound may be subject to extensive metabolism in the intestine and liver before it can reach the systemic circulation. This can involve enzymatic degradation by gut microbiota and phase I and II metabolism in the liver.
-
Efflux Transporters: It is possible that this compound is a substrate for efflux transporters, such as P-glycoprotein, which actively pump the compound back into the intestinal lumen after absorption.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation strategies have shown success in improving the oral bioavailability of similar polyphenols and can be applied to this compound:
-
Nanoformulations: Encapsulating this compound in nanocarriers can protect it from degradation in the gastrointestinal tract, improve its solubility, and enhance its absorption. Promising nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic compounds and improve their oral absorption.
-
Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based systems can improve the solubility and absorption of poorly water-soluble drugs.
-
Polymeric Nanoparticles: These can be tailored to control the release of the drug and target specific sites in the gastrointestinal tract.
-
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug could enhance its permeability. The prodrug would then be converted back to the active this compound in the body.
-
Co-administration with Bioenhancers: Certain natural compounds, like piperine from black pepper, can inhibit drug-metabolizing enzymes and efflux pumps, thereby increasing the bioavailability of co-administered drugs.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Question: My Caco-2 permeability assay for this compound shows a low apparent permeability coefficient (Papp), suggesting poor intestinal absorption. What could be the cause and how can I troubleshoot this?
Possible Causes:
-
Intrinsic Poor Permeability: As suggested by its physicochemical properties, this compound may inherently have low passive diffusion across the intestinal epithelium.
-
Efflux by P-glycoprotein (P-gp): Caco-2 cells express P-gp, which could be actively transporting this compound back into the apical (donor) chamber.
-
Metabolism by Caco-2 Cells: The cells may be metabolizing this compound during the assay, leading to an underestimation of its permeability.
Troubleshooting Steps:
-
Conduct a Bi-directional Permeability Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of an efflux transporter like P-gp.
-
Use a P-gp Inhibitor: Repeat the permeability assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-to-B permeability would confirm that this compound is a P-gp substrate.
-
Analyze for Metabolites: Analyze the samples from both the apical and basolateral chambers using a sensitive analytical method like LC-MS/MS to check for the presence of this compound metabolites.
-
Formulation Strategies: If intrinsic low permeability is the primary issue, consider formulating this compound into permeability-enhancing formulations, such as nanoemulsions or SLNs, before re-evaluating in the Caco-2 model.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Question: I'm seeing high inter-individual variability in the plasma concentrations of this compound in my rat pharmacokinetic study. What could be causing this and how can I minimize it?
Possible Causes:
-
Inconsistent Dosing: Inaccurate oral gavage technique can lead to variations in the administered dose.
-
Food Effects: The presence or absence of food in the stomach can significantly affect the absorption of some compounds.
-
Gastrointestinal Transit Time Differences: Variations in how quickly the compound moves through the GI tract can lead to different absorption profiles.
-
Genetic Polymorphisms: Differences in the expression of metabolic enzymes or transporters among the animals can contribute to variability.
-
Formulation Instability: If using a formulation, its instability in the GI tract could lead to inconsistent drug release.
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure all personnel are properly trained in oral gavage techniques to deliver a consistent dose.
-
Control Feeding Conditions: Fast the animals overnight before dosing to minimize food effects. Provide a standardized meal at a specific time point post-dosing if fed studies are required.
-
Use a Sufficient Number of Animals: Increasing the sample size per group can help to reduce the impact of individual variability on the mean pharmacokinetic parameters.
-
Characterize Your Formulation: If using a formulation, thoroughly characterize its stability and release profile under simulated gastrointestinal conditions.
-
Consider a More Homogenous Animal Strain: If genetic variability is suspected, using a more inbred strain of rats might reduce inter-individual differences.
Data Presentation
Table 1: Pharmacokinetic Parameters of Oleuropein in Rats after Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 50 (oral gavage) | 168.35 ± 57.79 | 2.50 ± 0.83 | 1482.7 ± 897.13 | Not Reported | [1] |
| 20 (intragastric) | ~100 | ~2 | Not Reported | Not Reported | [2] |
Disclaimer: This data is for oleuropein, not this compound, and is intended for illustrative purposes.
Table 2: Pharmacokinetic Parameters of Oleuropein in Humans after Oral Administration of an Olive Leaf Extract
| Formulation | Dose (mg Oleuropein) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Reference |
| Capsule | 51.1 | 0.52 ± 0.24 | 40 ± 27 | 96 ± 44 | [3] |
| Liquid | 51.1 | 2.55 ± 2.39 | 20 ± 12 | 197 ± 160 | [3] |
Disclaimer: This data is for oleuropein, not this compound, and is intended for illustrative purposes. Bioavailability can be significantly influenced by the formulation.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Test compound (this compound) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Once confluent, trypsinize and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Differentiation: Culture the cells on the inserts for 21 days, changing the medium every 2-3 days.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values > 250 Ω·cm². Additionally, perform a Lucifer yellow permeability assay to confirm monolayer integrity.
-
Permeability Assay:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution (e.g., 10 µM this compound in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for analysis
Methodology:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Dosing: Fast the rats overnight before dosing. Administer a single oral dose of this compound (e.g., 50 mg/kg) via oral gavage. For intravenous administration (to determine absolute bioavailability), administer a lower dose (e.g., 5 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate the following parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Absolute oral bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Caption: Experimental workflow for addressing low oral bioavailability.
Caption: Barriers to oral bioavailability of this compound.
References
Technical Support Center: Improving Neooleuropein Solubility for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of neooleuropein in preparation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
This compound is a secoiridoid, a type of phenolic compound found in olive leaves and oil. It is investigated for various potential health benefits. However, like many polyphenolic compounds, this compound has poor water solubility, which can significantly limit its oral bioavailability and therapeutic efficacy in in vivo models.[1][2] For a drug to be absorbed effectively after oral administration, it must first dissolve in the gastrointestinal fluids.[3][4][5] Poor solubility can lead to low and variable absorption, making it difficult to achieve therapeutic concentrations in the bloodstream.[1][2]
Q2: What are the primary factors affecting the solubility of this compound?
The solubility of this compound is influenced by several physicochemical properties and environmental factors:
-
Molecular Structure: The presence of both hydrophobic and hydrophilic moieties in its structure contributes to its limited aqueous solubility.
-
pH of the Medium: The solubility of phenolic compounds can be pH-dependent. While specific data for this compound is limited, related compounds like oleuropein show better stability at a slightly acidic pH of around 5.[6] Extreme pH values may lead to degradation.
-
Temperature: Temperature can affect solubility. However, for many natural compounds, including the related oleuropein, high temperatures (above 70-80°C) can cause degradation, which is a critical consideration during formulation.[6]
-
Physical Form: The crystalline structure of a compound is generally less soluble than its amorphous form.
Q3: What are the initial steps I should take to try and dissolve this compound for my experiments?
For initial attempts at solubilizing this compound, a systematic approach is recommended. Start with simple and common solvent systems before moving to more complex formulations.
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide addresses specific problems you might encounter while preparing this compound solutions for in vivo studies.
| Problem | Potential Cause | Recommended Solution & Experimental Protocol |
| This compound powder is not dissolving in water or buffer. | Inherently low aqueous solubility of this compound. | 1. pH Adjustment: Protocol: Prepare a series of buffers with pH values ranging from 3 to 7.5. Add a fixed amount of this compound to each buffer and stir at a constant temperature. Measure the concentration of dissolved this compound using a validated analytical method like HPLC. Be aware that pH extremes can cause degradation. For the related compound oleuropein, a pH of around 5 was found to be optimal for stability.[6]2. Use of Co-solvents: Protocol: Prepare binary or ternary solvent systems. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low percentage of the co-solvent (e.g., 5-10% v/v) in water or buffer and gradually increase the concentration. Assess the solubility at each concentration. It's crucial to use co-solvents that are generally regarded as safe (GRAS) for animal studies. |
| The solution is cloudy or forms a precipitate upon standing. | The initial solvent system is not sufficient to maintain this compound in solution (supersaturation and precipitation). | 1. Increase Co-solvent Concentration: If you are already using a co-solvent, a higher concentration may be needed to maintain solubility.2. Surfactant-based Formulations: Protocol: Use non-ionic surfactants like Tween® 80 or Cremophor® EL. Prepare a stock solution of the surfactant in your vehicle (e.g., water or buffer). Add the surfactant solution to the this compound powder and sonicate or stir until a clear solution is obtained. Typical surfactant concentrations range from 0.5% to 5% (w/v).3. Cyclodextrin Complexation: Protocol: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate poorly soluble molecules to enhance their solubility. Prepare an aqueous solution of HP-β-CD. Add this compound to this solution and stir for several hours or overnight at room temperature. The molar ratio of this compound to cyclodextrin often needs to be optimized (e.g., 1:1, 1:2). |
| Low and inconsistent drug exposure is observed in pharmacokinetic studies. | Poor dissolution and absorption in the gastrointestinal tract. | 1. Particle Size Reduction (Nanosuspension): Protocol: A nanosuspension of this compound can be prepared by wet milling or high-pressure homogenization. The compound is suspended in an aqueous medium containing stabilizers (surfactants and/or polymers) and subjected to high shear forces to reduce the particle size to the nanometer range. This increases the surface area for dissolution.[1][4]2. Solid Dispersion: Protocol: This involves dispersing this compound in an inert carrier matrix at the solid-state. Common methods include solvent evaporation or hot-melt extrusion. For the solvent evaporation method, both this compound and a carrier (e.g., PVP, HPMC, or a PEG) are dissolved in a common organic solvent. The solvent is then evaporated, leaving a solid dispersion where the drug is in an amorphous state, which enhances solubility and dissolution rate.[7] |
Quantitative Data on Solubility Enhancement Strategies
| Formulation Strategy | Vehicle/Excipient | Hypothetical Solubility Increase (Fold-Change) | Considerations for In Vivo Use |
| pH Adjustment | Phosphate Buffer (pH 6.8) | 2 - 5 | Potential for pH-induced degradation. |
| Co-solvency | 20% Ethanol in Water | 10 - 20 | Potential for toxicity at higher concentrations. |
| 40% PEG 400 in Water | 50 - 100 | Osmotic effects and potential for GI irritation. | |
| Surfactant Solubilization | 2% Tween® 80 in Saline | 20 - 50 | Potential for cell membrane disruption at high concentrations. |
| Cyclodextrin Complexation | 10% HP-β-CD in Water | 100 - 500 | High concentrations can be nephrotoxic. |
| Nanosuspension | Stabilized with Poloxamer 188 | > 500 (dissolution rate) | Requires specialized equipment for preparation. |
| Solid Dispersion | With PVP K30 (1:5 ratio) | > 1000 (dissolution rate) | Potential for physical instability (recrystallization). |
Experimental Workflows and Signaling Pathways
Logical Workflow for Selecting a Solubility Enhancement Method
The following diagram illustrates a decision-making workflow for selecting an appropriate solubility enhancement technique for this compound.
Caption: Decision tree for selecting a solubility enhancement strategy.
Experimental Workflow for Preparing a this compound-Cyclodextrin Inclusion Complex
This diagram outlines the key steps in preparing a this compound-cyclodextrin complex to improve its aqueous solubility.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. ijcsrr.org [ijcsrr.org]
- 6. Current challenges and future perspectives in oral absorption research: An opinion of the UNGAP network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
refining the gradient elution for neooleuropein separation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for refining the gradient elution separation of neooleuropein using reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to oleuropein?
This compound is a secoiridoid, a type of natural phenolic compound.[1] It is an isomer of oleuropein, a more commonly known compound found in olive cultivars and various species of the Syringa (lilac) genus.[2][3][4] Both compounds share the same molecular formula but differ in their stereochemistry, which can lead to different biological activities and requires precise chromatographic methods to separate them.
Q2: Why is gradient elution required for separating this compound?
Samples containing this compound, typically plant extracts, are complex mixtures with compounds spanning a wide range of polarities (hydrophobicity).[5] An isocratic elution (constant mobile phase composition) would either fail to elute highly retained, non-polar compounds or provide poor resolution for early-eluting polar compounds.[5] Gradient elution, which involves gradually increasing the concentration of an organic solvent (the 'strong' solvent) in the mobile phase, allows for the effective separation of this wide range of compounds in a single run, resulting in sharper peaks and better overall resolution.[6][7]
Q3: What is a typical column and mobile phase setup for this separation?
A reversed-phase C18 column is the most common choice for separating oleuropein and its isomers.[8] The mobile phase typically consists of:
-
Solvent A: An aqueous phase, usually HPLC-grade water with a small amount of acid (e.g., 0.1% formic acid) to control pH and sharpen peaks by suppressing the ionization of silanol groups on the stationary phase.[6][8]
-
Solvent B: An organic solvent like acetonitrile or methanol, also containing the same acid modifier.[8] Acetonitrile is often preferred due to its lower viscosity and lower UV cutoff wavelength.[9]
Troubleshooting Guide
This section addresses common issues encountered during the gradient elution of this compound.
Q: My chromatogram shows poor resolution between the this compound peak and an adjacent peak. How can I improve this?
A: Poor resolution is often related to the gradient profile or mobile phase conditions.
-
Probable Cause 1: Gradient is too steep. A rapid increase in the organic solvent concentration can cause compounds to elute too quickly and merge.
-
Solution: Decrease the gradient slope. After an initial scouting gradient, create a shallower gradient specifically around the time your compounds of interest elute. For example, if this compound elutes at 40% Solvent B, try a segment that goes from 35% to 45% B over a longer period (e.g., 10-15 minutes).
-
-
Probable Cause 2: Incorrect solvent choice. The selectivity between acetonitrile and methanol can differ.
-
Solution: If using acetonitrile, try substituting it with methanol (and vice-versa). The different solvent properties can alter the elution order and improve the separation of closely related isomers.[6]
-
-
Probable Cause 3: Suboptimal pH. The pH of the mobile phase can affect the retention and peak shape of phenolic compounds.
-
Solution: Ensure an acid modifier (like 0.1% formic acid) is used consistently in both mobile phase solvents to maintain a low pH (typically pH 2.5-3.5). This keeps the phenolic hydroxyl groups protonated, leading to more consistent retention.
-
Q: The this compound peak is broad or shows significant tailing. What is the cause?
A: Peak tailing is a common issue in reversed-phase chromatography, often caused by secondary interactions with the column.
-
Probable Cause 1: Silanol interactions. Residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase can interact with polar analytes, causing tailing.[6]
-
Solution: Operate at a low pH (2.5-3.5) using an acid modifier like formic or trifluoroacetic acid (TFA). This suppresses the ionization of silanols, minimizing these secondary interactions. Using a modern, high-purity, end-capped C18 column can also significantly reduce this effect.
-
-
Probable Cause 2: Column overload. Injecting too much sample can saturate the column, leading to broad, asymmetric peaks.
-
Solution: Dilute the sample and inject a smaller volume. Observe if the peak shape improves.
-
-
Probable Cause 3: Contamination at the column inlet. Strongly retained impurities from previous injections can build up on the column frit or head, distorting peak shape.[10]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, perform a column cleaning procedure as recommended by the manufacturer, which often involves flushing with strong solvents.[11]
-
Q: My retention times are drifting from one run to the next. Why is this happening?
A: Retention time instability compromises data reliability and is often due to issues with the HPLC system or mobile phase preparation.
-
Probable Cause 1: Inaccurate mobile phase preparation. Even a 1% error in the organic solvent composition can change retention times by 5-15%.[10]
-
Solution: Prepare mobile phases carefully by weight instead of volume for higher accuracy. Ensure solvents are from the same batch and are thoroughly mixed and degassed before use.[12]
-
-
Probable Cause 2: Insufficient column equilibration. The column must be fully equilibrated with the initial gradient conditions before each injection.
-
Solution: Ensure the post-run equilibration time is sufficient, typically at least 5-10 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this translates to about 10-15 minutes.
-
-
Probable Cause 3: Temperature fluctuations. Column temperature affects solvent viscosity and retention.
-
Solution: Use a column thermostat to maintain a constant temperature throughout the analysis.
-
Q: I am observing "ghost peaks" in my chromatogram, especially during the gradient. What are they?
A: Ghost peaks are unexpected peaks that are not part of the sample. They usually arise from contamination or issues from a previous run.
-
Probable Cause 1: Contaminated solvents. Impurities in the water or organic solvent can concentrate on the column at low organic percentages and then elute as the gradient strength increases.
-
Solution: Use high-purity, HPLC-grade solvents and water. Run a blank gradient (injecting only the sample solvent) to confirm if the mobile phase is the source.
-
-
Probable Cause 2: Sample carryover. Highly retained components from a previous injection may not have fully eluted.
-
Solution: Add a high-organic "wash" step (e.g., 95% Solvent B) at the end of your gradient to flush the column. Also, ensure the injector needle and loop are properly washed between injections.
-
Troubleshooting Summary Table
| Problem | Probable Cause | Recommended Solution(s) |
| Poor Resolution | 1. Gradient too steep.2. Suboptimal solvent selectivity.3. Incorrect mobile phase pH. | 1. Decrease gradient slope around the target peaks.2. Switch organic solvent (Acetonitrile ↔ Methanol).3. Use an acid modifier (e.g., 0.1% Formic Acid). |
| Peak Tailing | 1. Secondary silanol interactions.2. Column overload.3. Column contamination. | 1. Operate at low pH (2.5-3.5).2. Dilute sample or reduce injection volume.3. Use a guard column; perform column wash. |
| Shifting Retention Times | 1. Inaccurate mobile phase prep.2. Insufficient column equilibration.3. Temperature fluctuations. | 1. Prepare mobile phases gravimetrically; degas thoroughly.2. Increase post-run equilibration time (5-10 column volumes).3. Use a column thermostat. |
| Ghost Peaks | 1. Contaminated mobile phase.2. Sample carryover from previous run. | 1. Use HPLC-grade solvents; run a blank gradient.2. Add a high-organic wash step at the end of the gradient. |
Experimental Protocols
Baseline RP-HPLC Method for this compound Separation
This protocol is a starting point for method development and is adapted from established methods for oleuropein analysis.[8]
1. Instrumentation and Materials:
-
HPLC or UPLC system with a binary pump, autosampler, and UV detector.
-
Column: Cogent Bidentate C18™, 2.2 µm, 120Å, 2.1 x 50 mm or similar high-purity C18 column.[8]
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid (v/v).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid (v/v).
-
Sample Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Preparation: Dissolve the extract in the sample diluent, vortex, and filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1-5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm[8]
3. Gradient Elution Programs:
The following table outlines two example gradient programs: a fast "Scouting Gradient" to quickly determine elution times and an "Optimized Gradient" designed for higher resolution.
| Gradient Program | Time (minutes) | % Solvent B (Acetonitrile) | Purpose |
| Scouting Gradient | 0.0 | 5 | Initial Conditions |
| 20.0 | 95 | Rapidly elute all compounds | |
| 22.0 | 95 | Column Wash | |
| 22.1 | 5 | Return to Initial | |
| 27.0 | 5 | Equilibration | |
| Optimized Gradient | 0.0 | 5 | Initial Conditions |
| 3.0 | 5 | Isocratic Hold | |
| 19.0 | 25 | Shallow gradient for early eluters | |
| 25.0 | 50 | Steeper gradient for late eluters | |
| 26.0 | 95 | Column Wash | |
| 28.0 | 95 | Hold for Wash | |
| 28.1 | 5 | Return to Initial | |
| 35.0 | 5 | Equilibration |
Visual Workflow and Logic Diagrams
The following diagrams illustrate the logical processes for method refinement and troubleshooting.
Caption: Workflow for refining a gradient elution method.
Caption: Logic diagram for troubleshooting peak tailing.
References
- 1. plantaedb.com [plantaedb.com]
- 2. Oleuropein | C25H32O13 | CID 5281544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mtc-usa.com [mtc-usa.com]
- 9. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Why RP Chromatographic Columns Are Polluted - Hawach [hawachhplccolumn.com]
- 12. immun.lth.se [immun.lth.se]
minimizing ion suppression in LC-MS/MS analysis of neooleuropein
Welcome to the technical support center for the LC-MS/MS analysis of neooleuropein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound.
Problem: Low Signal Intensity or Complete Signal Loss for this compound
Possible Cause 1: Ion Suppression
Ion suppression is a common issue in LC-MS/MS where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal.[1]
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the sample extract. This can effectively remove non-polar interferences.
-
Liquid-Liquid Extraction (LLE): Extract this compound from the sample matrix using a suitable solvent system (e.g., ethyl acetate).
-
-
Optimize Chromatographic Separation:
-
Adjust Gradient Elution: Modify the mobile phase gradient to separate this compound from co-eluting, suppressing compounds. A shallower gradient can improve resolution.
-
Change Mobile Phase Composition: The addition of a small percentage of formic acid (e.g., 0.1%) to both the aqueous and organic mobile phases can improve peak shape and ionization efficiency for phenolic compounds.[2]
-
-
Dilute the Sample: If the concentration of matrix components is high, diluting the sample can reduce their impact on the ionization of this compound.
Possible Cause 2: Suboptimal MS Source Conditions
Incorrect mass spectrometer source settings can lead to poor ionization and low signal intensity.
Solutions:
-
Optimize Source Parameters: Infuse a standard solution of this compound and optimize key parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to achieve the maximum signal.
-
Check for Contamination: A dirty ion source can significantly reduce sensitivity. Regularly clean the ESI probe, capillary, and surrounding components according to the manufacturer's recommendations.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause 1: Chromatographic Issues
Problems with the analytical column or mobile phase can lead to distorted peak shapes.
Solutions:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can cause peak shape issues, especially in gradient elution.
-
Mobile Phase pH: For acidic compounds like this compound, maintaining a consistent and appropriate mobile phase pH (typically acidic) is crucial for good peak shape. Unbuffered or incorrectly prepared mobile phases can lead to peak tailing.[3]
-
Injection Solvent: The sample solvent should be as weak as or weaker than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[4][5]
-
Column Contamination: A contaminated column or guard column can lead to peak tailing and splitting.[5] Flush the column with a strong solvent or replace the guard column.
Possible Cause 2: Co-eluting Interferences
A compound with a similar structure or retention time eluting very close to this compound can cause peak splitting or shouldering.
Solutions:
-
Improve Chromatographic Resolution: Adjust the gradient, mobile phase, or try a different column chemistry to separate the interference from the analyte peak.
Frequently Asked Questions (FAQs)
Q1: How can I determine if ion suppression is affecting my this compound analysis?
A1: A common method is the post-column infusion experiment.[6]
-
Infuse a standard solution of this compound at a constant rate into the LC flow path after the analytical column.
-
Inject a blank matrix sample (an extract of the same type as your samples but without this compound).
-
Monitor the this compound signal. A dip in the signal intensity at certain retention times indicates the elution of matrix components that are causing ion suppression.
Q2: What are the typical LC-MS/MS parameters for this compound analysis?
A2: While specific parameters should be optimized for your instrument, here are some common starting points based on the analysis of the related compound, oleuropein:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often more sensitive for phenolic compounds.[7]
-
MS/MS Transition: The precursor ion for oleuropein is m/z 539 [M-H]⁻. A characteristic product ion is m/z 307.[8] The transitions for this compound should be determined by infusing a standard.
Q3: What type of sample preparation is recommended for analyzing this compound in olive leaves?
A3: A common procedure involves extraction with a polar solvent followed by a clean-up step.
-
Extraction: Homogenize dried and ground olive leaves and extract with a methanol/water mixture (e.g., 80:20 v/v).
-
Clean-up: The extract can be cleaned up using Solid-Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.
Q4: Can I use an internal standard to compensate for ion suppression?
A4: Yes, using a suitable internal standard (IS) is a highly recommended strategy. An ideal IS would be a stable isotope-labeled version of this compound. If that is not available, a structurally similar compound that is not present in the sample and has a similar retention time and ionization behavior can be used. The IS helps to correct for variations in signal intensity caused by matrix effects.
Quantitative Data on Matrix Effects
The following table presents recovery data for oleuropein and related phenolic compounds from olive extracts, which indicates the presence of matrix effects and ion suppression. Lower recovery values suggest a greater degree of signal suppression.
| Compound | Concentration (μg/L) | Recovery (%) |
| Oleuropein | 100 | 65 |
| 1000 | 88 | |
| Ligstroside | 100 | 75 |
| 1000 | 94 | |
| Oleocanthal | 100 | 18 |
| 1000 | 48 | |
| Hydroxytyrosol | 100 | 55 |
| 1000 | 82 |
Data adapted from a study on phenolic compounds in olive extracts, indicating that matrix effects are concentration-dependent.[9]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Secoiridoids from Olive Oil
This protocol is adapted for the extraction of secoiridoids, including this compound, from olive oil samples.[2]
-
Weigh 0.5 g of olive oil into a centrifuge tube.
-
Add 1 mL of n-hexane and vortex for 30 seconds.
-
Add 2 mL of a methanol:water (4:1 v/v) solution and vortex for 30 seconds.
-
Centrifuge the mixture at 3000 rpm for 3 minutes at 4°C.
-
Collect the lower methanolic-aqueous phase containing the phenolic compounds.
-
Wash the collected phase with n-hexane to remove residual oil.
-
The resulting extract is ready for LC-MS/MS analysis.
Protocol 2: Extraction of Secoiridoids from Olive Leaves
This protocol describes the extraction of secoiridoids from olive leaves.[10]
-
Thoroughly wash fresh olive leaves with distilled water and dry them in an oven at 80°C for 2 hours.
-
Immerse 1 g of the dried leaves in 40 mL of LC-MS grade water.
-
Heat the mixture at 80°C for 4 hours.
-
Filter the extract through a 0.22 µm filter before LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical guide for troubleshooting ion suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. halocolumns.com [halocolumns.com]
- 5. agilent.com [agilent.com]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 10. Exploring the Isomeric Precursors of Olive Oil Major Secoiridoids: An Insight into Olive Leaves and Drupes by Liquid-Chromatography and Fourier-Transform Tandem Mass Spectrometry [mdpi.com]
Technical Support Center: Enhancing the Therapeutic Efficacy of Neooleuropein Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation of neooleuropein. Due to the limited availability of data specific to this compound, information on the structurally similar compound, oleuropein, is used as a proxy to provide comprehensive guidance.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for enhanced therapeutic efficacy?
A1: this compound, like its analogue oleuropein, is a hydrophilic phenolic compound. The primary challenges in its formulation include:
-
Low Bioavailability: Due to its hydrophilicity and potential degradation in the gastrointestinal tract, oral bioavailability is limited.
-
Instability: this compound is susceptible to degradation by hydrolysis, oxidation, and enzymatic activity, particularly in aqueous solutions and under certain pH and temperature conditions.
-
Poor Membrane Permeability: Its hydrophilic nature can hinder its ability to cross cell membranes and reach intracellular targets.
-
Bitter Taste: This can be a significant hurdle for developing palatable oral formulations.
Q2: Which formulation strategies are most promising for this compound?
A2: Nano-based drug delivery systems are at the forefront of enhancing the therapeutic efficacy of compounds like this compound. The most investigated strategies for the related compound oleuropein include:
-
Nanoemulsions (NEs): Oil-in-water nanoemulsions can encapsulate hydrophilic compounds in the aqueous phase or be formulated as water-in-oil-in-water (W/O/W) double emulsions. They offer a large surface area for absorption.
-
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate both hydrophilic and lipophilic compounds, offering high drug loading and controlled release.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like this compound in their aqueous core, protecting them from degradation and facilitating cellular uptake.
Q3: What are the key characterization parameters for this compound nanoformulations?
A3: To ensure the quality and efficacy of this compound nanoformulations, the following parameters should be thoroughly characterized:
-
Particle Size and Polydispersity Index (PDI): These affect the stability, bioavailability, and cellular uptake of the nanoparticles. Dynamic Light Scattering (DLS) is the standard technique for this measurement.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a crucial predictor of their colloidal stability.
-
Encapsulation Efficiency (%EE): This measures the percentage of this compound successfully encapsulated within the nanoparticles.
-
Morphology: Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and surface characteristics of the nanoparticles.
-
In Vitro Drug Release: This assesses the rate and extent of this compound release from the formulation under simulated physiological conditions.
-
Stability: The physical and chemical stability of the formulation should be evaluated over time and under different storage conditions (e.g., temperature, light).
Troubleshooting Guides
Section 1: Formulation and Preparation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (%EE) of this compound | 1. High aqueous solubility of this compound: The compound may partition into the external aqueous phase during formulation. 2. Inappropriate formulation composition: The chosen lipids, surfactants, or their ratios may not be optimal for encapsulating a hydrophilic molecule. 3. Suboptimal process parameters: Homogenization speed/time, sonication energy, or temperature may not be ideal. | 1. Utilize a W/O/W double emulsion technique: This entraps the aqueous this compound solution within an oil phase, which is then dispersed in an outer aqueous phase. 2. Optimize the formulation: Screen different lipids (e.g., Precirol ATO 5, olive oil) and surfactants (e.g., Tween 80, Span 80) at various ratios. The use of a co-surfactant may also improve encapsulation. 3. Modify the preparation method: For NLCs, adding this compound to the molten lipid phase just before the addition of the aqueous phase and sonication can improve entrapment.[1] |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Insufficient energy input: The homogenization or sonication process may not be providing enough energy to break down the droplets to the nano-scale. 2. Droplet coalescence: The surfactant concentration may be too low to adequately stabilize the newly formed droplets. 3. Oswald Ripening: Diffusion of the dispersed phase from smaller to larger droplets. | 1. Increase energy input: Increase the homogenization pressure/time or sonication amplitude/duration. 2. Optimize surfactant concentration: Increase the surfactant concentration to ensure complete coverage of the droplet surface. A combination of surfactants may also be more effective. 3. Select an oil phase with low water solubility: This can help to minimize Oswald ripening. |
| Phase Separation or Instability of the Formulation | 1. Low zeta potential: Insufficient surface charge leads to particle aggregation and sedimentation. 2. Inappropriate storage conditions: Exposure to light, extreme temperatures, or pH changes can destabilize the formulation. 3. Incorrect surfactant selection (HLB value): The hydrophilic-lipophilic balance (HLB) of the surfactant system is not suitable for the oil and water phases. | 1. Increase zeta potential: Use charged surfactants or add a stabilizer that imparts a higher surface charge. A zeta potential of at least ±30 mV is generally considered stable. 2. Conduct stability studies: Evaluate the formulation under different storage conditions to determine the optimal storage environment. Protect from light if this compound is shown to be light-sensitive. 3. Optimize the surfactant system: Select surfactants with appropriate HLB values to achieve a stable emulsion. |
Section 2: Characterization and Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inaccurate Particle Size Measurement by DLS | 1. Sample concentration is too high or too low. 2. Presence of aggregates or contaminants. 3. Multiple scattering effects. | 1. Optimize sample dilution: Perform a dilution series to find the optimal concentration for DLS analysis. 2. Filter the sample: Use a syringe filter (e.g., 0.45 µm) to remove large aggregates and dust particles before measurement. 3. Use appropriate DLS settings: Ensure the instrument's settings are suitable for the sample being analyzed. |
| Low Recovery of this compound during HPLC Analysis | 1. Incomplete extraction from the nanoformulation: The drug may be strongly entrapped within the lipid matrix. 2. Degradation of this compound during sample preparation. 3. Adsorption to vials or filter membranes. | 1. Optimize extraction method: Use a suitable organic solvent (e.g., acetonitrile, methanol) and techniques like vortexing or sonication to disrupt the nanoparticles and ensure complete drug extraction.[2] 2. Work quickly and protect from light/heat: Minimize the time between sample preparation and analysis. Use amber vials if the compound is light-sensitive. 3. Use low-binding materials: Employ low-protein-binding vials and filter membranes. |
| High Variability in In Vitro Release Data | 1. Inconsistent separation of released vs. encapsulated drug. 2. Membrane-related issues in dialysis methods: The dialysis membrane may have a high affinity for the drug or its pores may become clogged. 3. Non-sink conditions: The concentration of the released drug in the receptor medium approaches its saturation solubility, slowing down further release. | 1. Use a validated separation technique: Centrifugal ultrafiltration is often more reliable than dialysis for separating the free drug from nanoparticles.[3] 2. Select an appropriate dialysis membrane: Ensure the molecular weight cut-off is suitable and the membrane material does not interact with this compound. 3. Maintain sink conditions: The volume of the release medium should be large enough to ensure that the concentration of the released drug remains below 10-30% of its saturation solubility. The addition of a small amount of a solubilizing agent to the release medium can also help. |
Data Presentation: Oleuropein Nanoformulations
The following tables summarize quantitative data from studies on oleuropein-loaded nanoformulations, which can serve as a reference for developing this compound delivery systems.
Table 1: Oleuropein-Loaded Nanostructured Lipid Carriers (NLCs)
| Formulation Components | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Precirol ATO 5, Olive Oil, Tween 80 | ~150 | - | -21 | 99.12 | [4][5] |
| Glycerol monostearate, Soybean oil, Linoleic acid, Lecithin, Tween 80 | 0.00 - 5767 (varied with composition) | 0.153 - 1.00 | - | 1.27 - 82 | [6] |
Table 2: Oleuropein-Loaded Nanoemulsions and Microemulsions
| Formulation Type | Formulation Components | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| W/O/W Nanoemulsion | Span 80, Pectin, Whey Protein Concentrate | 100 - 200 | - | -26.8 | 91 | [7] |
| O/W Microemulsion | Oleic acid, Tween 20, Ethanol | ~10 | - | Neutral | - | [7] |
Table 3: Oleuropein-Loaded Liposomes and Chitosan Nanoparticles
| Formulation Type | Formulation Components | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes (with cyclodextrin) | Phospholipids, Cyclodextrin | 235.5 | - | - | 80.77 | [7] |
| Chitosan Nanoparticles | Chitosan | 174.3 | - | +11.2 | 92.81 | [7] |
Experimental Protocols
Protocol 1: Preparation of Oleuropein-Loaded NLCs by Hot Melt Emulsification and Ultrasonication[1]
-
Lipid Phase Preparation: Weigh the solid lipid (e.g., Precirol ATO 5) and liquid lipid (e.g., olive oil) and melt them together at a temperature approximately 5-10 °C above the melting point of the solid lipid.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., Tween 80) and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for a specified time and speed to form a coarse pre-emulsion.
-
Addition of Active Ingredient: If encapsulating a hydrophilic compound like this compound, dissolve it in the aqueous phase before emulsification.
-
Nanosizing: Subject the pre-emulsion to high-energy ultrasonication using a probe sonicator for a defined period and amplitude to reduce the droplet size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles (NLCs).
-
Purification (Optional): Remove any un-encapsulated drug by methods such as dialysis or centrifugation.
-
Lyophilization (for long-term storage): Add a cryoprotectant (e.g., trehalose) to the NLC dispersion and freeze-dry to obtain a powder.
Protocol 2: Determination of Encapsulation Efficiency (%EE)[6]
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle dispersion to pellet the nanoparticles. The supernatant will contain the un-encapsulated (free) drug.
-
Quantification of Free Drug: Carefully collect the supernatant and measure the concentration of this compound using a validated analytical method such as HPLC-UV.
-
Calculation of %EE: %EE = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100
Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method[7]
-
Preparation: Hydrate a dialysis membrane with a suitable molecular weight cut-off in the release medium.
-
Loading: Place a known volume of the this compound-loaded nanoformulation into the dialysis bag and seal it.
-
Release: Suspend the dialysis bag in a vessel containing a known volume of pre-warmed release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Caption: Experimental workflow for this compound nanoformulation.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The formulation optimization and properties of novel oleuropein-loaded nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor necrosis factor alpha activates the phosphorylation of ERK, SAPK/JNK, and P38 kinase in primary cultures of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 5. youtube.com [youtube.com]
- 6. The formulation optimization and properties of novel oleuropein-loaded nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Neooleuropein and Oleuropein: Antioxidant Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antioxidant activities of two prominent secoiridoids, neooleuropein and oleuropein. While both compounds are recognized for their potential health benefits, this document aims to objectively compare their performance based on available experimental data, detail the methodologies of key experiments, and visualize the underlying signaling pathways.
Quantitative Antioxidant Activity
Direct comparative studies quantifying the antioxidant activity of this compound and oleuropein using standardized assays (e.g., DPPH, ABTS, FRAP) are limited in the current scientific literature. However, data from various studies on their individual antioxidant and anti-inflammatory effects provide valuable insights. The following table summarizes the available quantitative data, emphasizing that the experimental conditions and assays differ, which precludes a direct, equivalent comparison.
| Compound | Assay | Test System | IC50 / EC50 / Activity | Source |
| Oleuropein | DPPH Radical Scavenging | Ethanolic solution | EC50: 7.48 ± 0.39 µg/mL | [1] |
| DPPH Radical Scavenging | Not specified | IC50 values ranged from 22.46 to 198 µg/ml for different olive leaf extracts | [2] | |
| Hydrogen Peroxide (H2O2) Scavenging | Not specified | IC50: 214.04 ± 2.89 µg/mL (ethanolic extract) | [1] | |
| β-carotene Bleaching Assay | Not specified | IC50: 185.63 ± 3.84 µg/mL (ethanolic extract) | [1] | |
| Reduction of H2O2-induced cell death | Human keratinocytes (HaCaT cells) | 6.4% reduction at 50 µM, 9.2% reduction at 100 µM | [3] | |
| This compound | Reactive Oxygen Species (ROS) Production | Human neutrophils | Significant reduction in ROS production | [4] |
| Cytokine (IL-8) Production Inhibition | Human neutrophils | Described as the most active compound among tested secoiridoids | [4] |
Note: IC50/EC50 values represent the concentration of the compound required to inhibit 50% of the activity in the respective assay. Lower values indicate higher antioxidant potency. The data for oleuropein is often from olive leaf extracts where it is a major component, while the data for this compound is from a study on compounds isolated from Syringa vulgaris (common lilac).
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are crucial for the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH (e.g., 0.25 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound (this compound or oleuropein) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample (containing the solvent instead of the test compound) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is recorded after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
A small volume of the test compound is mixed with the FRAP reagent.
-
The mixture is incubated at 37°C for a set time (e.g., 30 minutes).
-
The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄ or Trolox.
Signaling Pathways and Mechanisms of Action
Both oleuropein and this compound exert their antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways.
Oleuropein's Antioxidant and Anti-inflammatory Signaling
Oleuropein has been shown to influence several interconnected pathways to combat oxidative stress and inflammation. These include the NF-κB, Nrf2-Keap1, and MAPK pathways.
Caption: Oleuropein's modulation of NF-κB, Nrf2, and MAPK pathways.
Oleuropein inhibits the activation of NF-κB, a key transcription factor for pro-inflammatory genes, by preventing the degradation of its inhibitor, IκBα.[5] It also promotes the activation of the Nrf2-Keap1 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[6] Furthermore, oleuropein can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK, which are involved in inflammatory responses.[6][7]
This compound's Anti-inflammatory Signaling
Research indicates that this compound also exerts its anti-inflammatory effects through the modulation of the MAPK signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[4]
Caption: this compound attenuates the MAP kinase signaling pathway.
A study on human neutrophils demonstrated that this compound was the most potent among several tested secoiridoids at inhibiting the production of the pro-inflammatory cytokine IL-8. This effect was attributed to its ability to attenuate the MAP kinase pathways.[4]
Experimental Workflow Example: DPPH Assay
The following diagram illustrates a typical workflow for assessing antioxidant activity using the DPPH assay.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion
Both this compound and oleuropein demonstrate significant antioxidant and anti-inflammatory properties. Oleuropein has been more extensively studied, with a considerable amount of data available on its radical scavenging activities and its modulatory effects on the NF-κB, Nrf2, and MAPK signaling pathways.
This compound, while less studied, shows promise as a potent anti-inflammatory agent, with evidence suggesting it is highly effective at inhibiting cytokine production through the attenuation of MAP kinase signaling.
The lack of direct comparative studies using standardized antioxidant assays makes it difficult to definitively conclude which compound has superior antioxidant activity. Future research should focus on head-to-head comparisons of these two secoiridoids in various antioxidant and biological assays to fully elucidate their relative potencies and therapeutic potential. This will be crucial for guiding the development of new drugs and functional foods.
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Anti-inflammatory and antioxidant properties of oleuropein in human keratinocytes characterized by bottom-up proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A New Peracetylated Oleuropein Derivative Ameliorates Joint Inflammation and Destruction in a Murine Collagen-Induced Arthritis Model via Activation of the Nrf-2/Ho-1 Antioxidant Pathway and Suppression of MAPKs and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Oleuropein and Hydroxytyrosol on Inflammatory Mediators: Consequences on Inflammaging - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Efficacy of Oleuropein in Xenograft Models: A Comparative Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction:
This guide provides a comparative overview of the anti-cancer effects of oleuropein, a prominent biophenol found in olive leaves and fruit, within xenograft models. Due to a lack of available research on "neooleuropein," this document focuses exclusively on oleuropein, offering insights into its efficacy, underlying mechanisms, and synergistic potential with conventional chemotherapeutic agents. The information presented herein is intended to support further research and drug development initiatives in oncology.
Comparative Efficacy of Oleuropein in Xenograft Models
While direct head-to-head comparative studies of oleuropein against standard-of-care chemotherapies in xenograft models are limited in the current literature, existing evidence strongly supports its anti-tumor activity, particularly in breast cancer models. The data also highlights its potential to enhance the efficacy of conventional drugs like doxorubicin.
Table 1: Summary of Oleuropein's Anti-Cancer Effects in Breast Cancer Xenograft Models
| Parameter | Oleuropein Monotherapy | Oleuropein in Combination with Doxorubicin | Doxorubicin Monotherapy | Control |
| Xenograft Model | MDA-MB-231 (human breast cancer) in BALB/c nude mice | MDA-MB-231 (human breast cancer) in BALB/c nude mice | MDA-MB-231 (human breast cancer) in BALB/c nude mice | MDA-MB-231 (human breast cancer) in BALB/c nude mice |
| Dosage | 50 mg/kg | 50 mg/kg Oleuropein + 1.5 mg/kg Doxorubicin | 2.5 mg/kg | Vehicle (DMSO) |
| Treatment Duration | 4 weeks | 4 weeks | 4 weeks | 4 weeks |
| Tumor Volume Reduction | Significant reduction compared to control | Over 3-fold decrease in tumor volume compared to control[1][2] | Significant reduction compared to control | Aggressive tumor growth observed[1][2] |
| Mechanism of Action | Induction of apoptosis, downregulation of NF-κB and cyclin D1[3] | Synergistic induction of apoptosis via the mitochondrial pathway, significant downregulation of survivin[1][2][4] | Induction of apoptosis | - |
| Key Molecular Changes | Increased p21WAF1/Cip1, caspase-3 activation, increased Bax, decreased Bcl-2[3] | Downregulation of NF-κB, cyclin D1, BCL-2, and survivin[1][2][5] | Upregulation of caspase-3[1] | - |
Experimental Protocols
The following sections outline generalized experimental protocols for establishing and evaluating the anti-cancer effects of oleuropein in a breast cancer xenograft model, based on methodologies reported in the literature.
Breast Cancer Xenograft Model Establishment
A standard protocol for establishing a subcutaneous breast cancer xenograft model using MDA-MB-231 cells is as follows:
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice), typically 4-6 weeks old, are used.
-
Cell Implantation: A suspension of 5 x 10⁶ MDA-MB-231 cells in a sterile phosphate-buffered saline (PBS) or serum-free media is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every 3-4 days using calipers and calculated using the formula: (Length × Width²)/2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.
Treatment Administration
-
Oleuropein: Typically administered via intraperitoneal injection at a dosage of 50 mg/kg body weight. The oleuropein is dissolved in a suitable vehicle such as dimethyl sulfoxide (DMSO).
-
Doxorubicin: Administered via intraperitoneal injection at dosages ranging from 1.5 mg/kg to 2.5 mg/kg.
-
Control Group: Receives intraperitoneal injections of the vehicle (e.g., DMSO) on the same schedule as the treatment groups.
Treatments are generally administered for a period of 4 weeks.
Signaling Pathways Modulated by Oleuropein
In vivo studies have demonstrated that oleuropein exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and survival.
Oleuropein has been shown to upregulate the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while activating caspase-3, a key executioner of apoptosis.[3] Concurrently, it downregulates the pro-survival NF-κB pathway and its downstream targets, including cyclin D1, which is crucial for cell cycle progression, and the anti-apoptotic proteins Bcl-2 and survivin.[1][2][3] Furthermore, oleuropein can inhibit the PI3K/Akt signaling pathway, which is a central regulator of cell growth and survival.
Conclusion and Future Directions
The available evidence from xenograft models indicates that oleuropein is a promising natural compound with significant anti-cancer properties, particularly against breast cancer. Its ability to induce apoptosis and inhibit key survival pathways, coupled with its synergistic effects with conventional chemotherapeutics like doxorubicin, warrants further investigation.
Future preclinical studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vivo comparisons of oleuropein with standard-of-care drugs to better define its relative efficacy.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Elucidating the bioavailability and optimal dosing strategies for oleuropein in vivo.
-
Broader Range of Cancer Models: Evaluating the efficacy of oleuropein in xenograft models of other cancer types.
-
Investigation of "this compound": Should this compound become available, its anti-cancer effects should be systematically evaluated and compared to oleuropein and standard therapies.
This guide provides a foundational understanding of oleuropein's anti-cancer potential in preclinical models. It is imperative that further rigorous and comparative studies are conducted to fully validate its therapeutic utility for future clinical applications.
References
- 1. Synergistic Anti-Breast-Cancer Effects of Combined Treatment With Oleuropein and Doxorubicin In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Olive Biophenols Oleuropein and Hydroxytyrosol Selectively Reduce Proliferation, Influence the Cell Cycle, and Induce Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on the Anti-Cancer Effects of Oleuropein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oleuropein and Resveratrol in Sirtuin Activation
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the mechanisms and experimental data related to the activation of sirtuins by oleuropein and the well-documented sirtuin activator, resveratrol. Notably, literature specifically detailing the sirtuin-activating properties of neooleuropein is scarce. Therefore, this guide will focus on oleuropein, a structurally related and more extensively studied secoiridoid polyphenol found in olive leaves and oil.
This document synthesizes available experimental data to offer a clear comparison of their performance, outlines the experimental methodologies used in these studies, and visually represents the key signaling pathways involved.
Quantitative Data Summary
Direct comparative studies providing quantitative data such as EC50 values for SIRT1 activation by oleuropein and resveratrol under identical experimental conditions are limited in the current scientific literature. The available data primarily focuses on the indirect activation mechanisms, particularly through the activation of AMP-activated protein kinase (AMPK).
| Compound | Target Sirtuin(s) | Mechanism of Activation | Effective Concentration Range (in vitro) | Key Upstream Activator | References |
| Oleuropein | SIRT1 | Indirect | 100 µM (in N2a neuroblastoma cells) | AMPK | [1] |
| Resveratrol | SIRT1, SIRT3, SIRT5 | Direct (disputed) and Indirect | 1-100 µM (cell-type dependent) | AMPK | [[“]] |
Note: The direct activation of SIRT1 by resveratrol is a subject of ongoing scientific debate, with some studies suggesting it may be an artifact of in vitro assays using fluorophore-labeled substrates. The indirect pathway via AMPK is more widely accepted.
Signaling Pathways
The primary pathway for sirtuin activation by both oleuropein and resveratrol involves the upstream activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.
Oleuropein-Mediated SIRT1 Activation
Oleuropein has been shown to increase the phosphorylation of AMPK, leading to an increase in the cellular NAD+/NADH ratio. This elevated NAD+ level then allosterically activates SIRT1, promoting the deacetylation of its downstream targets, such as PGC-1α.
Caption: Oleuropein indirectly activates SIRT1 through the AMPK signaling cascade.
Resveratrol-Mediated SIRT1 Activation
Resveratrol is also a well-documented activator of AMPK. Similar to oleuropein, this leads to an increased NAD+/NADH ratio and subsequent SIRT1 activation. The potential for direct allosteric activation of SIRT1 by resveratrol remains a topic of investigation.
Caption: Resveratrol activates SIRT1 indirectly via AMPK and potentially through direct binding.
Experimental Protocols
The following sections detail the general methodologies for key experiments cited in the literature on oleuropein and resveratrol.
In Vitro SIRT1 Activity Assay (Fluorometric)
This assay is commonly used to screen for sirtuin activators and inhibitors.
Objective: To measure the deacetylase activity of SIRT1 in the presence of a test compound.
Principle: The assay utilizes a fluorogenic substrate peptide that is deacetylated by SIRT1. A developing solution then cleaves the deacetylated substrate, releasing a fluorescent group that can be quantified.
Workflow:
Caption: Workflow for a typical in vitro fluorometric SIRT1 activity assay.
Detailed Steps:
-
Reaction Setup: In a 96-well plate, combine purified recombinant SIRT1 enzyme, the fluorogenic SIRT1 substrate, and the test compound (oleuropein or resveratrol) at various concentrations.
-
Initiation: Add NAD+ to initiate the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add a developing solution to each well. This solution contains an enzyme that specifically cleaves the deacetylated substrate.
-
Second Incubation: Incubate the plate at 37°C for a shorter period (e.g., 10-15 minutes) to allow for the cleavage reaction.
-
Detection: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. The fluorescence intensity is directly proportional to the SIRT1 activity.
Western Blot for AMPK Phosphorylation
This technique is used to determine the activation state of AMPK in cells treated with the test compounds.
Objective: To quantify the level of phosphorylated AMPK (p-AMPK) relative to total AMPK.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against p-AMPK and total AMPK.
Workflow:
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
Detailed Steps:
-
Cell Treatment: Culture appropriate cells (e.g., N2a, C2C12) and treat them with varying concentrations of oleuropein or resveratrol for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
Gel Electrophoresis: Separate the protein samples by size on a polyacrylamide gel (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for either phosphorylated AMPK or total AMPK. Following this, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of protein. The ratio of p-AMPK to total AMPK is then calculated to determine the extent of AMPK activation.
Conclusion
Both oleuropein and resveratrol demonstrate the ability to activate SIRT1, primarily through an indirect mechanism involving the activation of AMPK. While resveratrol has been more extensively studied, and is often cited as a direct sirtuin activator (though this is debated), oleuropein presents a compelling alternative with a similar upstream activation pathway.
For drug development professionals, the indirect activation of sirtuins via the AMPK pathway by both compounds suggests a broader metabolic regulatory role. Further head-to-head comparative studies are necessary to elucidate the relative potency and efficacy of oleuropein (and its related compound this compound) and resveratrol in sirtuin activation. The choice between these compounds for therapeutic development may depend on factors such as bioavailability, off-target effects, and the specific cellular context of the desired therapeutic outcome. The experimental protocols and signaling pathways outlined in this guide provide a foundational framework for such future investigations.
References
A Comparative Guide to UPLC and HPLC for the Analysis of Neooleuropein
For researchers, scientists, and drug development professionals, the choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the analysis of bioactive compounds like neooleuropein is a critical decision that impacts analytical efficiency and data quality. This guide provides a comprehensive comparison of these two techniques, supported by experimental data adapted from studies on the closely related and structurally similar compound, oleuropein.
Performance Comparison: UPLC vs. HPLC
The primary advantages of UPLC over traditional HPLC stem from its use of smaller particle size columns (typically sub-2 µm), which allows for faster analysis times and improved resolution. This, however, comes at the cost of requiring instrumentation capable of handling higher backpressures.
| Parameter | UPLC Method | HPLC Method | Key Advantages of UPLC |
| Analysis Time | ~6.5 minutes | ~33 minutes | Significantly shorter run times, leading to higher throughput. |
| Resolution | Higher peak capacity and better separation of isomers. | Adequate for routine analysis but may show broader peaks. | Improved resolution allows for more accurate quantification, especially in complex matrices. |
| Solvent Consumption | Lower due to shorter run times and lower flow rates. | Higher, leading to increased operational costs and waste generation. | More environmentally friendly and cost-effective. |
| Sensitivity (LOD/LOQ) | Generally lower limits of detection and quantification. | May be sufficient for many applications but less sensitive than UPLC. | Ability to detect and quantify trace amounts of this compound. |
| System Pressure | Significantly higher, requiring specialized UPLC systems. | Operates at lower pressures compatible with standard HPLC systems. | A key consideration for laboratories with existing HPLC instrumentation. |
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound using UPLC and HPLC, based on established methods for oleuropein and other secoiridoids.
Sample Preparation (Adapted from Olive Leaf/Fruit Extraction)
A common procedure for extracting secoiridoids like this compound from a plant matrix involves the following steps:
-
Homogenization: 1 gram of the sample is homogenized with 40 mL of 60% methanol in deionized water.
-
Vortexing: The mixture is vortexed for 1 minute to ensure thorough extraction.
-
Centrifugation: The sample is then centrifuged at 4000 rpm for 5 minutes.
-
Filtration: The resulting supernatant is filtered through a 0.22 µm nylon filter before injection into the chromatography system.
UPLC-MS/MS Method
-
Column: Acquity UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm particle size).[3]
-
Mobile Phase:
-
Gradient: 100% A for 2 min, then a linear gradient to 46.4% A at 4.75 min, then to 0% A at 4.9 min, hold at 0% A until 5.9 min, then return to 100% A at 6 min and re-equilibrate until 6.5 min.[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Detection: Tandem mass spectrometry (MS/MS) in electrospray ionization (ESI) mode.
HPLC-DAD Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile.
-
-
Gradient: 90% A for 10 min, then a linear gradient to 80% A at 14 min, hold until 30 min, then return to 90% A at 30 min and re-equilibrate until 33 min.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 280 nm.[4]
Method Validation Parameters
Method validation is crucial to ensure the reliability of analytical data. Key parameters for both UPLC and HPLC methods are summarized below, with representative values drawn from oleuropein studies.
| Validation Parameter | UPLC-MS/MS | HPLC-FLD |
| Linearity (R²) | >0.997 | >0.999 |
| Limit of Detection (LOD) | Instrumental: 0.5 - 5 µg/L | Not explicitly stated, but generally higher than UPLC-MS/MS. |
| Limit of Quantification (LOQ) | Instrumental: 0.5 - 11 µg/L | Not explicitly stated, but generally higher than UPLC-MS/MS. |
| Repeatability (RSD) | <15% | <5% |
| Intermediate Precision (RSD) | Not explicitly stated | <5% |
| Accuracy (Recovery) | Within satisfactory limits | >90% |
Data adapted from studies on oleuropein and related secoiridoids.[1][2][5]
Visualizing the Workflow and Validation Process
To better understand the logical flow of a cross-validation study and the relationship between key validation parameters, the following diagrams are provided.
Caption: Workflow for the cross-validation of UPLC and HPLC methods.
Caption: Key parameters in analytical method validation.
References
- 1. Development and cross-validation of simple HPLC-fluorescence and UPLC-MS-UV methods for rapid determination of oleuropein in olive leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
Assessing the Reproducibility of Neooleuropein's Effects on Mitochondrial Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of neooleuropein and its structural analog, oleuropein, on mitochondrial function. While extensive research has elucidated the significant role of oleuropein in modulating mitochondrial bioenergetics and dynamics, direct experimental data on the effects of this compound remains conspicuously absent in the current scientific literature. This guide aims to summarize the established effects of oleuropein on mitochondrial function, present the limited available data for this compound, and provide standardized experimental protocols to encourage and facilitate reproducible research into the mitochondrial effects of this compound.
Comparative Analysis of Bioactive Effects
Oleuropein, a prominent secoiridoid polyphenol from olive leaves, has been the subject of numerous studies investigating its impact on mitochondrial health. In contrast, research on this compound, also a secoiridoid found in the Oleaceae family, particularly in plants of the Syringa genus (lilac), is sparse. The available data primarily focuses on its general antioxidant and anti-inflammatory properties, with no direct assessment of its influence on mitochondrial function.
Effects on Mitochondrial Bioenergetics and Function
The following table summarizes the reported quantitative effects of oleuropein on key parameters of mitochondrial function. At present, there is no published data on the direct effects of this compound on these parameters.
| Parameter | Oleuropein | This compound | Reference |
| Mitochondrial Respiration | No significant change in skeletal muscle mitochondrial respiration following acute or chronic supplementation in healthy older males. | Data not available | [1] |
| ATP Production | Upregulation of ATP5a1 (a component of mitochondrial ATP synthase) gene expression in cultured avian muscle cells. | Data not available | [2] |
| Mitochondrial Membrane Potential (ΔΨm) | Caused a significant decrease in mitochondrial membrane potential in MDA-MB-231 and OVCAR-3 cancer cells.[3] | Data not available | |
| Reactive Oxygen Species (ROS) Production | Suppressed LPS-induced reactive oxygen species (ROS) generation in BV-2 microglial cells.[4] Decreased superoxide generation per mitochondrion in cultured avian muscle cells.[2] | Data not available | |
| Mitochondrial Biogenesis | Increased mitochondrial biogenesis in the hypothalamic paraventricular nucleus of spontaneously hypertensive rats, evidenced by increased mtDNA, PGC-1α, Complex II, and Complex IV expression.[5] Induced mitochondrial biogenesis in cultured avian muscle cells, shown by increased PGC-1α, NRF1, and TFAM gene expression.[2] | Data not available | |
| Mitochondrial Dynamics | Regulated mitochondrial dynamics by affecting the fusion-related protein Mfn2 and fission-related protein Drp1 in the hypothalamus of hypertensive rats.[5] Suppressed excessive mitochondrial fission in LPS-induced BV-2 microglial cells by inhibiting Drp1 dephosphorylation.[4] | Data not available |
Effects on Cellular Signaling Pathways
Oleuropein is known to modulate several signaling pathways that are intricately linked to mitochondrial homeostasis. The most well-documented of these is the AMPK/SIRT1 pathway. Information on this compound's interaction with these or other signaling pathways is limited.
| Signaling Pathway | Oleuropein | This compound | Reference |
| AMPK/SIRT1 Pathway | Activates the AMPK/SIRT1/mTOR pathway, which is a key regulator of autophagy and mitophagy.[6] Upregulated Sirtuin-1 (SIRT1) gene expression in cultured avian muscle cells.[2] | Data not available | |
| Nrf2 Pathway | Activates the Nrf2 pathway to attenuate oxidative stress in the hypothalamus of hypertensive rats.[5] | Data not available | |
| MAP Kinase Pathway | Inhibited ERK/p38/NF-κB activation in LPS-induced BV-2 microglial cells.[4] | Attenuated MAP kinase pathways to inhibit cytokine production. |
Experimental Protocols
To facilitate the investigation of this compound's effects on mitochondrial function and to ensure the reproducibility of findings, this section provides detailed methodologies for key experiments.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
Objective: To determine the effect of this compound on the rate of oxygen consumption in intact cells, a key indicator of mitochondrial respiratory chain activity.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF Cell Culture Microplates
-
XF Calibrant Solution
-
Cell culture medium appropriate for the cell line
-
This compound stock solution
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (Complex I and III inhibitors)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) in the appropriate assay medium.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Exchange: On the day of the assay, remove the cell culture medium and replace it with the assay medium pre-warmed to 37°C. Incubate the plate in a non-CO2 incubator for 1 hour prior to the assay.
-
Instrument Setup and Calibration: Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration. Load the drug injection ports of the cartridge with the prepared compounds.
-
OCR Measurement: Place the cell plate in the Seahorse XF Analyzer. Measure the basal OCR, followed by sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Data Analysis: Normalize OCR data to cell number or protein concentration.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure changes in the mitochondrial membrane potential, an indicator of mitochondrial health and function, upon treatment with this compound.
Materials:
-
Fluorescent microscope or flow cytometer
-
Tetramethylrhodamine, methyl ester (TMRM) or JC-1 dye
-
Cell culture plates
-
Cell line of interest
-
This compound stock solution
-
FCCP (as a positive control for depolarization)
Protocol:
-
Cell Treatment: Seed cells on glass-bottom dishes (for microscopy) or in culture plates (for flow cytometry) and treat with various concentrations of this compound for the desired duration.
-
Dye Loading: Incubate the cells with TMRM (e.g., 20-100 nM) or JC-1 (e.g., 1-5 µg/mL) in the dark at 37°C for 20-30 minutes.
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.
-
Imaging/Flow Cytometry:
-
Microscopy: Acquire fluorescent images using appropriate filter sets. For JC-1, capture both green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer. For JC-1, detect changes in the ratio of red to green fluorescence.
-
-
Data Analysis: Quantify the fluorescence intensity or the ratio of red/green fluorescence. A decrease in TMRM fluorescence or a shift from red to green fluorescence with JC-1 indicates mitochondrial depolarization.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Objective: To quantify the production of ROS specifically from the mitochondria in response to this compound treatment.
Materials:
-
Fluorescent microscope or flow cytometer
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Cell culture plates
-
Cell line of interest
-
This compound stock solution
-
Antimycin A (as a positive control for mitochondrial ROS production)
Protocol:
-
Cell Treatment: Culture cells and treat with this compound at various concentrations.
-
Dye Loading: Incubate the cells with MitoSOX™ Red (e.g., 2.5-5 µM) in the dark at 37°C for 10-30 minutes.
-
Washing: Wash the cells gently with pre-warmed PBS or culture medium.
-
Imaging/Flow Cytometry: Acquire fluorescent images or analyze cells by flow cytometry using the appropriate excitation/emission wavelengths for the oxidized dye.
-
Data Analysis: Quantify the fluorescence intensity, which is proportional to the level of mitochondrial superoxide.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Oleuropein's Effect on Mitochondrial Function
Caption: Oleuropein's signaling pathways impacting mitochondrial function.
General Experimental Workflow for Assessing Mitochondrial Function
Caption: Workflow for assessing mitochondrial effects of this compound.
Conclusion and Future Directions
The current body of scientific literature strongly supports the beneficial effects of oleuropein on mitochondrial function, primarily through the activation of the AMPK/SIRT1 signaling pathway, leading to enhanced mitochondrial biogenesis, and through its antioxidant and anti-inflammatory actions. However, a significant knowledge gap exists regarding the specific effects of this compound on mitochondria.
Based on its documented antioxidant and anti-inflammatory properties, it can be hypothesized that this compound may also confer protection to mitochondria against oxidative stress and inflammation-induced damage. However, direct experimental evidence is required to validate this hypothesis and to elucidate the underlying molecular mechanisms.
Researchers are encouraged to utilize the standardized protocols provided in this guide to investigate the effects of this compound on key mitochondrial parameters. Such studies are crucial for determining the reproducibility of the effects observed with oleuropein and for potentially uncovering novel therapeutic applications for this compound in the context of mitochondrial dysfunction-related diseases. Future research should focus on a head-to-head comparison of this compound and oleuropein to discern any differences in their potency and mechanisms of action.
References
- 1. Oleuropein Supplementation Increases Resting Skeletal Muscle Fractional Pyruvate Dehydrogenase Activity but Does Not Influence Whole-Body Metabolism: A Randomized, Double-Blind, and Placebo-Controlled Trial in Healthy, Older Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleuropein induces mitochondrial biogenesis and decreases reactive oxygen species generation in cultured avian muscle cells, possibly via an up-regulation of peroxisome proliferator-activated receptor γ coactivator-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olive leaf extract impairs mitochondria by pro-oxidant activity in MDA-MB-231 and OVCAR-3 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of oleuropein on microglia through regulation of Drp1-dependent mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleuropein improves mitochondrial function to attenuate oxidative stress by activating the Nrf2 pathway in the hypothalamic paraventricular nucleus of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological effects of olive oil phenolic compounds on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
comparing neooleuropein levels in commercial olive oil brands
A comprehensive analysis of neooleuropein levels across various commercial olive oil brands is a nuanced endeavor due to the limited availability of direct comparative studies. While research extensively covers the general phenolic content of olive oil, specific quantification of this compound in a wide range of consumer brands is not readily found in publicly accessible scientific literature. However, for researchers, scientists, and drug development professionals, understanding the context of this compound's presence, its biological significance, and the methodologies for its quantification is paramount.
This guide provides an objective comparison based on available scientific knowledge, detailing the methodologies for analysis and the biological relevance of this compound.
Comparative Data on Phenolic Content
Direct comparisons of this compound levels in commercial olive oil brands are scarce. The focus of most studies is on the total phenolic content or the concentration of more prominent compounds like oleuropein and hydroxytyrosol. The concentration of these compounds can vary significantly based on olive cultivar, ripeness at harvest, extraction methods, and storage conditions.
While specific data for this compound is not available for a wide range of brands, the total phenolic content can serve as a preliminary indicator of the potential for higher levels of individual secoiridoids. Below is a table summarizing the total polyphenol content of several olive oil types and brands, which may correlate with higher this compound levels.
| Olive Oil Brand/Type Category | Predominant Cultivar(s) | Total Polyphenol Content (mg/kg) | Region of Origin |
| High-Phenolic EVOOs (General Range) | Various (e.g., Picual, Moraiolo) | 500 - 3000+ | Various |
| Oleoestepa Egregio | Hojiblanca, Picual | ~780 | Andalusia, Spain |
| Quattrociocchi Superbo | Moraiolo | ~734-800 | Lazio, Italy |
| Olio Piro | Leccino, Moraiolo, Frantoio, Olivastra Seggianese | ~650 | Tuscany, Italy |
| ZOI Ultra High Phenolic EVOO | Kalamon | ~1799 | Greece |
| Standard Extra Virgin Olive Oil (Typical Range) | Various | 100 - 400 | Various |
Note: This table represents total polyphenol content, not specifically this compound levels. Data is compiled from various sources and can vary between batches and harvest years.[1][2]
Biological Significance of this compound: Anti-inflammatory Action
Recent studies have highlighted the potential of this compound as a potent anti-inflammatory agent. Research indicates that this compound may be the most active secoiridoid in inhibiting the production of pro-inflammatory cytokines.[3] This effect is achieved by attenuating the MAP kinase (MAPK) signaling pathways.[3] The MAPK pathway is a critical signaling cascade involved in cellular responses to a variety of external stimuli, and its dysregulation is implicated in inflammatory diseases. The ability of this compound to modulate this pathway makes it a compound of significant interest for drug development and therapeutic research.
Below is a diagram illustrating the inhibitory effect of this compound on the MAPK signaling pathway, which leads to a reduction in the production of inflammatory cytokines.
Caption: this compound's anti-inflammatory mechanism via MAPK pathway inhibition.
Experimental Protocols for Quantification
The quantification of this compound in olive oil is typically achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).
Protocol: Quantification of this compound in Olive Oil by HPLC-DAD
This protocol provides a general framework. Researchers should optimize parameters based on their specific instrumentation and standards.
1. Sample Preparation and Extraction:
-
Weighing: Accurately weigh 5 grams of olive oil into a 50 mL centrifuge tube.
-
Internal Standard: Add a known concentration of an internal standard (e.g., vanillic acid) to correct for extraction efficiency.
-
Extraction Solvent: Add 20 mL of a methanol/water solution (80:20, v/v).
-
Homogenization: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture at 5000 rpm for 15 minutes to separate the phases.
-
Collection: Carefully collect the upper hydroalcoholic phase containing the phenolic compounds.
-
Evaporation: Evaporate the collected supernatant to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-DAD Analysis:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-40 min, 40-100% B; 40-45 min, 100% B; followed by re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Monitor the absorbance at 280 nm for phenolic compounds.
-
Quantification: Create a calibration curve using a certified this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for this compound quantification in olive oil.
References
- 1. myolivea.com [myolivea.com]
- 2. 9 High Phenolic Olive Oils for Health | The Olive Oil Professor [oliveoilprofessor.com]
- 3. Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of Neooleuropein to MAPK Pathway Kinases: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, confirming the direct interaction between a compound and its molecular target is a cornerstone of preclinical research. This guide provides a comprehensive comparison of the binding affinity of neooleuropein, a secoiridoid found in olive leaves, to key kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. While direct experimental validation of this compound's binding affinity remains an area of active investigation, this document compiles available data for alternative compounds that target p38 MAPK, ERK1/2, and JNK, offering a valuable benchmark for researchers. The information presented herein is intended for researchers, scientists, and drug development professionals.
A study by Jasinska et al. (2018) has suggested that this compound's anti-inflammatory effects are mediated by the attenuation of the MAP kinase pathways, pointing towards p38 MAPK, ERK1/2, and JNK as potential molecular targets.[1] Definitive quantitative data on the binding affinity of this compound to these kinases is not yet publicly available. To provide a comparative framework, this guide presents binding affinity data for known inhibitors of these kinases.
Comparative Binding Affinities of MAPK Pathway Inhibitors
The following table summarizes the binding affinities of several known inhibitors for p38 MAPK, ERK1/2, and JNK. This data, gathered from various scientific sources, allows for a comparative assessment of compound potency.
| Target Kinase | Inhibitor | Binding Affinity (IC50/Kd) |
| p38 MAPK | SB203580 | Kd: 13 nM (inactive protein), 36 nM (active protein)[2] |
| VCP979 | ||
| ERK1/2 | SCH772984 | IC50: 8.3 nM (ERK1), 2.7 nM (ERK2)[3][4] |
| GDC-0994 (Ravoxertinib) | IC50: 6.1 nM (ERK1), 3.1 nM (ERK2)[5] | |
| Temuterkib (LY3214996) | IC50: 5 nM (ERK1 & ERK2)[5] | |
| MK-8353 | IC50: 4 nM (ERK1), 1 nM (ERK2)[5] | |
| JNK | CC-401 | |
| SP600125 |
Experimental Protocols for Determining Binding Affinity
The determination of binding affinity is crucial for drug development. Two common and robust methods for quantifying the interaction between a small molecule, like this compound, and its protein target are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time interaction between a ligand (e.g., the kinase) immobilized on a sensor chip and an analyte (e.g., this compound) flowing over the surface.[6][7][8] The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the analyte bound.[7] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
General Protocol:
-
Immobilization: The purified target kinase is covalently immobilized onto a sensor chip surface.[7][8]
-
Binding Analysis: A series of concentrations of the small molecule inhibitor are injected over the sensor surface.[8]
-
Data Acquisition: The change in resonance units (RU) is monitored in real-time to generate sensorgrams.
-
Kinetic Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable binding model to determine ka, kd, and Kd.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.[9][10][11] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10][11]
General Protocol:
-
Sample Preparation: The purified target kinase is placed in the sample cell, and the small molecule inhibitor is loaded into the injection syringe. Both must be in an identical buffer to minimize heats of dilution.[12]
-
Titration: The small molecule is incrementally injected into the protein solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. The data is then fitted to a binding model to determine the thermodynamic parameters.[11]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining binding affinity and the MAPK signaling pathway.
Caption: Experimental workflow for determining the binding affinity of this compound.
Caption: Simplified MAPK signaling pathway highlighting potential targets of this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to the Anti-Diabetic Effects of Oleuropein: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-diabetic effects of oleuropein, a key phenolic compound in olive leaves, based on experimental data from in vitro and in vivo studies. The following sections detail the experimental protocols, present quantitative data in a comparative format, and illustrate the underlying molecular mechanisms and experimental workflows.
In Vitro Anti-Diabetic Effects of Oleuropein
Oleuropein has been shown to exert anti-diabetic effects at the cellular level, primarily by enhancing glucose uptake in muscle cells and inhibiting the differentiation of pre-adipocytes into mature fat cells.
Comparative Analysis of In Vitro Glucose Uptake
Table 1: Effect of Oleuropein on Glucose Uptake in C2C12 Myotubes
| Compound | Concentration | Glucose Uptake Enhancement | Key Signaling Pathway Activated | Reference |
| Oleuropein | 10 µM | Significant increase, comparable to insulin | AMPK | [1] |
| Oleuropein | 1, 10, 100 µM | Dose-dependent increase | AMPK | [1] |
| Insulin | - | ~2-fold increase | PI3K/Akt | [1] |
Experimental Protocol: Glucose Uptake Assay in C2C12 Myotubes
This protocol is based on methodologies described in studies investigating the effect of oleuropein on muscle cell glucose uptake.[1][2]
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM supplemented with 10% fetal bovine serum. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum upon reaching confluency. The cells are maintained in differentiation medium for 4-6 days.
-
Treatment: Differentiated myotubes are serum-starved for 2-4 hours before treatment. Subsequently, cells are incubated with varying concentrations of oleuropein (e.g., 1, 10, 100 µM) or a vehicle control for a specified period (e.g., 30 minutes). Insulin can be used as a positive control.
-
Glucose Uptake Measurement: Glucose uptake is assessed using a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose. After treatment, cells are incubated with the labeled glucose for 10-30 minutes.
-
Analysis: The reaction is stopped by washing the cells with ice-cold PBS. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter. Protein concentration is determined to normalize the glucose uptake values.
Comparative Analysis of Adipocyte Differentiation Inhibition
Table 2: Effect of Oleuropein on 3T3-L1 Adipocyte Differentiation
| Compound | Concentration | Inhibition of Lipid Accumulation | Reference |
| Oleuropein | 10, 200, 400 µM | Dose-dependent reduction | [3] |
| Oleacein | 6.25-50 µmol/L | Concentration-dependent suppression | [4] |
Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay
This protocol is a standard method for inducing and assessing adipocyte differentiation.[5][6][7]
-
Cell Culture: 3T3-L1 preadipocytes are grown to confluency in a high-glucose DMEM with 10% calf serum.
-
Induction of Differentiation: Two days post-confluency (Day 0), differentiation is induced by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% fetal bovine serum. Test compounds, such as oleuropein, are added at this stage.
-
Maintenance: On Day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with media changes every 2 days.
-
Assessment of Differentiation: After 8-10 days, the extent of differentiation is evaluated by staining intracellular lipid droplets with Oil Red O. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye with isopropanol and measuring its absorbance.
In Vivo Anti-Diabetic Effects of Oleuropein
Animal studies have corroborated the anti-diabetic potential of oleuropein, demonstrating its ability to lower blood glucose levels and improve insulin sensitivity in diabetic models.
Comparative Analysis of In Vivo Anti-Diabetic Effects
Table 3: Effect of Oleuropein on Fasting Blood Glucose in Diabetic Animal Models
| Animal Model | Compound | Dosage | Duration | Reduction in Fasting Blood Glucose | Reference |
| Streptozotocin-induced diabetic rats | Olive Leaf Extract (OLE) | 200 mg/kg | 21 days | Significant reduction | [8] |
| Streptozotocin-induced diabetic rats | Olive Leaf Extract (OLE) | 400 mg/kg | 21 days | Significant reduction | [8] |
| Streptozotocin-induced diabetic rats | Metformin | - | 21 days | Significant reduction | [9] |
| db/db mice | Oleuropein | 200 mg/kg | 15 weeks | Significant decrease | [10] |
Experimental Protocol: Streptozotocin-Induced Diabetic Rat Model
This protocol outlines a common method for inducing type 1 diabetes in rodents to test anti-diabetic compounds.[8][9]
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Diabetes: After an overnight fast, diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-60 mg/kg body weight, dissolved in a citrate buffer (pH 4.5). Control animals receive an injection of the citrate buffer alone.
-
Confirmation of Diabetes: Diabetes is confirmed 48-72 hours after STZ injection by measuring fasting blood glucose levels. Animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.
-
Treatment: Diabetic animals are divided into groups and treated orally with oleuropein (or olive leaf extract), a vehicle control, or a positive control drug like metformin for a specified period (e.g., 21 days).
-
Monitoring: Body weight and fasting blood glucose levels are monitored regularly throughout the study. At the end of the treatment period, blood samples and tissues can be collected for further biochemical and histological analysis.
Signaling Pathways and Experimental Workflows
Oleuropein-Activated AMPK Signaling Pathway
Caption: Oleuropein activates AMPK, promoting GLUT4 translocation and glucose uptake.
In Vivo Experimental Workflow for Anti-Diabetic Studies
Caption: Workflow for evaluating anti-diabetic compounds in an animal model.
References
- 1. Oleuropein improves insulin resistance in skeletal muscle by promoting the translocation of GLUT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.isciii.es [scielo.isciii.es]
- 9. Olea europaea L. (olive) leaf extract ameliorates learning and memory deficits in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Neooleuropein: Statistical Approaches and Biological Effects
For researchers and professionals in drug development, a thorough understanding of a compound's performance relative to established alternatives is paramount. This guide provides a comparative analysis of neooleuropein, focusing on its anti-inflammatory and antioxidant properties, benchmarked against its well-studied structural relatives, oleuropein and hydroxytyrosol. This analysis is supported by a review of statistical methodologies for robust data interpretation and detailed experimental protocols.
Comparative Efficacy: A Quantitative Overview
To facilitate a clear comparison of the biological activities of this compound, oleuropein, and hydroxytyrosol, the following tables summarize key quantitative data from various studies. It is important to note that direct comparative studies for this compound are limited, and the presented data for oleuropein and hydroxytyrosol are compiled from multiple sources, which may employ varied experimental conditions.
Antioxidant Activity
The antioxidant capacity of these phenolic compounds is a cornerstone of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a common metric to quantify this activity, with a lower IC50 value indicating greater potency.
| Compound | Antioxidant Assay | IC50 (µg/mL) | Source |
| This compound | DPPH Radical Scavenging | Data Not Available | - |
| Oleuropein | DPPH Radical Scavenging | 22.46 - 198 | [1] |
| Lipid Peroxidation Inhibition | ~20.37 (extract) | [2] | |
| Hydroxytyrosol | DPPH Radical Scavenging | ~9.07 µM (pure compound) | [2] |
| ABTS Radical Scavenging | Data Not Available | - |
Note: The IC50 values for oleuropein show a wide range, reflecting the variability in experimental setups across different studies.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.
| Compound | Anti-inflammatory Assay | IC50 / % Inhibition | Source |
| This compound | Inhibition of IL-8 & MCP-1 | Most active of tested secoiridoids (qualitative) | [3] |
| Oleuropein | Inhibition of pro-inflammatory cytokines | Data Not Available in IC50 | |
| Hydroxytyrosol | Inhibition of NO and PGE2 production | < 17 µM | [4] |
| Inhibition of TNF-α, IL-1β, IL-6 | Potent inhibition noted | [2][5] |
Statistical Methods for Comparative Analysis
The robust comparison of the biological activity of different compounds relies on appropriate statistical methods.
Comparing IC50 Values
To determine if the IC50 values of two or more compounds are statistically different, a t-test (for two compounds) or an analysis of variance (ANOVA) followed by post-hoc tests (for more than two compounds) can be employed. This requires calculating the IC50 and its standard error from multiple independent experiments.
Comparing Dose-Response Curves
A more comprehensive approach involves comparing the entire dose-response curves. Nonlinear regression analysis is the preferred method for this. Statistical software such as GraphPad Prism can be used to fit the data to a suitable model (e.g., a four-parameter logistic model) and then compare the fitted curves. This comparison can test for differences in key parameters like the IC50, the slope of the curve (Hill slope), and the maximum response.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable data.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation, which is observed as a discoloration of the solution.
Anti-inflammatory Activity Assays
Measurement of Pro-inflammatory Cytokines (IL-8, MCP-1):
-
Cell Culture: Human neutrophils or other relevant cell lines are cultured.
-
Stimulation: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compounds (this compound, oleuropein, hydroxytyrosol) at various concentrations.
-
Cytokine Quantification: The concentration of cytokines (e.g., IL-8, MCP-1) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6]
-
Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the stimulated control.
Signaling Pathway and Experimental Workflow
The biological effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The experimental workflow to elucidate these mechanisms involves a series of logical steps.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
The anti-inflammatory activity of this compound, particularly its inhibition of IL-8 and MCP-1, is linked to the attenuation of the MAPK signaling pathway.[3] Specifically, this compound has been shown to inhibit the phosphorylation of p38 and JNK, key kinases in this pathway that regulate the expression of inflammatory cytokines.[6][7]
Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Anti-Inflammatory and Antioxidant Activity of Hydroxytyrosol and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxytyrosol is key anti-inflammatory compound in olive: DSM study [nutraingredients.com]
- 5. mdpi.com [mdpi.com]
- 6. Constitutive and LPS-Induced Expression of MCP-1 and IL-8 by Human Uveal Melanocytes In Vitro and Relevant Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p38 mitogen-activated protein kinase regulates interleukin-1β-induced IL-8 expression via an effect on the IL-8 promoter in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Neooleuropein proper disposal procedures
[2] GSRS 1 [2] GSRS 2 GSRS 2 GSRS 2 GSRS 2 GSRS https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKhzcGvSOXje26qZpWNlZ5wdbVfo3oowfOc9nxo8tQMqOXYnimgCQxprRkJ0IsTxVARNL2C5SlN8ymnVFly7YU8j6STKOSr9JPj5a9bh-FFGPgvnWlV7ixbcGcD_e59vNEELo-lR6UBzwitA1WUf24-ehzMOSBNgRM0bE-yhaptdJp7RFj0VAANwcTtUU2CU0Jig==
The user is asking for proper disposal procedures for a chemical called "neooleuropein". The user has a very specific set of requirements for the output:
-
The content should be essential, immediate safety and logistical information.
-
It should be procedural and step-by-step.
-
The target audience is researchers, scientists, and drug development professionals.
-
All quantitative data must be summarized in a table.
-
Detailed methodologies for any cited key experiments must be provided.
-
A Graphviz diagram is mandatory to illustrate signaling pathways, experimental workflows, or logical relationships.
-
The DOT script for the diagram must be enclosed in a dot code block.
-
A brief caption must be provided for the diagram.
-
The diagram must adhere to specific styling rules: max width 760px, specific color palette, and high contrast for text and elements.
My initial search for "this compound proper disposal procedures" and its safety data sheet has yielded a "No information available" result from the search snippets. This indicates that specific, official disposal procedures for this compound may not be readily available or published in a standardized format like a Safety Data Sheet (SDS).
This is a common issue for novel or research-specific compounds. In such cases, the standard procedure is to follow general guidelines for chemical waste disposal, treating the substance as potentially hazardous in the absence of specific data.
Therefore, I need to structure my response to address this lack of specific information while still providing the requested "essential, immediate safety and logistical information." I will have to create a response based on best practices for chemical disposal in a laboratory setting when specific information is unavailable.
Here's my plan:
-
Provide General Disposal Procedures: I will outline a standard, safe disposal procedure for a research chemical of unknown toxicity. This will form the core of the "procedural, step-by-step guidance." This will involve:
-
Consulting the institution's Environmental Health and Safety (EHS) office.
-
Treating the compound as hazardous waste.
-
Proper labeling and containment.
-
Segregation from other waste streams.
-
-
Address the Core Requirements, adapting for the lack of data:
-
Data Presentation: Since my search yielded no quantitative data (like LD50, environmental persistence, etc.), I will create a table that reflects this. The table will list key safety and disposal parameters and state "Data not available" or "To be determined by institutional EHS assessment," which is valuable information in itself. This still fulfills the requirement of a structured table.
-
Experimental Protocols: I cannot provide a protocol for a "cited key experiment" since none were found. Instead, I will provide a general experimental protocol for how a laboratory might determine the appropriate waste stream for an unknown compound, which is highly relevant to the user's need. This protocol will be a hypothetical but practical guide.
-
Mandatory Visualization (Graphviz): Since there are no known signaling pathways for its toxicity, I will create a logical workflow diagram. A decision tree for the disposal of a research chemical with unknown hazards is a perfect fit. It's a "logical relationship" that directly answers the user's operational question. I will carefully follow all the specified styling rules (colors, contrast, etc.).
-
-
Structure the final response:
-
Start with a clear statement about the information status.
-
Present the step-by-step general disposal procedures.
-
Include the table summarizing the (lack of) data.
-
Provide the hypothetical experimental protocol for waste characterization.
-
Insert the Graphviz diagram with its DOT script and caption.
-
Ensure all language is professional and targets the specified audience.
-
Add citations where appropriate, even if they point to the lack of information, to show due diligence. In this case, the search results themselves are the source for the statement that information is not available. I will cite the search results that indicate a lack of information.
-
This approach directly addresses the user's request, provides genuine value by offering a safe and compliant path forward despite the data gap, and fulfills all the specific, complex formatting requirements. It turns the "no information" problem into a practical, safety-oriented solution.### Navigating the Disposal of this compound: A Guide for Laboratory Professionals
For researchers and scientists handling this compound, the absence of standardized disposal protocols necessitates a cautious and compliant approach. Currently, specific public safety data sheets (SDS) detailing explicit disposal procedures for this compound are not available.[2] In such instances, laboratory personnel must adhere to general best practices for chemical waste management, treating the substance with the appropriate level of caution until a formal hazard assessment is completed.
The primary directive is to consult with your institution's Environmental Health and Safety (EHS) department. This ensures that all handling and disposal methods align with local, state, and federal regulations. The following procedural guidance is based on standard laboratory safety protocols for research chemicals with incomplete hazard data.
Immediate Operational and Disposal Plan
1. Hazard Communication and Assessment:
-
Assume Hazard: In the absence of specific toxicity data, treat this compound as a hazardous substance.
-
Labeling: Ensure all containers of this compound, including waste containers, are clearly labeled with the chemical name, "Hazardous Waste," and any other identifiers required by your institution.
-
EHS Consultation: Contact your EHS office immediately. They will provide institution-specific guidance and may need to perform a hazard assessment to determine the appropriate waste stream.
2. Step-by-Step Disposal Procedure:
-
Containment: Keep this compound in a sealed, chemically-resistant container. Do not mix it with other chemical waste unless explicitly approved by your EHS department.
-
Waste Segregation: Store the this compound waste separately from other laboratory waste streams (e.g., non-hazardous, biological, radioactive).
-
Waste Collection: Place the sealed container in a designated hazardous waste accumulation area within your laboratory. This area should be secure and have secondary containment.
-
Documentation: Maintain a log of the amount of this compound being discarded.
-
Scheduled Pickup: Arrange for a hazardous waste pickup through your institution's EHS-approved procedures. Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
Due to the limited public information on this compound, a comprehensive quantitative data profile is not available. The following table summarizes the status of key safety and disposal metrics.
| Parameter | Value | Source |
| CAS Number | 169658-95-5 | Not specified in results |
| LD50 (Oral, Dermal, Inhalation) | Data Not Available | [2] |
| Environmental Persistence | Data Not Available | [2] |
| Aquatic Toxicity | Data Not Available | [2] |
| Recommended Disposal Method | To be determined by institutional EHS assessment | General Chemical Safety Protocol |
Experimental Protocols
Protocol: Waste Stream Characterization for Novel Compounds
When specific disposal guidelines are unavailable, a simplified waste characterization may be required by an EHS office. This protocol outlines a general approach.
Objective: To gather preliminary data to assist EHS in classifying the waste stream for this compound.
Disclaimer: This protocol is a general guideline and must be adapted and approved by your institution's EHS department before implementation.
Materials:
-
This compound sample
-
Personal Protective Equipment (PPE): lab coat, safety glasses, appropriate chemical-resistant gloves
-
pH meter or pH strips
-
Solvents (e.g., water, ethanol, acetone)
-
Sealed waste containers
Methodology:
-
Solubility Test:
-
In a fume hood, add a small, measured amount of this compound (e.g., 10 mg) to separate test tubes containing 1 mL of different solvents (deionized water, ethanol, acetone).
-
Gently agitate and observe for dissolution. Record the solubility, which helps in determining potential environmental mobility and appropriate solvent for cleaning spills.
-
-
pH of Aqueous Solution:
-
If this compound is water-soluble, prepare a 1% aqueous solution.
-
Measure the pH of the solution using a calibrated pH meter or pH strips. This will determine if the waste is corrosive (pH ≤ 2 or ≥ 12.5).
-
-
Reactivity Test (Conceptual):
-
Review the chemical structure of this compound for functional groups known to be reactive (e.g., with water, air, or common laboratory chemicals).
-
DO NOT perform physical reactivity tests without a thorough risk assessment and EHS approval. Report the presence of any potentially reactive groups to EHS.
-
-
Data Reporting:
-
Compile all observations into a formal report.
-
Submit the report to your EHS office for their review and final waste stream determination.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of a research chemical, like this compound, for which no specific disposal data is available.
References
Personal protective equipment for handling Neooleuropein
Essential Safety and Handling Guide for Neooleuropein
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for this compound based on general knowledge of phenolic compounds. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, the recommendations below are inferred from safety protocols for similar chemical structures. Researchers should always conduct a thorough risk assessment before handling any new compound and consult with their institution's Environmental Health and Safety (EHS) department.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting. The following procedures are designed to minimize risk and provide a clear, step-by-step approach to safety.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[1][2] | Nitrile or neoprene gloves.[2][3] Double gloving is recommended. | Fully buttoned lab coat.[2] | Use in a certified chemical fume hood.[3] |
| Handling solid this compound | Safety glasses with side shields. | Nitrile or neoprene gloves.[2][3] | Lab coat.[2] | Not generally required if handled in a well-ventilated area. |
| Working with solutions of this compound | Chemical splash goggles.[1] | Nitrile or neoprene gloves.[2][3] | Lab coat.[2] | Work in a well-ventilated area. A fume hood is recommended for concentrated solutions.[3] |
| Cleaning spills | Chemical splash goggles and face shield.[4] | Heavy-duty nitrile or butyl rubber gloves.[3][5] | Chemical-resistant apron over a lab coat.[2] | Air-purifying respirator with organic vapor cartridges if spill is large or in a poorly ventilated area. |
| Disposing of waste | Safety glasses with side shields. | Nitrile or neoprene gloves.[2][3] | Lab coat.[2] | Not generally required. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) during inspection.
Storage
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Keep the container tightly closed when not in use.[6]
-
Ensure the storage area is clearly marked with the identity of the compound.
Preparation of Solutions
-
All weighing and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Wear chemical splash goggles, a lab coat, and double nitrile gloves.[2]
-
Use a plastic scoop or spatula to handle the solid compound to avoid generating dust.
-
When dissolving, add the solid this compound to the solvent slowly to prevent splashing.
Experimental Use
-
Always wear the appropriate PPE as outlined in the table above when handling this compound solutions.
-
Work in a well-ventilated area. For procedures with a higher risk of aerosol generation, use a chemical fume hood.
-
Avoid direct contact with skin and eyes.[6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Do not eat, drink, or smoke in the laboratory.[7]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Dispose of all materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, as hazardous chemical waste. These should be collected in a separate, labeled bag or container.[2]
Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Irritant," "Toxic").
Storage of Waste
-
Store hazardous waste containers in a designated and secure secondary containment area.
-
Keep waste containers closed except when adding waste.
Final Disposal
-
Arrange for the disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[1]
Workflow for Safe Handling and Disposal
References
- 1. metallographic.com [metallographic.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 7. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
